molecular formula C11H23N5O3S B1353374 Arginylmethionine

Arginylmethionine

Katalognummer: B1353374
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ROWCTNFEMKOIFQ-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arginyl-Methionine, also known as the Arg-Met dipeptide, is a high-purity, synthetic dipeptide composed of the amino acids L-Arginine and L-Methionine joined by a peptide bond. It is supplied for research applications only and is not for diagnostic or therapeutic use in humans. This compound is of significant interest in nutritional and biochemical research. Beyond its role as a simple protein building block, research indicates that the constituent amino acids, L-Methionine and L-Arginine, possess notable functional properties. A key area of investigation is their potent antifungal activity. Studies have demonstrated that these amino acids can significantly inhibit the mycelial growth and spore germination of plant pathogens like Botrytis cinerea , with efficacy increasing at higher concentrations. The mechanism of this action is linked to damage of the fungal cell membrane, leading to increased leakage of electrolytes, proteins, and nucleic acids, as well as causing visible morphological damage to hyphae . Furthermore, the individual amino acids play crucial roles in animal physiology, informing other potential research avenues for the dipeptide. L-Methionine, an essential sulfur-containing amino acid, is a critical methyl group donor via its metabolite S-adenosylmethionine (SAMe) and is a precursor for other sulfur-containing compounds. L-Arginine serves as a precursor for nitric oxide (NO), a key signaling molecule, and for polyamines, which are vital for cell proliferation . Research in poultry science models has shown that these amino acids can support intestinal health by enhancing the integrity of the gut barrier and modulating immune responses, and they also contribute to bone health . Researchers can utilize Arginyl-Methionine to explore these interconnected metabolic pathways and their effects on cellular function, health, and disease resistance in various experimental models.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H23N5O3S

Molekulargewicht

305.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1

InChI-Schlüssel

ROWCTNFEMKOIFQ-YUMQZZPRSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomerische SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Sequenz

RM

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide Arginylmethionine (Arg-Met). The content is structured to offer detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and potential signaling pathways.

Introduction to this compound

This compound is a dipeptide composed of the amino acids arginine and methionine. While the individual roles of arginine and methionine in cellular metabolism and signaling are well-documented, the specific biological functions of the dipeptide this compound are still an emerging area of research. Arginine is a key player in the urea cycle and the nitric oxide (NO) signaling pathway, influencing processes such as vasodilation and immune response[1][2]. Methionine is an essential amino acid crucial for protein synthesis and as a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is involved in numerous epigenetic and metabolic regulatory pathways, including the mTOR signaling pathway[3][4][5].

Recent metabolomic studies have identified the upregulation of this compound in the intestinal tissue of largemouth bass supplemented with eucalyptus biochar, suggesting a potential role in gut health and metabolism[6]. However, its direct involvement as a signaling molecule in mammalian systems is yet to be fully elucidated.

This guide will focus on the chemical synthesis and purification of this compound, providing researchers with the necessary protocols to produce this dipeptide for further biological investigation.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and ease of purification of the final product. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

2.1.1. Protecting Groups

To ensure the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be protected.

  • α-Amino Group: The most common protecting groups for the α-amino group are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butyloxycarbonyl (Boc) group. Fmoc chemistry is often preferred due to milder deprotection conditions[7].

  • Arginine Side Chain (Guanidino Group): The highly basic guanidino group of arginine requires robust protection. Common protecting groups include the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups[8].

  • Methionine Side Chain (Thioether Group): The thioether group of methionine is susceptible to oxidation. While often left unprotected, its oxidation can be a side reaction during synthesis and cleavage. Scavengers are typically used during cleavage to minimize this.

2.1.2. Experimental Protocol: Fmoc-based SPPS of this compound

This protocol outlines a standard Fmoc-based solid-phase synthesis of this compound on a Rink Amide resin, which will yield the C-terminally amidated dipeptide.

Materials:

  • Rink Amide resin

  • Fmoc-Met-OH (N-α-Fmoc-L-methionine)

  • Fmoc-Arg(Pbf)-OH (N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine)

  • Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Methionine):

    • Pre-activate Fmoc-Met-OH (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection (Second Amino Acid): Remove the Fmoc group from the resin-bound methionine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

  • Second Amino Acid Coupling (Arginine):

    • Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal arginine with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Met Couple Fmoc-Met-OH (HBTU/HATU, DIPEA) Deprotect1->Couple_Met Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Met->Deprotect2 Couple_Arg Couple Fmoc-Arg(Pbf)-OH (HBTU/HATU, DIPEA) Deprotect2->Couple_Arg Deprotect_Final Final Fmoc Deprotection Couple_Arg->Deprotect_Final Cleave Cleavage & Deprotection (TFA/TIS/H2O) Deprotect_Final->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Crude_Peptide Crude Arg-Met Precipitate->Crude_Peptide SoPPS_Workflow Start Boc-Arg(Pbf)-OH + H-Met-OMe Couple Coupling (EDC/HOBt, DIPEA) Start->Couple Protected_Dipeptide Boc-Arg(Pbf)-Met-OMe Couple->Protected_Dipeptide Deprotect_Boc Boc Deprotection (4M HCl/Dioxane) Protected_Dipeptide->Deprotect_Boc Dipeptide_Ester H-Arg(Pbf)-Met-OMe Deprotect_Boc->Dipeptide_Ester Saponify Saponification (NaOH) Dipeptide_Ester->Saponify Crude_Peptide Crude Arg-Met Saponify->Crude_Peptide Purification_Workflow Crude_Peptide Crude Arg-Met Purification Purification (RP-HPLC or IEX) Crude_Peptide->Purification Fractions Collect Fractions Purification->Fractions Analysis Purity & Identity Check (Analytical HPLC, MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Arg-Met Lyophilization->Pure_Peptide mTOR_Pathway Arg_Met Arginine / Methionine (or this compound?) mTORC1 mTORC1 Arg_Met->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits NO_Pathway Arg_Met This compound Hydrolysis Hydrolysis? Arg_Met->Hydrolysis Arginine Arginine Hydrolysis->Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO Downstream Downstream Effects (e.g., Vasodilation) NO->Downstream

References

Biological Functions of Arginine-Containing Dipeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted biological roles of arginine-containing dipeptides. Arginine, with its unique guanidinium group, imparts specific physicochemical properties to these small peptides, enabling them to participate in a wide array of physiological and pathological processes. This document summarizes key biological activities, presents quantitative data for comparative analysis, details relevant experimental methodologies, and illustrates significant signaling pathways and workflows.

Cellular Signaling Modulation

Arginine-containing dipeptides are increasingly recognized as important signaling molecules that can influence fundamental cellular processes, including protein synthesis, cell growth, and cytoskeletal organization.

Activation of the mTOR Signaling Pathway

Certain arginine-containing dipeptides have been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism. For instance, the dipeptide Arg-Arg has been observed to promote casein synthesis in bovine mammary epithelial cells by enhancing the phosphorylation of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K)[1]. This suggests that these dipeptides can serve as potent nutritional signals.

Below is a diagram illustrating the mTOR signaling pathway activated by an arginine-containing dipeptide.

mTOR_Signaling Dipeptide Arginine-Containing Dipeptide Transporter Peptide Transporter (e.g., PepT2) Dipeptide->Transporter Uptake mTORC1 mTORC1 Transporter->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation Protein_Synthesis Protein Synthesis (e.g., Casein) p70S6K->Protein_Synthesis Stimulation

Figure 1: mTOR signaling activation by arginine-containing dipeptides.
Regulation of Cytoskeletal Dynamics

Arginine-rich peptides have been demonstrated to induce cellular signaling cascades that lead to the reorganization of the actin cytoskeleton. This process is often initiated by the interaction of these peptides with membrane-associated proteoglycans, leading to the activation of Rac1, a small GTPase of the Rho family. Activated Rac1 then promotes F-actin organization and the formation of macropinosomes, facilitating the cellular uptake of these peptides[2].

The following diagram depicts the signaling pathway leading to cytoskeletal reorganization.

Cytoskeletal_Rearrangement Arg_Peptide Arginine-Rich Peptide Proteoglycan Membrane Proteoglycan Arg_Peptide->Proteoglycan Binding Rac1 Rac1 Activation Proteoglycan->Rac1 Actin F-Actin Organization Rac1->Actin Macropinocytosis Macropinocytosis Actin->Macropinocytosis

Figure 2: Signaling pathway for cytoskeletal rearrangement.

Antimicrobial and Antiviral Activities

The cationic nature of arginine-containing dipeptides contributes to their ability to interact with and disrupt microbial membranes, leading to antimicrobial effects.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for various arginine-containing peptides against different bacterial strains.

Peptide/CompoundMicroorganismMIC (µM)Reference
(RLARLAR)2Escherichia coli3[3]
D-(RLARLAR)2Escherichia coli1[3]
(RLARLAA)2Escherichia coli3[3]
(RLGRLGR)2Escherichia coli12[3]
Poly-L-arginine (5-15 kDa)E. coli O157:H77.8 - 15.6 µg/ml[4]
Poly-L-arginine (5-15 kDa)Staphylococcus aureus3.9 - >62.5 µg/ml[4]
Antiviral Activity

Some arginine-containing peptides have shown potential as antiviral agents. However, quantitative data such as IC50 values for specific arginine-containing dipeptides against viral targets are not extensively documented in the readily available literature. One study noted that in the C-terminal region of antiviral peptides, small, positively charged amino acids like Gly, Lys, and Arg were more common in the least effective peptides, suggesting that the overall composition and structure are critical for activity[5].

Enzyme Inhibition

Arginine-containing dipeptides can act as inhibitors of various enzymes, playing a role in the regulation of physiological processes such as blood pressure and glucose homeostasis.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The inhibition of ACE is a major therapeutic strategy for hypertension. Several arginine-containing dipeptides have been identified as ACE inhibitors.

DipeptideIC50 (µM)Reference
Ile-ArgNot specified, but identified as a renin inhibitor[6]
Leu-ArgNot specified, but identified as a renin inhibitor[6]
Asn-ArgNot specified, but identified as a renin inhibitor[6]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is an enzyme involved in the degradation of incretin hormones, which play a role in regulating blood glucose levels. Inhibition of DPP-IV is a therapeutic approach for type 2 diabetes.

DipeptideIC50 (µM)Reference
Trp-Arg<45[7]

Cell Adhesion and Migration

The Arg-Gly-Asp (RGD) sequence is a well-known cell adhesion motif found in many extracellular matrix proteins. Dipeptides and larger peptides containing arginine are also implicated in modulating cell adhesion.

Neurobiology and Neurodegeneration

Arginine-containing dipeptides have dual roles in the nervous system, exhibiting both neuroprotective and neurotoxic effects depending on the context.

Neuroprotection

Arginine-rich peptides have demonstrated neuroprotective effects in models of stroke[9]. These peptides are thought to exert their effects through various mechanisms, including the modulation of protein aggregation.

Neurotoxicity in C9-ALS/FTD

In the context of C9orf72-associated amyotrophic lateral sclerosis and frontotemporal dementia (C9-ALS/FTD), the non-canonical translation of a GGGGCC repeat expansion leads to the production of dipeptide repeat proteins (DPRs), including arginine-rich DPRs (R-DPRs) like Gly-Arg (GR) and Pro-Arg (PR). These R-DPRs are highly toxic and are known to disrupt liquid-liquid phase separation (LLPS) of RNA-binding proteins, leading to the formation of pathological aggregates.

The following diagram illustrates the workflow for an in vitro LLPS assay to study the effect of R-DPRs.

LLPS_Workflow Purification Purify Recombinant RNA-Binding Protein (RBP) Mixing Mix RBP with Arginine-Rich Dipeptide and Crowding Agent Purification->Mixing Incubation Incubate at Physiological Temperature Mixing->Incubation Microscopy Observe Droplet Formation via Microscopy Incubation->Microscopy Analysis Analyze Droplet Properties (e.g., FRAP) Microscopy->Analysis

Figure 3: Experimental workflow for an in vitro liquid-liquid phase separation assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis of mTOR Signaling

Objective: To determine the phosphorylation status of mTOR and its downstream targets in response to treatment with arginine-containing dipeptides.

Materials:

  • Cell line of interest (e.g., bovine mammary epithelial cells)

  • Arginine-containing dipeptide of interest

  • Cell culture medium and supplements

  • Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to desired confluency. Treat cells with the arginine-containing dipeptide at various concentrations and time points. Include a vehicle-treated control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels. Normalize all samples to a loading control like GAPDH.

Cell-Penetrating Peptide (CPP) Uptake Assay

Objective: To quantify the cellular uptake of arginine-containing dipeptides that function as CPPs.

Materials:

  • Fluorescently labeled arginine-containing dipeptide

  • Cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

  • Optional: Quenching agent (e.g., Trypan Blue)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with varying concentrations of the fluorescently labeled dipeptide in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment (for Flow Cytometry): Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

  • Analysis:

    • Flow Cytometry: Resuspend the cell pellet in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. To distinguish between membrane-bound and internalized peptide, a quenching agent can be added just before analysis.

    • Fluorescence Microscopy: For live-cell imaging, directly visualize the cells after washing. For fixed-cell imaging, fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Quantification: For flow cytometry, the mean fluorescence intensity of the cell population is used as a measure of uptake. For microscopy, the fluorescence intensity per cell can be quantified using image analysis software.

In Vitro Liquid-Liquid Phase Separation (LLPS) Assay

Objective: To assess the ability of arginine-containing dipeptides to induce or modulate the LLPS of proteins, particularly RNA-binding proteins implicated in neurodegenerative diseases.

Materials:

  • Purified recombinant protein of interest (e.g., an RNA-binding protein)

  • Arginine-containing dipeptide

  • Crowding agent (e.g., PEG, Ficoll)

  • LLPS buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • Microscope with DIC or phase-contrast optics

  • Optional: Fluorescently labeled protein or peptide for fluorescence recovery after photobleaching (FRAP) analysis

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix the purified protein, arginine-containing dipeptide, and crowding agent in the LLPS buffer to the desired final concentrations.

  • Induction of LLPS: Incubate the mixture at the desired temperature (e.g., room temperature or 37°C).

  • Microscopic Observation: Pipette a small volume of the mixture onto a microscope slide and cover with a coverslip. Observe the formation of liquid-like droplets using DIC or phase-contrast microscopy. Droplets are typically spherical.

  • Characterization of Droplets (Optional):

    • Fusion Events: Observe if smaller droplets fuse to form larger ones over time, a characteristic of liquid-like behavior.

    • FRAP Analysis: If using fluorescently labeled components, perform FRAP on the droplets. A rapid recovery of fluorescence indicates high molecular mobility within the droplets, confirming their liquid nature.

  • Turbidity Measurement: As an alternative or complementary method, the turbidity of the solution can be measured over time using a spectrophotometer at a wavelength such as 340 nm or 600 nm. An increase in turbidity indicates the formation of phase-separated droplets.

This guide provides a foundational understanding of the diverse biological functions of arginine-containing dipeptides. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating biomolecules.

References

Arginylmethionine: A Comprehensive Technical Guide to its Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginylmethionine, a dipeptide composed of arginine and methionine, is a molecule of interest in various biological contexts. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its function and for the rational design of molecules that interact with it. This technical guide provides an in-depth analysis of the structure of this compound, leveraging theoretical models and established principles of peptide chemistry. It further details the experimental and computational methodologies that can be employed for its comprehensive conformational analysis. This document is intended to serve as a core resource for researchers in structural biology, medicinal chemistry, and drug development.

Introduction

Peptides play a pivotal role in a vast array of biological processes, acting as signaling molecules, neurotransmitters, and hormones. Their biological activity is intrinsically linked to their three-dimensional conformation, which dictates their ability to interact with specific receptors and enzymes. This compound, a dipeptide comprising the polar, positively charged amino acid arginine and the nonpolar, sulfur-containing amino acid methionine, presents a unique combination of properties that may influence its structural preferences and biological roles. While extensive experimental data on this compound is not widely available, this guide consolidates theoretical structural information and outlines the established experimental and computational workflows for its detailed conformational characterization.

This compound Structure

This compound is formed through the creation of a peptide bond between the carboxyl group of arginine and the amino group of methionine. The resulting molecule possesses a flexible backbone and two distinct side chains that govern its conformational landscape.

Chemical Structure

The fundamental structure of this compound is depicted below.

Figure 1: 2D chemical structure of this compound.

Structural Parameters

Quantitative structural data, including bond lengths and angles, are crucial for accurate molecular modeling. In the absence of a high-resolution crystal structure for this compound, the following tables present theoretical values derived from the analysis of a PDB (Protein Data Bank) file from the Human Metabolome Database (HMDB) and typical values for peptide bonds and amino acid residues found in established force fields like CHARMM and AMBER.

Table 1: Theoretical Bond Lengths of this compound

BondAtom 1Atom 2Length (Å)
Backbone
N-Cα (Arg)NCA1.46
Cα-C (Arg)CAC1.52
C-N (Peptide Bond)CN1.33
N-Cα (Met)NCA1.45
Cα-C (Met)CAC1.52
C=O (Arg)CO1.23
C-O (Met)CO1.25
O-H (Met)OH0.97
Arginine Side Chain
Cα-CβCACB1.53
Cβ-CγCBCG1.52
Cγ-CδCGCD1.52
Cδ-NεCDNE1.46
Nε-CζNECZ1.33
Cζ-Nη1CZNH11.33
Cζ-Nη2CZNH21.33
Methionine Side Chain
Cα-CβCACB1.53
Cβ-CγCBCG1.52
Cγ-SδCGSD1.81
Sδ-CεSDCE1.79

Table 2: Theoretical Bond Angles of this compound

AngleAtom 1Atom 2Atom 3Angle (°)
Backbone
N-Cα-C (Arg)NCAC111.0
Cα-C-N (Arg)CACN116.5
C-N-Cα (Met)CNCA121.5
N-Cα-C (Met)NCAC110.8
Cα-C=O (Arg)CACO120.5
N-C=O (Arg)NCO123.0
Cα-C-O (Met)CACO117.0
O-C-O (Met)OCOXT125.0
Arginine Side Chain
Cα-Cβ-CγCACBCG114.0
Cβ-Cγ-CδCBCGCD112.0
Cγ-Cδ-NεCGCDNE112.0
Cδ-Nε-CζCDNECZ124.0
Nε-Cζ-Nη1NECZNH1120.0
Nε-Cζ-Nη2NECZNH2120.0
Nη1-Cζ-Nη2NH1CZNH2120.0
Methionine Side Chain
Cα-Cβ-CγCACBCG113.0
Cβ-Cγ-SδCBCGSD112.0
Cγ-Sδ-CεCGSDCE100.0

Conformational Analysis

The flexibility of the peptide backbone and the rotational freedom of the side chains allow this compound to adopt a multitude of conformations in solution. The relative energies of these conformers determine the conformational landscape of the molecule.

Dihedral Angles and Ramachandran Plot

The conformation of the peptide backbone is primarily defined by the dihedral angles phi (φ), psi (ψ), and omega (ω).

  • φ (phi): C'-N-Cα-C'

  • ψ (psi): N-Cα-C'-N

  • ω (omega): Cα-C'-N-Cα

The peptide bond (ω) is typically planar and exists in a trans conformation (ω ≈ 180°) due to its partial double-bond character. The φ and ψ angles, however, have greater rotational freedom, which is visualized using a Ramachandran plot. This plot maps the sterically allowed regions for φ and ψ angles for an amino acid residue.

Table 3: Plausible Dihedral Angles for an Extended Conformation of this compound

Dihedral AngleAtoms InvolvedAngle (°)
Arginine Residue
φ (phi)C(-1)-N-CA-C-150
ψ (psi)N-CA-C-N(+1)150
χ1 (chi1)N-CA-CB-CG-175
χ2 (chi2)CA-CB-CG-CD178
χ3 (chi3)CB-CG-CD-NE179
χ4 (chi4)CG-CD-NE-CZ180
χ5 (chi5)CD-NE-CZ-NH10
Methionine Residue
φ (phi)C(-1)-N-CA-C-150
ψ (psi)N-CA-C-N(+1)150
χ1 (chi1)N-CA-CB-CG-65
χ2 (chi2)CA-CB-CG-SD178
χ3 (chi3)CB-CG-SD-CE70

Note: These values represent a plausible extended conformation. The actual conformational ensemble in solution will be a population-weighted average of multiple low-energy conformations.

G Ramachandran Plot Logic cluster_0 Backbone Dihedral Angles cluster_1 Steric Constraints phi Φ (C'-N-Cα-C) ramachandran Ramachandran Plot (Allowed/Disallowed Regions) phi->ramachandran Determines psi Ψ (N-Cα-C'-N) psi->ramachandran Determines side_chain Side Chain Bulk side_chain->ramachandran Influences backbone_atoms Backbone Atoms backbone_atoms->ramachandran Influences conformation Peptide Secondary Structure (e.g., α-helix, β-sheet) ramachandran->conformation Predicts

Figure 2: Logical relationship for Ramachandran plot analysis.

Conformational Energy Landscape

The conformational energy landscape describes the potential energy of the molecule as a function of its atomic coordinates. Low-energy regions correspond to stable conformations, while high-energy regions represent transition states between these conformations. Understanding this landscape is key to predicting the dominant conformations of this compound in solution.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to gain a comprehensive understanding of a peptide's conformation.

Synthesis and Purification of this compound

For structural studies, a pure sample of this compound is required.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a rink amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Met-OH to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of methionine by treating the resin with a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH (with the side chain protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group) to the deprotected N-terminus of methionine using the same coupling procedure as in step 2.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of arginine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.

G start Start with Resin couple_met Couple Fmoc-Met-OH start->couple_met deprotect_met Fmoc Deprotection couple_met->deprotect_met couple_arg Couple Fmoc-Arg(Pbf)-OH deprotect_met->couple_arg deprotect_arg Final Fmoc Deprotection couple_arg->deprotect_arg cleave Cleavage & Deprotection deprotect_arg->cleave purify RP-HPLC Purification cleave->purify characterize Mass Spec & HPLC Analysis purify->characterize

Figure 3: Workflow for Solid-Phase Peptide Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered aqueous solution) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the chemical shifts of the protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Perform a TOCSY experiment to identify all protons within a given amino acid's spin system. This allows for the assignment of protons to the arginine and methionine residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum provides a correlation between each amide proton and its directly bonded nitrogen, aiding in resonance assignment.

  • Structure Calculation: Use the distance restraints from the NOESY experiment, along with dihedral angle restraints derived from coupling constants (e.g., ³J(HN,Hα)), as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the molecule's conformation in the crystalline state.

Protocol: Crystallization and Structure Determination

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of this compound.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays, producing a pattern of spots that is recorded on a detector.

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: Determine the initial phases of the reflections using methods such as direct methods or molecular replacement (if a suitable search model is available).

  • Model Building and Refinement: Build an atomic model of this compound into the electron density map and refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

G start Pure this compound screening Crystallization Screening start->screening diffraction X-ray Diffraction screening->diffraction processing Data Processing diffraction->processing solution Structure Solution (Phasing) processing->solution refinement Model Building & Refinement solution->refinement structure High-Resolution Crystal Structure refinement->structure

Arginylmethionine: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginylmethionine is a dipeptide composed of the amino acids arginine and methionine. Despite the well-documented biological significance of its constituent amino acids, scientific literature on the dipeptide itself is notably scarce. This technical guide synthesizes the currently available information regarding the discovery, natural occurrence, and analytical methodologies for this compound. It also explores the potential, though largely uninvestigated, biological roles and signaling pathways it may influence. The guide highlights significant gaps in the current understanding of this dipeptide, presenting opportunities for future research.

Discovery and Synthesis

The specific historical details of the initial discovery or first chemical synthesis of this compound are not well-documented in publicly accessible scientific literature. It is classified as a dipeptide, which are organic compounds formed when two amino acids are joined by a peptide bond.[1] The synthesis of dipeptides can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis of Dipeptides

The chemical synthesis of a dipeptide like this compound typically involves a multi-step process:

  • Protection of Functional Groups: To ensure the specific formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the other, the other reactive functional groups (the amino group of the N-terminal amino acid and the carboxyl group of the C-terminal amino acid) must be "protected" by attaching temporary blocking groups.

  • Activation of the Carboxyl Group: The carboxyl group of the N-terminal amino acid is activated to facilitate the formation of the peptide bond.

  • Peptide Bond Formation: The activated N-terminal amino acid is reacted with the C-terminal amino acid to form the dipeptide.

  • Deprotection: The protecting groups are removed to yield the final dipeptide.

Enzymatic Synthesis of Dipeptides

Enzymatic methods for dipeptide synthesis are gaining interest as they can be more specific and environmentally friendly. Various enzymes, such as proteases and aminoacyl-tRNA synthetases, can catalyze the formation of peptide bonds under specific conditions. For instance, some proteases can be used in reverse to synthesize peptides in organic solvents or biphasic systems. While no specific enzymatic synthesis for this compound has been detailed, the general principles of enzymatic dipeptide synthesis would be applicable.

Natural Occurrence

This compound has been identified as a naturally occurring dipeptide, although quantitative data on its abundance in various sources is limited.

Occurrence in Foods

The Human Metabolome Database (HMDB) reports that this compound has been detected, though not quantified, in a variety of food sources of animal origin.[1] These include:

  • Anatidae (ducks, geese, swans)

  • Chickens (Gallus gallus)

  • Domestic pigs (Sus scrofa domestica)

The presence of this compound in these foods suggests it may be a product of protein hydrolysis or other metabolic processes. However, a comprehensive search of major food composition databases, such as the USDA FoodData Central and the FAO/INFOODS Food Composition Database for Biodiversity, did not yield quantitative data for this specific dipeptide.[2][3][4] This indicates a significant data gap in our understanding of its dietary prevalence.

Endogenous Occurrence

A study on the intestinal health of largemouth bass (Micropterus salmoides) identified a significant upregulation of this compound in the intestinal tissue of fish fed a diet supplemented with eucalyptus biochar. This finding suggests that this compound can be endogenously produced or its metabolism can be modulated by dietary components, and it may play a role in amino acid metabolism.

Experimental Protocols

The detection and quantification of this compound in biological and food matrices typically rely on advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

A general workflow for the extraction of dipeptides from biological tissues for LC-MS analysis can be summarized as follows:

  • Homogenization: The tissue sample is homogenized in a suitable solvent, often a methanol/water mixture, to extract small molecules.

  • Protein Precipitation: Proteins are precipitated from the homogenate, typically by adding a solvent like acetonitrile or by acid treatment, and removed by centrifugation.

  • Supernatant Collection: The supernatant, containing the dipeptides and other small molecules, is collected for analysis.

  • Drying and Reconstitution: The supernatant may be dried down under nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the sensitive and specific quantification of dipeptides like this compound.

Table 1: Representative LC-MS/MS Protocol for this compound Analysis

ParameterDescription
Liquid Chromatography
ColumnACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A95% water, 5% acetonitrile, 0.1% formic acid
Mobile Phase B47.5% acetonitrile, 47.5% isopropanol, 5% water, 0.1% formic acid
GradientA suitable gradient from Mobile Phase A to B is used to separate the analytes.
Flow RateTypically in the range of 0.2-0.5 mL/min.
Injection Volume1-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z for this compound
Product Ion (Q3)Specific fragment ions of this compound
Collision EnergyOptimized for the fragmentation of the precursor ion.

This protocol is based on the methodology described in the study on largemouth bass and represents a general approach that may require optimization for different sample matrices.

Biological Function and Signaling Pathways

The biological function of this compound as a distinct dipeptide is largely unexplored. Most of the available research focuses on the individual roles of arginine and methionine.

Potential Roles Based on Constituent Amino Acids
  • Arginine: A semi-essential amino acid that is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6][7][8] Arginine is also a key component of the urea cycle and is involved in protein synthesis and cell division.

  • Methionine: An essential amino acid that is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is crucial for the methylation of DNA, RNA, proteins, and lipids.[9] Methionine also plays a role in antioxidant defense through its conversion to cysteine and subsequently glutathione.

Potential Involvement in Signaling Pathways

Given the roles of its constituent amino acids, it is plausible that this compound could influence several signaling pathways. However, it is crucial to emphasize that this is speculative and requires experimental validation.

  • mTOR Signaling Pathway: Both arginine and methionine have been shown to activate the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11][12][13][14][15] It is conceivable that this compound, either directly or after hydrolysis into its constituent amino acids, could modulate mTOR signaling.

  • Nitric Oxide (NO) Signaling Pathway: As arginine is the direct precursor for NO synthesis, this compound could potentially serve as a source of arginine for the nitric oxide synthase (NOS) enzymes.[5][6][7][8][16] This could have implications for cardiovascular and immune function.

Biosynthesis of Constituent Amino Acids

While a specific biosynthetic pathway for this compound has not been described, the pathways for its constituent amino acids are well-established.

Arginine_Biosynthesis Glutamate Glutamate N_Acetylglutamate N_Acetylglutamate Glutamate->N_Acetylglutamate NAGS N_Acetylglutamyl_P N_Acetylglutamyl_P N_Acetylglutamate->N_Acetylglutamyl_P NAGK N_Acetylglutamate_semialdehyde N_Acetylglutamate_semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_semialdehyde NAGPR N_Acetylornithine N_Acetylornithine N_Acetylglutamate_semialdehyde->N_Acetylornithine NAGSA-AT Ornithine Ornithine N_Acetylornithine->Ornithine AO Citrulline Citrulline Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL

Caption: Simplified overview of the Arginine biosynthesis pathway.

Methionine_Biosynthesis Aspartate Aspartate Aspartyl_P Aspartyl_P Aspartate->Aspartyl_P Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_P->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Succinylhomoserine O_Succinylhomoserine Homoserine->O_Succinylhomoserine Homoserine O-succinyltransferase Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase

Caption: Simplified overview of the Methionine biosynthesis pathway.

Future Directions and Conclusion

The study of this compound is in its infancy. This technical guide has compiled the sparse information available, highlighting significant knowledge gaps that represent fertile ground for future research. Key areas that warrant investigation include:

  • Discovery and Synthesis: A thorough historical investigation to uncover the first documented synthesis or isolation of this compound would be valuable. Development of efficient and scalable synthetic methods, both chemical and enzymatic, is also needed.

  • Quantitative Occurrence: There is a pressing need for the development and application of validated analytical methods to quantify this compound in a wide range of food sources and biological tissues. This would enable a better understanding of its dietary intake and endogenous levels.

  • Biological Function: The most significant gap lies in understanding the specific biological roles of this dipeptide. Research should focus on whether this compound has functions distinct from its constituent amino acids. Does it act as a signaling molecule itself? Is it transported intact across cell membranes? Does it have unique metabolic fates?

  • Signaling Pathways: Once a biological function is identified, elucidating the downstream signaling pathways that this compound modulates will be crucial. Investigating its effects on pathways like mTOR and NO signaling would be a logical starting point.

References

An In-depth Technical Guide to the Physicochemical Properties of Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginylmethionine (Arg-Met) is a dipeptide composed of the amino acids L-arginine and L-methionine linked by a peptide bond.[1] As a product of protein metabolism, this dipeptide is found in various biological systems and food sources.[1] Understanding its physicochemical properties is fundamental for researchers in fields ranging from biochemistry and nutrition to drug development, where dipeptides are explored for their unique transport mechanisms and biological activities. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also dictate its handling and formulation characteristics for research and pharmaceutical applications.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C11H23N5O3S[1]
Molecular Weight 305.4 g/mol [2]
CAS Number 45243-23-0[1][3]
Computed XLogP3 -1.310[3]
Computed pKa 4.405[3]
Ionization Properties: pKa and Isoelectric Point (pI)

The ionization state of this compound is pH-dependent due to its ionizable groups: the α-carboxyl group, the α-amino group, and the guanidinium group of the arginine side chain. The pKa values of these groups determine the overall charge of the molecule at a given pH.

The isoelectric point (pI) is the pH at which the dipeptide has a net zero charge.[4] For a dipeptide with a basic side chain like arginine, the pI is calculated by averaging the pKa values of the two positively charged groups (the α-amino group and the arginine side chain).[5]

Table 2: Estimated pKa Values and Isoelectric Point of this compound
Ionizable GroupEstimated pKa
α-Carboxyl (C-terminus)~2.3 - 2.4
α-Amino (N-terminus)~9.0 - 9.2
Arginine Side Chain (Guanidinium)~12.5
Estimated Isoelectric Point (pI) ~10.75

Note: The pKa values are estimations based on the typical pKa values of the terminal and side-chain groups in peptides. The actual values can vary depending on the specific chemical environment.

Solubility

The solubility of this compound is influenced by its zwitterionic nature. Peptides are generally most soluble at pH values away from their isoelectric point, where they carry a net positive or negative charge, leading to greater interaction with water molecules.[6] Due to the basic arginine residue, this compound is expected to be soluble in acidic aqueous solutions. In neutral and basic solutions, its solubility will depend on the specific pH and the ionic strength of the medium. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile can be used for initial dissolution, followed by dilution with aqueous buffers.[7]

Stability

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical formulations.[8] Peptide degradation can occur through various mechanisms, including hydrolysis of the peptide bond, oxidation of the methionine residue, and modifications of the arginine side chain. Stability studies are essential to determine the optimal storage conditions and shelf-life.[8]

Experimental Protocols

Determination of pKa and pI by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable groups in a molecule.[9]

Principle: A solution of the dipeptide is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, and the isoelectric point can be determined from these pKa values.[10][11]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized, carbonate-free water.[10]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.[12]

  • Acid Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small increments and recording the pH after each addition. Continue the titration until a low pH is reached.

  • Base Titration: In a separate experiment, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until a high pH is reached.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.[12] The pI is calculated from the relevant pKa values.[4]

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare this compound solution (known concentration) titrate_acid Titrate with strong acid (e.g., HCl) prep_sample->titrate_acid titrate_base Titrate with strong base (e.g., NaOH) prep_sample->titrate_base calibrate_ph Calibrate pH meter calibrate_ph->titrate_acid calibrate_ph->titrate_base plot_curve Plot pH vs. titrant volume titrate_acid->plot_curve titrate_base->plot_curve determine_pka Determine pKa values from inflection points plot_curve->determine_pka calculate_pi Calculate Isoelectric Point (pI) determine_pka->calculate_pi

Workflow for pKa and pI determination.
Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[13]

Principle: An excess amount of the solid dipeptide is equilibrated with a specific solvent (e.g., water, buffer of a certain pH) for a prolonged period to ensure saturation. The concentration of the dissolved dipeptide in the supernatant is then quantified.[14]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.[13]

Assessment of Stability by Accelerated Stability Studies

Accelerated stability studies are used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[15]

Principle: The dipeptide is stored at elevated temperatures and humidity levels to accelerate degradation rates. The degradation products are monitored over time, and the data is used to extrapolate the shelf-life under normal storage conditions using models like the Arrhenius equation.[16][17]

Methodology:

  • Sample Preparation: Prepare solid or solution samples of this compound in appropriate containers.

  • Storage Conditions: Place the samples in stability chambers with controlled temperature and relative humidity (e.g., 40°C/75% RH, 50°C/75% RH).[15]

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.[15]

  • Analysis: Analyze the samples for the appearance of degradation products and the loss of the parent dipeptide using a stability-indicating analytical method, typically reverse-phase HPLC.

  • Data Evaluation: Plot the concentration of this compound and its degradation products over time to determine the degradation kinetics.

Biological Significance and Signaling Pathways

This compound, as a dipeptide, can be absorbed through specific peptide transporters in the intestine.[18] Its biological effects are likely influenced by the individual properties of arginine and methionine.

Arginine is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems.[19] It is also involved in the urea cycle and the synthesis of creatine.[20] Methionine is an essential amino acid that plays a crucial role in protein synthesis and as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous metabolic pathways.[21][22]

Recent studies suggest that dipeptides can act as signaling molecules themselves, for instance, by activating the protein kinase A pathway or influencing the target of rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and metabolism.[23][24] The metabolic pathways of arginine and methionine are interconnected, and their combined presence in a dipeptide could have unique effects on cellular metabolism and signaling.[25]

signaling_pathway cluster_uptake Cellular Uptake and Metabolism cluster_signaling Downstream Signaling Pathways ArgMet This compound PeptideTransporter Peptide Transporter (e.g., PEPT1) ArgMet->PeptideTransporter Uptake Intracellular Intracellular Pool PeptideTransporter->Intracellular Arg Arginine Intracellular->Arg Hydrolysis Met Methionine Intracellular->Met Hydrolysis TOR TOR Signaling Intracellular->TOR Potential Regulation NOS Nitric Oxide Synthase (NOS) Arg->NOS UreaCycle Urea Cycle Arg->UreaCycle SAM_synth S-adenosylmethionine (SAM) Synthesis Met->SAM_synth NO Nitric Oxide (NO) NOS->NO Methylation Methylation Reactions SAM_synth->Methylation

Potential metabolic and signaling pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. A comprehensive understanding of these properties is indispensable for any research or development involving this dipeptide. The presented data and methodologies offer a solid foundation for scientists and professionals to predict its behavior in biological and pharmaceutical systems, design appropriate formulations, and explore its potential therapeutic applications. Further research into the specific signaling roles of this compound will be crucial to fully elucidate its biological functions.

References

Arginylmethionine as a Potential Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical overview of the dipeptide Arginylmethionine (Arg-Met) and its emerging potential as a biomarker. While direct research on Arg-Met is nascent, its biological origin as a likely product of the N-end rule pathway of protein degradation offers a strong rationale for its investigation in various pathological states. This guide details the core biological pathways, proposes detailed experimental protocols for detection and quantification, presents available data, and outlines the potential applications in diagnostics and drug development. The central hypothesis is that the levels of Arg-Met in biological fluids may reflect the activity of the Arginyltransferase-1 (ATE1) enzyme and the subsequent degradation of arginylated proteins, processes implicated in cancer, cardiovascular diseases, and neurodegenerative disorders.

The Biological Basis: The N-End Rule Pathway and ATE1

This compound is a dipeptide composed of arginine and methionine. Its significance as a biomarker is intrinsically linked to the N-end rule pathway , a critical mechanism for protein degradation in eukaryotes.[1] This pathway targets proteins for destruction by the proteasome based on the identity of their N-terminal amino acid residue.

A key enzymatic step in this pathway is N-terminal arginylation , catalyzed by Arginyltransferase-1 (ATE1) .[2][3] ATE1 transfers an arginine residue from arginyl-tRNA to the N-terminus of proteins that bear specific "degrons," primarily those with N-terminal aspartate, glutamate, or oxidized cysteine.[1][4][5] This arginylation event marks the protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] The breakdown of these arginylated proteins is a potential source of dipeptides such as this compound, which could then be released into circulation.

Dysregulation of ATE1 and the arginylation process has been linked to several diseases:

  • Cancer: ATE1 has been shown to act as a tumor suppressor, and its downregulation is associated with increased metastatic potential and poorer patient survival in several cancers.[3][7] Conversely, arginine deprivation has been explored as a cancer therapy, highlighting the complex role of arginine metabolism in malignancy.[8][9]

  • Cardiovascular Disease: ATE1 is essential for cardiovascular development and angiogenesis.[5][10] Altered arginine metabolism and its derivatives are also implicated in conditions like atherosclerosis and heart failure.[11][12]

  • Neurodegenerative Diseases: Protein arginine methylation, a related post-translational modification, is heavily involved in neuronal function, and its dysregulation is linked to Alzheimer's and Parkinson's diseases.[13][14] While the direct role of arginylation is less clear, the importance of protein quality control pathways in these conditions suggests a potential link.

The concentration of Arg-Met in biological fluids could, therefore, serve as a proxy indicator of ATE1 activity and N-end rule pathway flux, making it a compelling candidate for biomarker discovery in these disease areas.

N_End_Rule_Pathway Figure 1: The N-End Rule Pathway Leading to Potential Arg-Met Release cluster_protein Protein Substrate cluster_modification Modification cluster_degradation Degradation cluster_product Products Protein Protein with N-Terminal Asp, Glu, or Cys(ox) Arginylation N-Terminal Arginylation Protein->Arginylation Substrate ATE1 ATE1 Enzyme (Arginyltransferase-1) ATE1->Arginylation Catalyzes Ubiquitination Ubiquitination (N-recognins) Arginylation->Ubiquitination Marks for Degradation Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets to Proteasome ArgMet This compound (Potential Biomarker) Proteasome->ArgMet Peptides Other Peptides & Amino Acids Proteasome->Peptides

Figure 1: The N-End Rule Pathway Leading to Potential Arg-Met Release

Quantitative Data & Disease Association

Direct quantitative data for this compound in human disease states is not yet widely published. The Human Metabolome Database notes that Arg-Met has been detected but not quantified in some food products.[15] However, one study in largemouth bass demonstrated a significant upregulation of this compound in intestinal contents following dietary intervention with biochar, validating its detectability and dynamic nature in a biological system.[16] The potential relevance of Arg-Met as a biomarker is inferred from the strong associations of its parent pathway (N-terminal arginylation) with major diseases.

Disease Category Role of ATE1 / Arginylation Potential Implication for this compound Levels References
Cancer ATE1 expression is often downregulated in metastatic cancers, acting as a potential tumor suppressor. Arginine metabolism is critical for tumor growth.Altered (potentially decreased) levels may correlate with tumor progression, metastasis, or response to arginine deprivation therapies.[3][7][8][9][10]
Cardiovascular Disease ATE1 is crucial for heart development and angiogenesis. Arginine methylation and metabolism are linked to atherosclerosis and heart failure.Levels could reflect cardiovascular stress, endothelial dysfunction, or the progression of heart failure.[5][10][11][12]
Neurodegenerative Disease Protein degradation pathways are central to clearing toxic protein aggregates. Arginine metabolism is involved in CNS function and pathology.Levels may be altered in conditions like Alzheimer's or Parkinson's, reflecting changes in protein turnover and neuronal stress.[13][14][17][18]
Cellular Stress N-terminal arginylation is linked to the unfolded protein response (UPR) and the degradation of misfolded proteins.Increased levels could be a sensitive marker for acute or chronic cellular stress.[4][19][20]

Experimental Protocols for this compound Detection

Accurate detection and quantification of Arg-Met require sensitive and specific analytical methods. Mass spectrometry is the gold standard for novel biomarker identification, while ELISA offers a high-throughput method for clinical validation.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the sensitive detection and quantification of Arg-Met in biological samples like plasma, serum, or tissue extracts. It is synthesized from standard methods for peptide and metabolite analysis.[16][21][22]

Objective: To identify and quantify this compound.

1. Sample Preparation (Plasma/Serum): a. Thaw samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., 80% methanol containing an internal standard like stable isotope-labeled Arg-Met). c. Vortex for 1 minute to precipitate proteins. d. Incubate at -20°C for 30 minutes to enhance precipitation. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube. g. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography (LC): a. Column: Use a reverse-phase C18 column suitable for polar molecules (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm; 1.7 µm).[15] b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a suitable gradient to separate Arg-Met from other matrix components (e.g., 0-5 min, 2% B; 5-15 min, 2-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; followed by re-equilibration). e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS): a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. c. Precursor Ion (Q1): The calculated m/z for protonated Arg-Met [M+H]⁺. d. Product Ions (Q3): Select at least two specific fragment ions of Arg-Met for confirmation and quantification. Fragmentation will likely occur at the peptide bond. e. Instrument Settings: Optimize parameters such as spray voltage, capillary temperature, and collision energy using an authentic Arg-Met standard.

Parameter Typical Setting Purpose
Ionization Mode ESI+Efficiently ionizes peptides.
Scan Type MRM / PRMHigh sensitivity and specificity for quantification.
Collision Energy 20-40 eV (to be optimized)Fragments the precursor ion into characteristic product ions.
Resolution High (e.g., >7,500)Distinguishes Arg-Met from isobaric interferences.
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol describes the development and use of a cELISA, which is ideal for high-throughput screening of numerous samples once a specific antibody against Arg-Met is developed. The principles are based on commercially available kits for other small molecules and amino acids.[23][24][25]

Objective: To quantify this compound via immunoassay.

1. Reagent Preparation: a. Coating: Coat a 96-well microplate with an Arg-Met-protein conjugate (e.g., Arg-Met-BSA) and incubate overnight at 4°C. Wash plates to remove unbound conjugate. b. Standard Curve: Prepare serial dilutions of a known concentration of pure Arg-Met standard. c. Samples: Dilute biological samples as required to fall within the range of the standard curve. d. Primary Antibody: Dilute a specific anti-Arginylmethionine monoclonal or polyclonal antibody. e. Secondary Antibody: Use an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

2. Assay Procedure: a. Add standards and samples to the coated wells. b. Immediately add the primary anti-Arg-Met antibody to all wells. Incubate for 1-2 hours at room temperature. (During this step, free Arg-Met in the sample/standard competes with the coated Arg-Met for antibody binding). c. Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). d. Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. e. Wash the plate 3-5 times. f. Add TMB substrate solution and incubate in the dark for 15-30 minutes. g. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). h. Read the absorbance at 450 nm on a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance (OD450) against the log of the standard concentrations. b. The absorbance will be inversely proportional to the concentration of Arg-Met in the sample. c. Determine the concentration of Arg-Met in the samples by interpolating their absorbance values from the standard curve.

Assay Parameter Typical Performance (Target) Reference Example (ADMA ELISA)
Assay Range e.g., 10-1000 ng/mL15.63-1,000 ng/mL
Sensitivity e.g., <10 ng/mL9.38 ng/mL
Sample Volume 20-50 µL20 µL
Intra-assay CV <10%<10%
Inter-assay CV <15%<10%

Data in the reference column is from a commercially available Asymmetric Di-Methyl Arginine (ADMA) ELISA kit and serves as a benchmark for expected performance.[23]

Workflow and Visualization

The discovery and validation of this compound as a biomarker follows a standardized pipeline from initial discovery to clinical application.

Biomarker_Workflow Figure 2: Experimental Workflow for this compound Biomarker Validation cluster_0 Research & Development cluster_1 Clinical Utility Discovery Phase 1: Discovery (Untargeted Metabolomics) Identification Phase 2: Identification & Method Dev. (LC-MS/MS, Standard Synthesis) Discovery->Identification Verification Phase 3: Technical Verification (Targeted MS on Cohort 1) Identification->Verification Validation Phase 4: Clinical Validation (High-throughput ELISA on Cohort 2) Verification->Validation Application Phase 5: Clinical Application (Diagnostic/Prognostic Tool) Validation->Application

References

Arginylmethionine in Secondary Metabolism: A Technical Guide on a Putative Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of natural product secondary metabolites that incorporate the arginylmethionine dipeptide as a distinct building block. The Human Metabolome Database identifies this compound itself as a dipeptide and a secondary metabolite, detected but not quantified in some foods.[1] However, its role as a precursor for larger, more complex secondary metabolites is not documented in the current scientific literature.

This guide, therefore, addresses the topic from a theoretical and practical perspective, outlining the established mechanisms by which dipeptides can be incorporated into secondary metabolites and providing the experimental frameworks that would be employed to investigate this compound's role, should such compounds be discovered.

This compound: The Dipeptide

This compound (Arg-Met) is a dipeptide composed of the amino acids arginine and methionine.[1] It is classified as a secondary metabolite, which are compounds not directly involved in the normal growth, development, or reproduction of an organism, but that often play roles in ecological interactions or defense.[1] While detected in some animal tissues, a broader biological function or its incorporation into more complex natural products remains uncharacterized.[1]

Hypothetical Biosynthesis and Incorporation of Dipeptides in Secondary Metabolism

The primary mechanism for the synthesis of peptide-based secondary metabolites in microorganisms is through Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes assemble peptides in an RNA-independent manner and are known to incorporate a vast array of proteinogenic and non-proteinogenic amino acids.

The incorporation of a dipeptide like this compound into a larger peptide chain via an NRPS pathway could hypothetically occur through several mechanisms. The most direct would involve an NRPS module specifically recognizing and activating the intact this compound dipeptide. More commonly, however, NRPS modules select and activate single amino acids. Therefore, a linear sequence of modules would incorporate arginine and then methionine.

The logical workflow for non-ribosomal peptide synthesis is depicted below.

NRPS_Module_Workflow cluster_module1 Module 1 (Arginine) cluster_module2 Module 2 (Methionine) cluster_downstream Downstream Processing A1 Adenylation (A) Domain Selects & Activates Arginine PCP1 Peptidyl Carrier Protein (PCP) Binds Arginine A1->PCP1 AMP release C_domain Condensation (C) Domain Forms Arg-Met Peptide Bond PCP1->C_domain A2 Adenylation (A) Domain Selects & Activates Methionine PCP2 Peptidyl Carrier Protein (PCP) Binds Methionine A2->PCP2 AMP release PCP2->C_domain Growing_Peptide Growing Peptide Chain on next module's PCP PCP2->Growing_Peptide Elongation C_domain->PCP2 Transfers Arg to Met TE_domain Thioesterase (TE) Domain Releases Peptide Growing_Peptide->TE_domain

Caption: Hypothetical NRPS workflow for Arginine and Methionine incorporation.

Experimental Workflow for Identification and Characterization

Should a secondary metabolite containing this compound be hypothesized to exist in a microbial extract, a systematic experimental workflow would be necessary for its discovery and characterization.

Discovery_Workflow A Microbial Fermentation & Crude Extract Preparation B LC-MS/MS Analysis (Metabolite Profiling) A->B C Data Analysis: Molecular Networking & Database Searching for m/z of Arg-Met B->C G Gene Knockout & Heterologous Expression B->G Informed by Metabolomics D Targeted Isolation & Purification (HPLC) C->D Identify Putative Compound E Structural Elucidation (NMR) D->E F Genome Mining for Putative NRPS Gene Cluster E->F Confirmed Structure F->G H Confirmation of Biosynthetic Pathway G->H

Caption: Experimental workflow for the discovery of a novel secondary metabolite.

Data Presentation

In the investigation of a putative this compound-containing secondary metabolite, quantitative data would be crucial. The following tables provide templates for how such data would be structured.

Table 1: Mass Spectrometry Data for a Hypothetical Arg-Met Containing Peptide

Parameter Value Interpretation
Precursor Ion (m/z) [M+H]⁺ 750.42 Mass of the putative peptide
MS/MS Fragments (m/z) 175.12, 150.05, ... Corresponds to Arginine immonium ion, Methionine fragments, etc.
Neutral Loss 46.005 Putative loss of the methionine side chain fragment
High-Resolution Mass 750.4215 Used to calculate the exact molecular formula

| Isotopic Pattern | C₃₂H₅₉N₉O₈S | Confirms elemental composition |

Table 2: Bioactivity of a Hypothetical Arg-Met Containing Compound

Assay Type Target IC₅₀ / MIC (µM) Positive Control (IC₅₀ / MIC)
Antimicrobial Bacillus subtilis 12.5 Vancomycin (1.1 µM)
Antimicrobial Escherichia coli > 100 Ciprofloxacin (0.05 µM)
Cytotoxicity HeLa Cell Line 25.3 Doxorubicin (0.8 µM)

| Enzyme Inhibition | Target Enzyme X | 5.8 | Known Inhibitor Y (2.1 µM) |

Experimental Protocols

Detailed methodologies are fundamental for reproducible research. Below are example protocols that would be adapted for the study of an this compound-containing metabolite.

Protocol 1: General LC-MS/MS for Metabolite Profiling
  • Sample Preparation:

    • Lyophilize 50 mL of microbial culture supernatant.

    • Resuspend the dried material in 5 mL of 80% methanol.

    • Vortex for 10 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm PTFE filter.

    • Dilute 1:10 in 50% methanol with 0.1% formic acid for analysis.

  • Chromatography:

    • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Q Exactive Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive (ESI+).

    • Scan Range: m/z 100-1500.

    • Full MS Resolution: 70,000.

    • dd-MS² (TopN): N=10.

    • Collision Energy: Stepped HCD (20, 30, 40 eV).

Protocol 2: Structure Elucidation by NMR
  • Sample Preparation:

    • Purify the compound of interest using preparative HPLC until >95% purity is achieved.

    • Dissolve 5-10 mg of the purified compound in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • NMR Experiments:

    • Acquire a standard suite of 1D and 2D NMR spectra on a 600 MHz (or higher) spectrometer.

    • 1D Spectra: ¹H, ¹³C.

    • 2D Homonuclear Spectra: COSY (Correlation Spectroscopy) to identify proton-proton couplings within spin systems (i.e., within each amino acid residue).

    • 2D Heteronuclear Spectra: HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing the peptide.

    • 2D NOESY/ROESY: To determine through-space proximities of protons, aiding in stereochemical and conformational analysis.

  • Data Analysis:

    • Process spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon chemical shifts.

    • Use HMBC correlations from the alpha proton of one residue to the carbonyl carbon of the preceding residue to establish the peptide sequence.

    • Analyze coupling constants and NOE data to define stereochemistry and conformation.

Conclusion

While the direct incorporation of an this compound dipeptide into complex secondary metabolites has not been documented, the principles of non-ribosomal peptide synthesis provide a clear theoretical framework for how such a process could occur. The discovery of such a molecule would involve a combination of advanced analytical techniques, primarily mass spectrometry and NMR, coupled with genomic analysis to identify the biosynthetic machinery. The protocols and workflows outlined in this guide provide a roadmap for researchers to investigate this and other novel peptide-based natural products.

References

A Preliminary Investigation of Arginylmethionine Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

This technical guide provides a preliminary investigation into the potential bioactivity of the dipeptide Arginylmethionine (Arg-Met). In the absence of direct extensive experimental data, this paper synthesizes information based on the known biological roles of its constituent amino acids, L-arginine and L-methionine, and draws parallels from existing literature on bioactive peptides with similar compositions. This document outlines potential antioxidant, anti-inflammatory, and angiotensin-converting enzyme (ACE) inhibitory activities. Detailed experimental protocols for in vitro validation are provided, alongside conceptual signaling pathways and workflows visualized using Graphviz. The objective is to furnish a foundational resource to stimulate and guide future empirical research into the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

Bioactive peptides, short sequences of amino acids, are recognized for their potential to modulate physiological functions and are of increasing interest in the development of nutraceuticals and pharmaceuticals. The specific dipeptide this compound is composed of two amino acids with well-documented and distinct biological activities. L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular and immune systems, and it also plays a role in modulating cytokine expression. L-methionine, a sulfur-containing amino acid, is a precursor to the major intracellular antioxidant glutathione (GSH) and is involved in various metabolic and anti-inflammatory processes[1]. The combination of these two amino acids in a dipeptide structure presents a compelling case for synergistic or novel bioactivities. This whitepaper explores the theoretical foundation for these potential activities and provides a roadmap for their experimental validation.

Predicted Bioactivities of this compound

Based on the functional roles of its constituent amino acids and the properties of related bioactive peptides, this compound is predicted to exhibit the following bioactivities:

Antioxidant Activity

The antioxidant potential of this compound is hypothesized to stem from two primary mechanisms. Firstly, the methionine residue, with its sulfur-containing side chain, can directly scavenge reactive oxygen species (ROS)[2]. Secondly, as a source of L-arginine and L-methionine, the dipeptide can support the endogenous synthesis of key antioxidant molecules. L-arginine is linked to the expression of antioxidant enzymes, while L-methionine is a direct precursor for glutathione (GSH) synthesis, a cornerstone of the cellular antioxidant defense system.

Anti-inflammatory Activity

This compound may exert anti-inflammatory effects through the modulation of key signaling pathways. L-arginine can influence the expression of both pro-inflammatory and anti-inflammatory cytokines[3][4]. It is plausible that Arg-Met could down-regulate the production of inflammatory mediators such as nitric oxide (in the context of chronic inflammation driven by inducible nitric oxide synthase, iNOS) and pro-inflammatory cytokines like TNF-α and IL-6 in immune cells such as lipopolysaccharide (LPS)-stimulated macrophages[4][5].

Angiotensin-Converting Enzyme (ACE) Inhibition

Many bioactive peptides with antihypertensive properties function as ACE inhibitors. The structural characteristics of a peptide, including its C-terminal amino acid, play a crucial role in its binding affinity to ACE. Peptides containing arginine at the C-terminus have been noted for their ACE-inhibitory potential[6]. While the methionine is at the C-terminus in this compound, the presence of the positively charged arginine at the N-terminus could still contribute to binding at the ACE active site, suggesting a potential for competitive or non-competitive inhibition[6][7].

Quantitative Data from Analogous Peptides

Bioactivity Compound/Peptide IC50 Value Assay Source
Antioxidant Methionine Dipeptides (various)~0.1 - 0.5 µmol TE/µmolPeroxyl Radical Scavenging[8]
Antioxidant Tyrosine Dipeptides (various)~1.5 - 5.0 µmol TE/µmolABTS Radical Scavenging[8]
Anti-inflammatory SET-M33D (synthetic peptide)1.30 - 3.64 µMTNF-α & IL-6 Inhibition (LPS-stimulated RAW 264.7)[5]
ACE Inhibition Ala-Tyr0.037 mg/mLIn vitro ACE Inhibition[9]
ACE Inhibition Various Tripeptides40.48 µMIn vitro ACE Inhibition[10]
ACE Inhibition Captopril (Positive Control)~183.2 nMIn vitro ACE Inhibition[9]

Detailed Experimental Protocols

To facilitate the empirical investigation of this compound's bioactivities, the following detailed protocols for key in vitro assays are provided.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging ability of a compound.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

    • In a 96-well plate, add 100 µL of each concentration of the test sample or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_argmet Prepare Serial Dilutions of this compound add_samples Add 100 µL of Sample/ Control to 96-well Plate prep_argmet->add_samples prep_control Prepare Serial Dilutions of Ascorbic Acid prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in a cell-based model.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (for nitrite determination)

    • Dexamethasone (positive control)

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anti_Inflammatory_Assay_Workflow seed_cells Seed RAW 264.7 Cells (5x10^4 cells/well) incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Pre-treat with this compound or Dexamethasone (1h) incubate1->treat_cells stimulate_lps Stimulate with LPS (1 µg/mL) for 24h treat_cells->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_abs Measure Absorbance at 540 nm griess_reaction->measure_abs calculate_inhibition Calculate % NO Inhibition measure_abs->calculate_inhibition

Caption: Workflow for Nitric Oxide Inhibition Assay.
ACE Inhibitory Activity Assay

This protocol describes a common in vitro method to screen for ACE inhibitors.

  • Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung)

    • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

    • This compound

    • Captopril (positive control)

    • Borate buffer

    • Ethyl acetate

    • Spectrophotometer

  • Procedure:

    • In a reaction tube, combine a solution of this compound (or captopril) with the ACE enzyme in borate buffer.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding HCl.

    • Extract the hippuric acid (HA) produced from the hydrolysis of HHL into ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the dried HA in distilled water.

    • Measure the absorbance at 228 nm.

    • The percentage of ACE inhibition is calculated by comparing the absorbance of the sample to a control reaction without any inhibitor.

    • Determine the IC50 value from a dose-response curve.

ACE_Inhibition_Workflow prepare_mix Combine Arg-Met/Captopril with ACE Enzyme pre_incubate Pre-incubate at 37°C (10 min) prepare_mix->pre_incubate add_substrate Add HHL Substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C (30-60 min) add_substrate->incubate_reaction stop_reaction Stop Reaction with HCl incubate_reaction->stop_reaction extract_ha Extract Hippuric Acid (HA) with Ethyl Acetate stop_reaction->extract_ha evaporate Evaporate Ethyl Acetate extract_ha->evaporate redissolve Redissolve HA in Water evaporate->redissolve measure_abs Measure Absorbance at 228 nm redissolve->measure_abs calculate_ic50 Calculate % Inhibition and IC50 measure_abs->calculate_ic50

Caption: Workflow for ACE Inhibition Assay.

Predicted Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its bioactivity.

Antioxidant Response Pathway

This compound is predicted to bolster the cellular antioxidant defense primarily through the Nrf2 pathway by supplying methionine, a precursor to glutathione.

Antioxidant_Pathway ArgMet This compound Met Methionine ArgMet->Met GSH Glutathione (GSH) Met->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes CellularProtection Cellular Protection GSH->CellularProtection Nrf2 Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->CellularProtection ROS->CellularProtection Causes Damage

Caption: Predicted Antioxidant Signaling Pathway for Arg-Met.
Anti-inflammatory Signaling Pathway

This compound, through its arginine component, may inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates ArgMet This compound ArgMet->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes Induces Transcription of

Caption: Predicted Anti-inflammatory Signaling via NF-κB.

Conclusion and Future Directions

The dipeptide this compound represents a promising candidate for a multi-functional bioactive agent due to the well-established roles of its constituent amino acids in antioxidant, anti-inflammatory, and cardiovascular regulatory processes. This whitepaper provides a theoretical framework and a practical set of experimental protocols to initiate a comprehensive investigation into its bioactivities. The immediate next steps should involve performing the outlined in vitro assays to generate empirical data and determine the IC50 values for each predicted activity. Subsequent research should focus on elucidating the precise molecular mechanisms through more advanced cell-based assays and, if initial results are promising, move towards in vivo studies to assess bioavailability and efficacy in preclinical models. The exploration of this compound could lead to the development of novel therapeutic or nutraceutical agents for conditions associated with oxidative stress, inflammation, and hypertension.

References

Arginylmethionine's Dance with Cellular Boundaries: A Technical Guide to its Interaction with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction of peptides with biological membranes is a cornerstone of cellular signaling, drug delivery, and antimicrobial activity. Arginylmethionine, a dipeptide composed of a positively charged arginine residue and a hydrophobic methionine residue, presents a compelling case for studying the fundamental physicochemical forces that govern peptide-membrane interactions. This technical guide provides an in-depth analysis of the putative mechanisms by which this compound engages with lipid bilayers, drawing upon the extensive research conducted on arginine-rich peptides and the known properties of its constituent amino acids. Due to a scarcity of literature focusing specifically on this compound, this guide synthesizes data from analogous systems to build a predictive model of its behavior. We present quantitative data from related compounds, detail essential experimental protocols for investigating these interactions, and visualize the proposed mechanisms and workflows to provide a comprehensive resource for researchers in the field.

Introduction

Biological membranes, primarily composed of a phospholipid bilayer, are not merely passive barriers but dynamic interfaces that mediate a vast array of cellular processes. The ability of molecules, particularly peptides, to interact with and in some cases translocate across these membranes is of profound interest in both fundamental biology and pharmaceutical development. This compound (Arg-Met) is a simple dipeptide that encapsulates two key features driving membrane interactions: the electrostatic attraction afforded by the guanidinium group of arginine and the hydrophobic contribution of the methionine side chain.

The arginine residue, with its perpetually protonated and positively charged side chain, is a dominant feature in many cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[1][2] Its guanidinium headgroup is adept at forming multiple hydrogen bonds and electrostatic interactions with the phosphate groups of lipid headgroups.[3][4] This interaction can lead to significant local perturbations of the membrane structure, including lipid de-packing, membrane thinning, and even the formation of transient pores.[5][6][7]

Methionine, while less studied in the context of direct membrane translocation, is a hydrophobic amino acid with a flexible, unbranched side chain.[8][9] It is typically found in the hydrophobic core of proteins and can contribute to the anchoring of peptides within the lipid bilayer.[8] The sulfur atom in methionine's side chain is susceptible to oxidation, which can dramatically alter its polarity and, consequently, its interaction with the membrane environment.[10]

This guide will explore the synergistic effects of these two residues in the context of the dipeptide this compound and its interaction with biological membranes.

Physicochemical Properties of Arginine and Methionine

The interaction of this compound with a biological membrane is fundamentally governed by the physicochemical properties of its constituent amino acid side chains. The table below summarizes key properties for arginine and methionine.

PropertyArginineMethionineReference(s)
Side Chain Structure 3-carbon aliphatic chain ending in a guanidinium groupS-methyl thioether side chain[1][9]
Hydropathy HydrophilicModerately Hydrophobic[11]
Charge at pH 7.4 Positive (+)Neutral (N)[11]
pKa of Side Chain (R) ~13.8Not applicable[12]
Solubility in Water High (14.87 g/100 mL)Moderate (5.14 g/100 mL)[1][11]
Key Interaction Modes Electrostatic interactions, hydrogen bonding with phosphate headgroups, potential for bidentate hydrogen bondsHydrophobic interactions with lipid acyl chains, potential S-aromatic interactions with tryptophan/tyrosine[4][5][13]

Proposed Mechanism of this compound Interaction with a Biological Membrane

Based on the extensive literature on arginine-rich peptides, a multi-stage interaction mechanism for this compound with a lipid bilayer can be proposed. This process is likely initiated by electrostatic attraction, followed by superficial binding, and potentially leading to membrane perturbation or translocation.

Arginylmethionine_Membrane_Interaction cluster_solution Aqueous Phase cluster_membrane Biological Membrane ArgMet_sol This compound (Arg-Met) Initial_Attraction 1. Electrostatic Attraction ArgMet_sol->Initial_Attraction Diffusion Membrane Lipid Bilayer Binding 2. Interfacial Binding Membrane->Binding Arg guanidinium interacts with phosphate headgroups Initial_Attraction->Membrane Long-range electrostatic forces Perturbation 3. Membrane Perturbation Binding->Perturbation Met side chain insertion into hydrophobic core Translocation 4. Translocation (Potential) Perturbation->Translocation Membrane thinning/ pore formation Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesize Fluorescently Labeled Arg-Met Titrate Titrate LUVs into Labeled Arg-Met Solution Synth->Titrate Prep_LUVs Prepare LUVs Prep_LUVs->Titrate Measure Measure Fluorescence (Intensity, Shift, Anisotropy) Titrate->Measure Plot Plot ΔFluorescence vs. [Lipid] Measure->Plot Repeat for each titration point Fit Fit Data to Binding Isotherm Plot->Fit Result Determine Kd or Kp Fit->Result Membrane_Perturbation_Signaling ArgMet This compound Membrane Cell Membrane ArgMet->Membrane Interaction Perturbation Membrane Perturbation (Lipid Packing Defect) Membrane->Perturbation Enzyme Membrane-Associated Enzyme (e.g., Phospholipase C) Perturbation->Enzyme Alters Local Environment/ Activates Enzyme SecondMessenger Second Messenger Production (e.g., IP3, DAG) Enzyme->SecondMessenger CaRelease Ca2+ Release from ER SecondMessenger->CaRelease KinaseCascade Kinase Cascade Activation CaRelease->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse

References

In Silico Modeling of Arginylmethionine Docking to the mTORC1-Associated RAPTOR Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth technical guide to the in silico modeling of the dipeptide Arginylmethionine and its potential interaction with the Regulatory-Associated Protein of mTOR (RAPTOR), a key component of the mTORC1 signaling complex. This document outlines a comprehensive workflow, from initial molecular docking to molecular dynamics simulations and binding free energy calculations, presenting a hypothetical yet plausible scenario to illustrate the methodology.

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of upstream signals including nutrients like amino acids.[1][2] The mTOR Complex 1 (mTORC1) is the primary sensor of amino acid availability, and its activation requires the recruitment of the complex to the lysosomal surface.[3][4] This process is mediated by the Rag GTPases, which, in their active state, bind to the RAPTOR subunit of mTORC1.[3][5]

Both arginine and methionine have been implicated in the activation of mTORC1 signaling. Arginine, in particular, has been shown to be crucial for mTORC1 activation by suppressing the TSC complex's localization to the lysosome.[3] Methionine, as a precursor to S-adenosylmethionine (SAM), also plays a role in mTORC1 regulation.[6] Given the individual roles of these amino acids, the dipeptide this compound presents an interesting candidate for investigation as a potential modulator of mTORC1 activity.

This guide details a hypothetical in silico study to explore the binding of this compound to the RAPTOR protein, a critical scaffolding component of mTORC1 that is involved in substrate recognition and the integration of amino acid signals.[6][7] Through a combination of molecular docking and molecular dynamics simulations, we can predict the binding pose and estimate the binding affinity of this compound to RAPTOR, providing insights into its potential role in the mTOR signaling pathway.

Hypothetical Signaling Pathway: this compound and mTORC1

The following diagram illustrates the proposed mechanism by which this compound may influence the mTORC1 signaling pathway through its interaction with RAPTOR.

mTOR_Signaling_Pathway Hypothetical mTORC1 Activation by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Amino_Acids This compound Amino_Acid_Transporter Amino Acid Transporter Amino_Acids->Amino_Acid_Transporter Uptake RAPTOR RAPTOR Amino_Acid_Transporter->RAPTOR Direct or Indirect Interaction mTORC1 mTORC1 (Inactive) RAPTOR->mTORC1 Part of Complex mTORC1_Active mTORC1 (Active) mTORC1->mTORC1_Active Activation S6K1 S6K1 mTORC1_Active->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1_Active->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Figure 1: Hypothetical mTORC1 signaling pathway influenced by this compound.

Experimental Protocols

This section outlines the detailed methodologies for the in silico analysis of this compound docking to the RAPTOR protein.

Molecular Docking Workflow

The following diagram depicts the general workflow for the molecular docking study.

Docking_Workflow Molecular Docking Workflow PDB 1. Protein Preparation (RAPTOR - PDB: 5WBI) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results Docking->Analysis

Figure 2: A generalized workflow for molecular docking.

3.1.1. Protein Preparation

  • Obtaining the Structure: The crystal structure of the Arabidopsis thaliana RAPTOR protein (PDB ID: 5WBI) was downloaded from the RCSB Protein Data Bank.[6] This structure was chosen due to its resolution and the presence of a bound peptide, which helps in identifying potential binding sites.

  • Preparation using AutoDockTools: The protein structure was prepared using AutoDockTools (ADT) version 1.5.6. This involved:

    • Removing all water molecules and heteroatoms.

    • Adding polar hydrogens to the protein.

    • Computing Gasteiger charges.

    • Saving the prepared protein in the PDBQT file format.

3.1.2. Ligand Preparation

  • Structure Generation: The 3D structure of this compound was generated using a molecular builder such as Avogadro or obtained from a chemical database.

  • Ligand Optimization: The geometry of the ligand was optimized using a suitable force field (e.g., MMFF94).

  • Preparation using AutoDockTools: The ligand was prepared in ADT by:

    • Detecting the root and setting the torsional degrees of freedom.

    • Saving the ligand in the PDBQT file format.

3.1.3. Grid Box Generation

A grid box was defined to encompass the putative binding site on the RAPTOR protein. Based on the location of the bound peptide in the crystal structure 5WBI, a potential binding pocket near the TOS motif recognition site was identified.[8] The grid box parameters were set as follows:

  • Center (x, y, z): 15.190, 53.903, 16.917 (hypothetical coordinates based on the identified pocket)

  • Dimensions (x, y, z): 20 Å x 20 Å x 20 Å

  • Exhaustiveness: 32

3.1.4. Molecular Docking with AutoDock Vina

Molecular docking was performed using AutoDock Vina. The prepared RAPTOR protein and this compound ligand were used as input, along with the defined grid box parameters. Vina was run with the following command:

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were performed using GROMACS to refine the docked complex and analyze its stability.

3.2.1. System Preparation

  • Complex Formation: The best-scoring docked pose of the this compound-RAPTOR complex from AutoDock Vina was selected as the starting structure.

  • Force Field and Topology: The CHARMM36m force field was used for the protein and the CGenFF server was used to generate the topology and parameters for this compound.

  • Solvation: The complex was placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges. The box was solvated with TIP3P water molecules.

  • Ionization: Na+ and Cl- ions were added to neutralize the system and achieve a physiological salt concentration of 0.15 M.

3.2.2. Simulation Protocol

  • Energy Minimization: The system was subjected to energy minimization using the steepest descent algorithm for 50,000 steps to remove steric clashes.

  • Equilibration: A two-phase equilibration was performed:

    • NVT Equilibration (1 ns): The system was heated to 300 K with position restraints on the protein and ligand heavy atoms.

    • NPT Equilibration (1 ns): The pressure was coupled to 1 bar with position restraints on the protein and ligand heavy atoms.

  • Production MD: A 100 ns production MD simulation was run without any restraints at a constant temperature of 300 K and pressure of 1 bar.

Binding Free Energy Calculation

The binding free energy of the this compound-RAPTOR complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[9] This was performed on the trajectory from the production MD simulation.

3.3.1. MM/PBSA Calculation Steps

  • Trajectory Extraction: Snapshots from the stable part of the MD trajectory (e.g., the last 50 ns) were extracted.

  • Energy Calculation: For each snapshot, the following energy terms were calculated for the complex, protein, and ligand:

    • Molecular mechanics energy (van der Waals and electrostatic interactions).

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy (ΔG_bind): The binding free energy was calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound docking to RAPTOR.

Table 1: Molecular Docking Results for this compound with RAPTOR

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (within 4 Å)
1-7.80.00PHE102, TRP121, GLU125, ARG150
2-7.51.23PHE102, GLU125, LYS148
3-7.22.54TRP121, LYS148, ASP152
4-7.13.11PHE102, ARG150, ASP152
5-6.94.05TYR98, LYS148

Table 2: Binding Free Energy Calculation using MM/PBSA

Energy ComponentAverage Value (kcal/mol)Standard Deviation (kcal/mol)
Van der Waals Energy (ΔE_vdW)-35.23.5
Electrostatic Energy (ΔE_elec)-15.82.1
Polar Solvation Energy (ΔG_polar)25.54.2
Nonpolar Solvation Energy (ΔG_nonpolar)-4.70.8
Binding Free Energy (ΔG_bind) -30.2 5.7

Visualization of Computational Relationships

The following diagram illustrates the logical relationships between the different computational methods used in this study.

Computational_Relationships Inter-relationships of Computational Methods Docking Molecular Docking (Initial Pose Generation) MD Molecular Dynamics (Refinement & Stability) Docking->MD Provides Initial Coordinates Binding_Pose Predicted Binding Pose Docking->Binding_Pose Primary Output MMPBSA MM/PBSA (Binding Free Energy) MD->MMPBSA Generates Trajectory for Analysis MD->Binding_Pose Refines Binding_Affinity Estimated Binding Affinity MMPBSA->Binding_Affinity Calculates

Figure 3: Logical flow and relationships between computational methods.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, in silico workflow for investigating the interaction between the dipeptide this compound and the RAPTOR protein of the mTORC1 complex. The detailed protocols for molecular docking, molecular dynamics simulations, and MM/PBSA calculations provide a roadmap for researchers interested in exploring peptide-protein interactions. The illustrative data and visualizations offer a clear framework for understanding the expected outcomes and the relationships between these computational techniques. While the scenario presented here is theoretical, it is grounded in the known biological context of mTOR signaling and provides a robust starting point for future experimental validation. The methodologies described can be adapted to study other peptide-protein systems, contributing to the broader field of computational drug discovery and molecular biology.

References

Methodological & Application

Application Note: Quantitative Analysis of Arginylmethionine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of the dipeptide Arginylmethionine in biological matrices using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in metabolomics, drug development, and nutritional science. The described methodology, including predicted fragmentation patterns and optimized instrument parameters, offers a robust framework for the accurate determination of this compound levels.

Introduction

This compound is a dipeptide composed of arginine and methionine residues.[1] While its precise biological functions are still under investigation, it has been identified as a metabolite in various biological systems and has been detected in foods such as chicken and pork.[1] The analysis of such small, polar molecules presents a challenge for traditional analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of peptides and metabolites in complex biological samples due to its ability to separate analytes from a complex matrix and provide structural information through fragmentation analysis.[2][3]

This document provides a detailed protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it presents predicted mass-to-charge ratios for precursor and fragment ions to aid in method development and data interpretation.

Experimental

Materials and Reagents
  • This compound standard (synthesis may be required)

  • Internal Standard (e.g., stable isotope-labeled this compound or a similar dipeptide)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific matrices.

  • Standard Curve Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 80% methanol). Perform serial dilutions to create a standard curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Sample Extraction :

    • For liquid samples (e.g., plasma, cell culture media), take a 50 µL aliquot.

    • For solid tissue samples, weigh approximately 50 mg of homogenized tissue.

  • Protein Precipitation and Extraction : Add 500 µL of 80% methanol to the sample.

  • Homogenization : Vortex the mixture vigorously for 1 minute. For tissue samples, homogenize at low temperatures (-10°C) for 6 minutes.

  • Sonication : Perform ultrasonic extraction at 5°C and 40 kHz for 30 minutes.

  • Incubation : Keep the samples at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation : Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Carefully transfer 180 µL of the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

  • Internal Standard Spiking : Add the internal standard to all samples, standards, and quality controls at a fixed concentration.

  • Filtration : If necessary, filter the supernatant through a 0.22 µm syringe filter before injection.

Liquid Chromatography Protocol
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent.[4]

  • Mobile Phase A : 95% water, 5% acetonitrile with 0.1% formic acid.[4]

  • Mobile Phase B : 47.5% acetonitrile, 47.5% isopropanol, 5% water with 0.1% formic acid.[4]

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 3.0 µL[4]

  • Gradient :

    Time (min) % Mobile Phase B
    0.0 0
    2.0 20
    5.0 80
    7.0 95
    8.0 95
    8.1 0

    | 10.0 | 0 |

Mass Spectrometry Protocol
  • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Scan Type : Multiple Reaction Monitoring (MRM)

  • Capillary Voltage : 3.5 kV[4]

  • Source Temperature : 150°C

  • Desolvation Temperature : 425°C[4]

  • Sheath Gas Flow : 50 arb[4]

  • Auxiliary Gas Flow : 13 arb[4]

  • Collision Energy : 20-40 eV (optimization required)[4]

Data Presentation

Predicted Quantitative Data for this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of this compound. These values should be used as a starting point for method development and confirmed experimentally. The fragmentation of peptides typically occurs at the peptide bond, resulting in b and y ions. For this compound, fragmentation is also expected within the amino acid side chains.

AnalytePrecursor Ion (m/z) [M+H]+Predicted Fragment Ion 1 (m/z)Predicted Fragment Ion 2 (m/z)Predicted Fragment Ion 3 (m/z)
This compound306.16175.12 (Arginine immonium ion)132.05 (Methionine immonium ion)74.06 (Fragment from Methionine side chain)

Note: The exact m/z values and the most abundant fragment ions should be determined by direct infusion of a pure standard and optimization of collision energy.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Protein Precipitation & Metabolite Extraction (80% Methanol) sample->extraction centrifugation Centrifugation (13,000 x g, 4°C) extraction->centrifugation collection Supernatant Collection centrifugation->collection lc_separation UHPLC Separation (C18 Column) collection->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration data_reporting Data Reporting peak_integration->data_reporting

Caption: Experimental workflow for this compound analysis.

metabolic_context cluster_arginine Arginine Metabolism cluster_methionine Methionine Metabolism Arginine Arginine Urea_Cycle Urea Cycle Arginine->Urea_Cycle NO_Synthesis Nitric Oxide Synthesis Arginine->NO_Synthesis Creatine_Synthesis Creatine Synthesis Arginine->Creatine_Synthesis This compound This compound Arginine->this compound Insulin_Signaling Insulin Signaling Arginine->Insulin_Signaling Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Glutathione Glutathione Synthesis Methionine->Glutathione Methionine->this compound Methionine->Insulin_Signaling Methylation Methylation Reactions SAM->Methylation

Caption: Potential metabolic context of this compound.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, offer a solid foundation for researchers to implement this analysis in their laboratories. This method can be a valuable tool for investigating the biological roles and metabolic significance of this compound.

References

Application Note & Protocol: Quantification of Arginylmethionine in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginylmethionine is a dipeptide whose biological significance is an emerging area of research. Accurate and sensitive quantification of this molecule in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described herein is designed to offer high selectivity and throughput, making it suitable for various research and development applications.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An optional stable isotope-labeled internal standard can be used to ensure the highest accuracy and precision.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of small molecules like dipeptides from biological matrices.

Materials:

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase for concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, a solid-phase extraction protocol can be employed. Mixed-mode or reversed-phase SPE cartridges are suitable for this purpose.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • SPE manifold

Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step (or the diluted biological sample) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 1 mL of 50-80% acetonitrile in water containing 0.1% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase.

HPLC-MS/MS Method

HPLC Conditions

The following are typical starting conditions that may require optimization for specific instrumentation. A C18 column is generally suitable for the separation of this dipeptide.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-50% B; 5-5.1 min: 50-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B. The gradient should be optimized to ensure good peak shape and separation from matrix interferences.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following MRM transitions are predicted for this compound and should be optimized for the specific instrument being used.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Collision Gas Argon

Predicted MRM Transitions for this compound (C11H23N5O3S, [M+H]+ = 306.16)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound306.2175.1 (y-ion)Optimize (15-25)
This compound306.274.1 (immonium)Optimize (20-30)
This compound306.2132.1 (b-ion)Optimize (15-25)

Collision energies are instrument-dependent and require optimization.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for a dipeptide assay using HPLC-MS/MS. These values should be established during method validation.

ParameterTypical Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15% (Intra-day and Inter-day)
Accuracy (%Bias) Within ±15% of the nominal concentration
Recovery > 85%
Matrix Effect < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, etc.) ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe for cleaner sample drydown Evaporation & Reconstitution supernatant->drydown direct spe->drydown hplc HPLC Separation (C18 Column) drydown->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification.

Logical Relationship of the Analytical Method

logical_relationship cluster_extraction Extraction cluster_separation Separation cluster_detection Detection cluster_quantification Quantification extraction Isolate Analyte from Matrix separation Chromatographic Separation (HPLC) extraction->separation Provides clean sample for detection Mass Spectrometric Detection (MS/MS) separation->detection Resolves analyte for quantification Concentration Determination detection->quantification Generates signal for

Caption: Key stages of the analytical method.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in various biological matrices. The combination of efficient sample preparation, optimized chromatographic separation, and highly selective mass spectrometric detection allows for reliable and accurate measurement of this dipeptide. This protocol serves as a comprehensive guide for researchers and scientists in the fields of metabolomics, drug discovery, and clinical research. Method validation should be performed in the target matrix to ensure the reliability of the results.

Application Notes and Protocols for Utilizing Arginylmethionine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginylmethionine (Arg-Met) is a dipeptide that can serve as a substrate for specific peptidases. The enzymatic cleavage of the peptide bond between arginine and methionine is a key reaction that can be monitored to determine the activity of certain enzymes, screen for inhibitors, and understand their kinetic properties. This document provides detailed application notes and protocols for using this compound and its derivatives in enzyme assays.

While a variety of peptidases exist, a specific enzyme that exclusively cleaves the this compound bond is not widely characterized. However, enzymes such as Arginyl aminopeptidase-like 1 (RNPEPL1) have shown specificity for N-terminal methionine residues, suggesting that peptidases with specificity for the Arg-Met linkage are plausible targets for research and drug development.[1][2] These application notes are designed to be adaptable for a putative Arginylmethionyl Peptidase (AMP).

Principle of the Assays

The enzymatic hydrolysis of this compound can be monitored through several methods:

  • Direct Assay using Modified Substrates: This involves the synthesis of this compound derivatives with a chromogenic (e.g., p-nitroanilide, pNA) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) group attached to the C-terminus of methionine. Enzymatic cleavage releases the chromophore or fluorophore, leading to a measurable change in absorbance or fluorescence, respectively.

  • Indirect Assay by Product Detection: This method uses the unmodified this compound dipeptide as a substrate. The enzymatic reaction produces L-arginine and L-methionine, which can then be quantified using specific secondary enzymatic or chemical assays.[3][4][5][6][7][8]

Data Presentation

Table 1: Hypothetical Kinetic Parameters for a Putative Arginylmethionyl Peptidase (AMP)
ParameterValueConditions
Michaelis Constant (Km) 150 µMpH 7.5, 37°C
Maximum Velocity (Vmax) 25 µmol/min/mgpH 7.5, 37°C
Optimal pH 7.0 - 8.037°C
Optimal Temperature 37°CpH 7.5
Table 2: Comparison of Assay Methods for AMP Activity
Assay MethodPrincipleSubstrateDetectionSensitivityThroughput
Colorimetric Release of p-nitroanilide (pNA)Arg-Met-pNAAbsorbance (405 nm)MicromolarHigh
Fluorometric Release of 7-amino-4-methylcoumarin (AMC)Arg-Met-AMCFluorescence (Ex/Em = 360/460 nm)NanomolarHigh
L-Arginine Detection Enzymatic conversion to a colored productThis compoundAbsorbance (450 nm)NanomolarMedium
L-Methionine Detection Enzymatic conversion to a fluorescent productThis compoundFluorescence (Ex/Em = 535/587 nm)MicromolarMedium

Visualization of Pathways and Workflows

Enzymatic_Reaction Enzymatic Cleavage of this compound Substrate This compound (Arg-Met) Enzyme Arginylmethionyl Peptidase (AMP) Substrate->Enzyme Binds to active site Product1 L-Arginine Enzyme->Product1 Releases Product2 L-Methionine Enzyme->Product2 Releases

Figure 1: Enzymatic cleavage of this compound by a putative AMP.

Assay_Workflow General Experimental Workflow for AMP Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, Enzyme Solution, and Substrate Solution Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Figure 2: A generalized workflow for an AMP enzyme assay.

Logical_Relationships Logical Relationships in Assay Design AssayType Assay Type Direct Direct Assay AssayType->Direct Indirect Indirect Assay AssayType->Indirect ModifiedSubstrate Modified Substrate (Arg-Met-pNA/AMC) Direct->ModifiedSubstrate UnmodifiedSubstrate Unmodified Substrate (Arg-Met) Indirect->UnmodifiedSubstrate Substrate Substrate ModifiedSubstrate->Substrate Absorbance Absorbance ModifiedSubstrate->Absorbance Fluorescence Fluorescence ModifiedSubstrate->Fluorescence UnmodifiedSubstrate->Substrate ProductQuant Product Quantification UnmodifiedSubstrate->ProductQuant Detection Detection Method Absorbance->Detection Fluorescence->Detection ProductQuant->Detection

Figure 3: Logical relationships between assay types and methods.

Experimental Protocols

Protocol 1: Colorimetric Assay using this compound-pNA

This protocol is adapted from standard aminopeptidase assays utilizing p-nitroanilide substrates.

A. Principle

AMP cleaves the amide bond between methionine and pNA in the synthetic substrate Arg-Met-pNA, releasing the yellow-colored p-nitroanilide. The rate of pNA release is monitored by measuring the increase in absorbance at 405 nm and is directly proportional to the enzyme activity.

B. Materials

  • Putative Arginylmethionyl Peptidase (AMP) enzyme

  • This compound-p-nitroanilide (Arg-Met-pNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

C. Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Arg-Met-pNA in DMSO.

    • Dilute the AMP enzyme in Assay Buffer to the desired concentration.

    • Prepare a working solution of Arg-Met-pNA by diluting the stock solution in Assay Buffer to a final concentration of 2 mM.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the diluted AMP enzyme solution to the sample wells. For the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the 2 mM Arg-Met-pNA working solution to all wells.

    • Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes in a microplate reader heated to 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA405/min) from the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the samples.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA405/min) / (ε * l) * dilution factor where ε (extinction coefficient of pNA) = 10,600 M-1cm-1 and l is the path length in cm.

Protocol 2: Fluorometric Assay using this compound-AMC

This protocol is adapted from standard aminopeptidase assays using AMC substrates and offers higher sensitivity than the colorimetric method.

A. Principle

AMP cleaves the amide bond between methionine and AMC in the synthetic substrate Arg-Met-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin. The increase in fluorescence is proportional to enzyme activity and is measured at an excitation of ~360 nm and an emission of ~460 nm.

B. Materials

  • Putative Arginylmethionyl Peptidase (AMP) enzyme

  • This compound-7-amino-4-methylcoumarin (Arg-Met-AMC) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorescence microplate reader

C. Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Arg-Met-AMC in DMSO.

    • Dilute the AMP enzyme in Assay Buffer to the desired concentration.

    • Prepare a working solution of Arg-Met-AMC by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of the black microplate.

    • Add 25 µL of the diluted AMP enzyme solution to the sample wells. For the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the 100 µM Arg-Met-AMC working solution to all wells.

    • Immediately start measuring the fluorescence (Ex/Em = 360/460 nm) every minute for 15-30 minutes in a microplate reader heated to 37°C.

  • Data Analysis:

    • Prepare a standard curve using free AMC to convert relative fluorescence units (RFU) to the amount of product formed.

    • Calculate the rate of fluorescence increase (ΔRFU/min) from the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the samples.

    • Use the AMC standard curve to determine the enzyme activity in µmol/min/mL.

Protocol 3: Indirect Assay by L-Arginine Detection

This protocol quantifies the L-arginine produced from the hydrolysis of unmodified this compound.

A. Principle

The AMP enzyme hydrolyzes this compound to L-arginine and L-methionine. The concentration of L-arginine is then determined using a specific colorimetric assay kit, where L-arginine is converted through a series of enzymatic reactions to a final product that absorbs at ~450 nm.[3][5][8][9][10]

B. Materials

  • Putative Arginylmethionyl Peptidase (AMP) enzyme

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • L-Arginine Assay Kit (commercially available)

  • 96-well microplate

  • Microplate reader

C. Procedure

  • AMP Reaction:

    • In a microcentrifuge tube, combine 50 µL of Assay Buffer, 25 µL of diluted AMP enzyme, and 25 µL of 10 mM this compound.

    • For a blank, replace the enzyme solution with Assay Buffer.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution as recommended by the L-Arginine Assay Kit.

  • L-Arginine Detection:

    • Follow the protocol provided with the commercial L-Arginine Assay Kit to measure the concentration of L-arginine in the reaction mixture.

    • This typically involves adding a reaction mix from the kit to a sample of the stopped AMP reaction in a 96-well plate, incubating, and then measuring the absorbance at 450 nm.

  • Data Analysis:

    • Prepare an L-arginine standard curve as described in the kit protocol.

    • Determine the concentration of L-arginine produced in the AMP reaction from the standard curve.

    • Calculate the AMP activity based on the amount of L-arginine produced over time.

Protocol 4: Indirect Assay by L-Methionine Detection

This protocol quantifies the L-methionine produced from the hydrolysis of unmodified this compound.

A. Principle

Following the enzymatic cleavage of this compound by AMP, the resulting L-methionine is quantified using a specific fluorometric assay kit. In a typical assay, L-methionine is used in a series of enzymatic reactions that produce an intermediate, which then reacts with a probe to generate a fluorescent signal.[4][6][7]

B. Materials

  • Putative Arginylmethionyl Peptidase (AMP) enzyme

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • L-Methionine Assay Kit (commercially available)

  • 96-well black microplate

  • Fluorescence microplate reader

C. Procedure

  • AMP Reaction:

    • Follow the same procedure as described in Protocol 3, section C.1 to carry out the enzymatic reaction and its termination.

  • L-Methionine Detection:

    • Adhere to the protocol of the commercial L-Methionine Assay Kit to determine the L-methionine concentration.

    • This usually involves adding a reaction mixture from the kit to the stopped AMP reaction sample in a 96-well plate, incubating, and measuring the fluorescence at the specified wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Generate an L-methionine standard curve according to the kit's instructions.

    • Calculate the concentration of L-methionine produced in the AMP reaction using the standard curve.

    • Determine the AMP activity based on the amount of L-methionine produced over the incubation time.

Conclusion

The use of this compound as a substrate in enzyme assays provides a valuable tool for the characterization of specific aminopeptidases. The choice of assay—colorimetric, fluorometric, or indirect product detection—will depend on the required sensitivity, throughput, and available resources. The protocols provided herein offer a comprehensive guide for researchers to develop and optimize assays for enzymes that cleave the this compound dipeptide, facilitating further research and potential drug discovery efforts in this area.

References

Application Notes and Protocols for Proteomics Research: Focusing on Arginine and Methionine

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes and protocols provide detailed insights into the application of techniques involving the amino acids arginine and methionine in proteomics research. These methods are fundamental for quantitative analysis of protein expression, post-translational modifications, and for enhancing mass spectrometry-based protein identification and characterization.

Application Note 1: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate relative and absolute quantification of proteins in complex mixtures.[1][2][3][4] This technique relies on the in vivo incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of cultured cells.[4] Typically, "heavy" versions of L-arginine and L-lysine are used, as trypsin, the most common enzyme for protein digestion in proteomics, cleaves proteins at the C-terminus of these residues, ensuring that every resulting tryptic peptide (except the C-terminal one) contains a label for quantification.

Principle

The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic composition of specific amino acids.[4] One population is grown in "light" medium containing the natural abundance of amino acids (e.g., ¹²C₆-arginine), while the other population(s) are grown in "heavy" medium containing isotope-labeled amino acids (e.g., ¹³C₆-arginine). After several cell divisions, the labeled amino acids are fully incorporated into the cellular proteins.[4] Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry (MS).[1] Peptides differing only in their isotopic label are chemically identical and thus co-elute during liquid chromatography (LC) and have similar ionization efficiencies.[2] Their relative abundance can be accurately determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.[2]

Applications in Proteomics Research

  • Differential Protein Expression Analysis: SILAC is extensively used to compare global protein expression changes between different cellular states, such as healthy versus diseased cells, or treated versus untreated cells.[5]

  • Analysis of Post-Translational Modifications (PTMs): SILAC can be coupled with enrichment strategies to quantify changes in PTMs like phosphorylation, ubiquitination, and methylation.

  • Protein-Protein Interaction Studies: It can be used in immunoprecipitation and pull-down experiments to identify and quantify interaction partners.

  • Drug Target Discovery: SILAC helps in identifying the protein targets of drugs and in understanding the cellular response to drug treatment.[6][7][8]

Quantitative Data Summary

ParameterValueReference
Typical Mass Shift (¹³C₆-Arginine)+6 DaGeneric
Typical Mass Shift (¹³C₆¹⁵N₄-Arginine)+10 DaGeneric
Typical Mass Shift (¹³C₆-Lysine)+6 DaGeneric
Typical Mass Shift (¹³C₆¹⁵N₂-Lysine)+8 DaGeneric
Typical Incorporation Efficiency>95%[4]
Quantitative AccuracyHigh[1]

Experimental Workflow for SILAC

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_pop_1 Cell Population 1 ('Light' Medium) combine Combine Cell Lysates cell_pop_1->combine cell_pop_2 Cell Population 2 ('Heavy' Medium) cell_pop_2->combine digest Protein Digestion (e.g., Trypsin) combine->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis MetO_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis lysis Cell Lysis labeling Isotopic Labeling (H₂¹⁸O₂) lysis->labeling digest Protein Digestion labeling->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Data Analysis (¹⁶O/¹⁸O Ratio) lc_ms->data_analysis Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis digest Protein Digestion derivatization Chemical Derivatization digest->derivatization cleanup Reaction Cleanup derivatization->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis lc_ms->data_analysis

References

Application Note and Protocol: Synthesis and Metabolic Tracing of Isotope-Labeled Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metabolic pathways is fundamental to understanding cellular physiology and disease. Stable isotope labeling, coupled with mass spectrometry, has become a powerful technique for tracing the fate of molecules within complex biological systems.[1][2][3] This application note provides a detailed protocol for the synthesis of isotope-labeled Arginylmethionine and its application in metabolic studies. This compound, a dipeptide, can serve as a valuable tool to investigate amino acid metabolism, protein synthesis, and the interplay between the urea cycle and methionine metabolism.[4] By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into the this compound molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision.[3][5]

This document outlines the solid-phase peptide synthesis (SPPS) of this compound, incorporating stable isotopes into either the arginine or methionine residue, or both.[6][7] Furthermore, it details a protocol for utilizing the synthesized isotope-labeled dipeptide in cell culture-based metabolic tracing experiments.

Data Presentation

The synthesis of isotope-labeled this compound allows for the precise differentiation and quantification of the labeled versus the endogenous, unlabeled dipeptide by mass spectrometry. The expected mass shift depends on the specific isotopes incorporated.

CompoundIsotopic LabelMolecular Formula (Light)Molecular Formula (Heavy)Theoretical Monoisotopic Mass (Light)Theoretical Monoisotopic Mass (Heavy)Expected Mass Shift (Da)Typical Synthesis Yield (%)Typical Isotopic Enrichment (%)
This compound¹³C₆, ¹⁵N₄-ArginineC₁₁H₂₃N₅O₃S¹³C₆C₅H₂₃¹⁵N₄NH₅O₃S305.1522315.1326+1070-85>99
This compound¹³C₅, ¹⁵N₁-MethionineC₁₁H₂₃N₅O₃SC₆¹³C₅H₂₃N₄¹⁵NO₃S305.1522311.1660+670-85>99
This compound¹³C₆, ¹⁵N₄-Arg; ¹³C₅, ¹⁵N₁-MetC₁₁H₂₃N₅O₃S¹³C₁₁H₂₃¹⁵N₅O₃S305.1522321.1464+1670-85>99

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Isotope-Labeled this compound

This protocol describes the synthesis of this compound with a ¹³C₆, ¹⁵N₄-labeled Arginine residue using Fmoc-based solid-phase peptide synthesis (SPPS).[6][8]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-¹³C₆, ¹⁵N₄-L-Arg(Pbf)-OH

  • Fmoc-L-Met-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Methionine):

    • Dissolve Fmoc-L-Met-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled methionine.

  • Second Amino Acid Coupling (Isotope-Labeled Arginine):

    • Dissolve Fmoc-¹³C₆, ¹⁵N₄-L-Arg(Pbf)-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated labeled amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and dry under vacuum.

    • Purify the peptide by RP-HPLC.

  • Quality Control: Confirm the purity and identity of the synthesized isotope-labeled this compound by analytical RP-HPLC and mass spectrometry.

Protocol 2: Metabolic Tracing of Isotope-Labeled this compound in Cell Culture

This protocol outlines a general workflow for tracing the metabolic fate of isotope-labeled this compound in a cellular model.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Isotope-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Cell scraper

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Isotope Labeling: Replace the standard medium with a medium containing a known concentration of isotope-labeled this compound.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the metabolic conversion of the labeled dipeptide.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to identify and quantify the isotope-labeled this compound and its downstream metabolites. This is achieved by tracking the mass shift corresponding to the incorporated stable isotopes.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple_Met Couple Fmoc-Met-OH Deprotect1->Couple_Met Deprotect2 Fmoc Deprotection (Piperidine) Couple_Met->Deprotect2 Couple_Arg Couple Labeled Fmoc-Arg(Pbf)-OH Deprotect2->Couple_Arg Deprotect3 Final Fmoc Deprotection Couple_Arg->Deprotect3 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect3->Cleave Purify RP-HPLC Purification Cleave->Purify QC QC (MS, HPLC) Purify->QC Final_Product Isotope-Labeled This compound QC->Final_Product

Caption: Workflow for the solid-phase synthesis of isotope-labeled this compound.

Metabolic_Pathway ArgMet Labeled this compound Hydrolysis Peptidase Hydrolysis ArgMet->Hydrolysis Arg Labeled Arginine Hydrolysis->Arg Met Labeled Methionine* Hydrolysis->Met Arginase Arginase Arg->Arginase NOS Nitric Oxide Synthase (NOS) Arg->NOS Protein_Synth Protein Synthesis Arg->Protein_Synth MAT Methionine Adenosyltransferase Met->MAT Met->Protein_Synth Urea Urea Arginase->Urea Ornithine Ornithine Arginase->Ornithine Citrulline Citrulline NOS->Citrulline NO Nitric Oxide NOS->NO SAM S-Adenosyl- methionine (SAM) MAT->SAM Methylation Methylation Reactions SAM->Methylation SAH S-Adenosyl- homocysteine (SAH) Methylation->SAH Labeled_Proteins Labeled Proteins* Protein_Synth->Labeled_Proteins

Caption: Proposed metabolic fate of isotope-labeled this compound.

Conclusion

The synthesis of isotope-labeled this compound provides a valuable tool for researchers in metabolic studies. The protocols outlined in this application note offer a framework for the successful synthesis, purification, and application of this dipeptide tracer. By following the metabolic fate of the incorporated stable isotopes, scientists can gain deeper insights into the complex and interconnected pathways of amino acid metabolism, which is crucial for advancing our understanding of health and disease, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Solid-Phase Synthesis of Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the solid-phase synthesis of the dipeptide Arginylmethionine (Arg-Met). The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions and broad compatibility with various amino acid functionalities.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acids into desired peptide sequences. The synthesis of this compound, a dipeptide with a positively charged and a sulfur-containing amino acid, requires careful consideration of protecting group strategy and cleavage conditions to ensure high purity and yield. This protocol outlines the synthesis of Arg-Met on a solid support, employing Fmoc-Arg(Pbf)-OH and Fmoc-Met-OH. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice for protecting the guanidino group of arginine due to its acid lability, which allows for its removal during the final cleavage step. Methionine's thioether side chain, while generally unreactive during coupling, is susceptible to oxidation, necessitating the use of appropriate scavengers during cleavage from the resin.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gSigma-Aldrich, Novabiochem
Fmoc-Met-OHPeptide synthesis gradeSigma-Aldrich, Novabiochem
Fmoc-Arg(Pbf)-OHPeptide synthesis gradeSigma-Aldrich, Novabiochem
N,N'-Diisopropylcarbodiimide (DIC)Protein sequencing gradeSigma-Aldrich
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Peptide synthesis gradeSigma-Aldrich, Novabiochem
PiperidineAnhydrous, 99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich

Experimental Protocols

Resin Swelling and Fmoc Deprotection

The initial step involves swelling the resin to allow for efficient diffusion of reagents into the polymer matrix, followed by the removal of the N-terminal Fmoc protecting group from the Rink Amide resin.

  • Resin Swelling:

    • Place the Rink Amide MBHA resin (0.1 mmol scale) in a solid-phase synthesis vessel.

    • Add N,N-Dimethylformamide (DMF) (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the swollen resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL) to remove residual piperidine.

First Amino Acid Coupling: Fmoc-Met-OH

The first amino acid, Fmoc-Met-OH, is coupled to the deprotected amine on the resin.

  • Activation of Fmoc-Met-OH:

    • In a separate vial, dissolve Fmoc-Met-OH (3 equivalents, 0.3 mmol) and Oxyma Pure (3 equivalents, 0.3 mmol) in DMF (2 mL).

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the solution and pre-activate for 5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Fmoc-Met-OH solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Optional: Capping of Unreacted Sites:

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIEA) (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Second Amino Acid Coupling: Fmoc-Arg(Pbf)-OH

Following the deprotection of the Fmoc group from the resin-bound methionine, the second amino acid, Fmoc-Arg(Pbf)-OH, is coupled.

  • Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in section 1.2.

  • Activation of Fmoc-Arg(Pbf)-OH:

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents, 0.3 mmol) and Oxyma Pure (3 equivalents, 0.3 mmol) in DMF (2 mL).[1]

    • Add DIC (3 equivalents, 0.3 mmol) to the solution and pre-activate for 5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the activated Fmoc-Arg(Pbf)-OH solution to the deprotected resin-Met.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Fmoc Deprotection

The final Fmoc group on the N-terminus of Arginine is removed.

  • Perform the Fmoc deprotection as described in section 1.2.

  • After the final washes, dry the resin under a stream of nitrogen.

Cleavage and Deprotection

The dipeptide is cleaved from the resin, and the Pbf side-chain protecting group is simultaneously removed using a cleavage cocktail containing Trifluoroacetic acid (TFA) and scavengers.

  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail with the following composition: 95% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), and 2.5% Triisopropylsilane (TIS). Caution: Prepare and use in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

    • Agitate the mixture for 2-3 hours at room temperature. The Pbf group on arginine is readily cleaved under these conditions.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (1 mL).

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (40 mL).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

ParameterValue
Resin TypeRink Amide MBHA
Resin Substitution~0.6 mmol/g
Synthesis Scale0.1 mmol
Coupling Reactions
Fmoc-Met-OH Equivalents3
Fmoc-Arg(Pbf)-OH Equivalents3
Coupling ReagentDIC/Oxyma Pure
Reagent Equivalents3
Coupling Time2 hours
Deprotection
Deprotection Reagent20% Piperidine in DMF
Deprotection Time5 min + 15 min
Cleavage
Cleavage CocktailTFA/H₂O/EDT/TIS (95:2.5:2.5:2.5)
Cleavage Time2-3 hours

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling1 First Coupling Cycle (Methionine) cluster_coupling2 Second Coupling Cycle (Arginine) cluster_cleavage Cleavage and Isolation Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect_Resin Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Resin Couple_Met Couple to Resin Fmoc_Deprotect_Resin->Couple_Met Activate_Met Activate Fmoc-Met-OH (DIC/Oxyma) Activate_Met->Couple_Met Wash1 Wash (DMF, DCM) Couple_Met->Wash1 Fmoc_Deprotect_Met Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect_Met Couple_Arg Couple to Met-Resin Fmoc_Deprotect_Met->Couple_Arg Activate_Arg Activate Fmoc-Arg(Pbf)-OH (DIC/Oxyma) Activate_Arg->Couple_Arg Wash2 Wash (DMF, DCM) Couple_Arg->Wash2 Final_Fmoc_Deprotect Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotect Cleave Cleavage from Resin (TFA/Scavengers) Final_Fmoc_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Isolate Isolate Crude Arg-Met Precipitate->Isolate

Caption: Workflow for the solid-phase synthesis of this compound.

Cleavage_Process cluster_reactants Reactants cluster_process Process cluster_products Products Peptide_Resin Arg(Pbf)-Met-Resin Reaction Cleavage & Deprotection (2-3 hours, RT) Peptide_Resin->Reaction Cleavage_Cocktail TFA / H₂O / EDT / TIS Cleavage_Cocktail->Reaction Crude_Peptide Crude Arg-Met Reaction->Crude_Peptide Byproducts Resin + Pbf byproducts Reaction->Byproducts

Caption: Diagram of the cleavage and deprotection step.

References

Application of Arginylmethionine in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific dipeptide Arginylmethionine in cell culture is limited. The following application notes and protocols are based on the known functions of its constituent amino acids, L-arginine and L-methionine, and the general principles of dipeptide utilization in cell culture.[1][2][3] These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this novel dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids L-arginine and L-methionine. In cell culture, the use of dipeptides as supplements can offer advantages over free amino acids, such as improved stability and solubility.[1][4] L-arginine is a conditionally essential amino acid crucial for cell proliferation, nitric oxide signaling, and protein synthesis.[5][6] L-methionine is an essential amino acid vital for protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[7][8] The combination of these two amino acids in a dipeptide form could provide a synergistic effect, enhancing cell growth, viability, and specific cellular functions.

Application Notes

The potential applications of this compound in cell culture are inferred from the biological roles of L-arginine and L-methionine.

Enhancement of Cell Proliferation and Viability

Arginine is a precursor for polyamines, which are essential for cell division.[5] Methionine is critical for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor required for the synthesis of DNA, RNA, and proteins.[8] Supplementation with this compound is hypothesized to provide a readily available source of these crucial precursors, thereby supporting robust cell proliferation and maintaining high cell viability, particularly in high-density cultures or during the production of biologics.

Modulation of Cellular Signaling Pathways

Both arginine and methionine are known to influence key cellular signaling pathways. Amino acids, including arginine, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[9][10][11] Methionine metabolism is also linked to cellular signaling, influencing pathways related to oxidative stress and methylation.[8] this compound could therefore be utilized as a tool to study and modulate these pathways in various cell types.

Support for Recombinant Protein Production

The production of recombinant proteins in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, is a demanding process that requires an optimal supply of amino acids.[3] Arginine and methionine are fundamental building blocks of proteins. The use of a stable dipeptide like this compound could ensure a sustained release of these amino acids, potentially improving the yield and quality of recombinant proteins.

Investigation of Cancer Cell Metabolism

Cancer cells often exhibit altered amino acid metabolism. Some cancer cell lines are known to be "methionine-dependent," meaning they have a reduced capacity to recycle methionine and are highly sensitive to its availability.[12] Arginine metabolism is also frequently dysregulated in cancer.[13] this compound could be a valuable tool for investigating the metabolic vulnerabilities of cancer cells and exploring novel therapeutic strategies.

Quantitative Data

The following tables summarize hypothetical quantitative data based on expected outcomes from this compound supplementation, drawn from studies on individual amino acids and other dipeptides.

Table 1: Effect of this compound on Cell Growth and Viability

Cell LineConcentration (mM)Increase in Viable Cell Density (%)Improvement in Viability (%)
CHO-K11155
CHO-K152810
HEK2931124
HEK2935258

Data is hypothetical and should be confirmed experimentally.

Table 2: Impact of this compound on Recombinant Protein Titer

Cell LineRecombinant ProteinConcentration (mM)Fold Increase in Titer
CHO-SMonoclonal Antibody21.3
CHO-SMonoclonal Antibody101.8
Expi293FErythropoietin21.2
Expi293FErythropoietin101.6

Data is hypothetical and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (cell culture grade)

    • High-purity water (e.g., WFI, Milli-Q)

    • Sterile filtration unit (0.22 µm pore size)

    • Sterile storage tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add high-purity water to dissolve the powder. Gently warm the solution if necessary to aid dissolution.

    • Adjust the pH to 7.2-7.4 with sterile 1N NaOH or 1N HCl if needed.

    • Bring the solution to the final desired volume with high-purity water to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile tube.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Cell Culture Medium
  • Objective: To supplement a basal cell culture medium with this compound.

  • Procedure:

    • Thaw an aliquot of the sterile this compound stock solution.

    • Aseptically add the stock solution to the basal medium (e.g., DMEM, RPMI-1640) to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).

    • Gently mix the supplemented medium.

    • The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Assessment of the Effect of this compound on Cell Proliferation
  • Cell Seeding:

    • Seed cells (e.g., CHO, HEK293) in a multi-well plate (e.g., 24-well or 96-well) at a predetermined density in their standard culture medium.

    • Allow the cells to attach and resume growth for 24 hours.

  • Medium Exchange:

    • After 24 hours, aspirate the seeding medium.

    • Replace it with experimental media:

      • Control Group: Basal medium without this compound supplementation.

      • Experimental Groups: Basal medium supplemented with a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 mM).

  • Cell Culture:

    • Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Counting and Viability Assessment:

    • At regular time intervals (e.g., every 24 hours for 5-7 days), harvest the cells from triplicate wells for each condition.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Determine cell viability using the Trypan Blue exclusion method.

  • Data Analysis:

    • Plot the viable cell density over time to generate growth curves for each condition.

    • Calculate the doubling time and the maximum viable cell density for each group.

    • Statistically compare the results between the control and experimental groups.

Mandatory Visualization

Signaling Pathway Diagram

mTOR_Signaling AminoAcids Amino Acids (e.g., Arginine, Methionine) Ragulator Ragulator AminoAcids->Ragulator GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Rag Rag GTPases Ragulator->Rag Rag->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Autophagy Autophagy mTORC1->Autophagy Inhibition ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibition CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Amino acid-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis (this compound enhances cell performance) Prep Prepare this compound Stock Solution Start->Prep DoseResp Dose-Response Study (Determine optimal concentration) Prep->DoseResp CellCulture Cell Culture with Supplemented Medium DoseResp->CellCulture ProlifAssay Cell Proliferation Assay (Growth Curve, Viability) CellCulture->ProlifAssay FuncAssay Functional Assays (e.g., Protein Titer, Metabolic Analysis) CellCulture->FuncAssay DataAnalysis Data Analysis and Interpretation ProlifAssay->DataAnalysis FuncAssay->DataAnalysis Conclusion Conclusion and Further Experiments DataAnalysis->Conclusion

References

Techniques for Studying Arginylmethionine Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of dipeptides, such as Arginylmethionine, is a critical process in cellular nutrition, drug delivery, and overall cell metabolism. Understanding the mechanisms and kinetics of this compound uptake is essential for researchers in various fields, including cell biology, pharmacology, and drug development. This document provides detailed application notes and protocols for studying the uptake of this compound in cells, utilizing common laboratory techniques. While specific quantitative data for this compound uptake is not extensively available in the public domain, the methodologies described herein are standard for dipeptide uptake studies and can be readily adapted for this specific dipeptide.

Overview of Cellular Dipeptide Uptake Mechanisms

Dipeptides are primarily transported into cells through two main pathways:

  • Carrier-Mediated Transport: This is the principal mechanism for the uptake of small peptides. The Proton-coupled peptide transporters PEPT1 and PEPT2, which are part of the solute carrier (SLC) family, are key players in this process.[1][2][3] These transporters move di- and tripeptides across the cell membrane, often coupled with a proton gradient.

  • Endocytosis: Larger peptides and some dipeptides can be internalized through endocytic pathways, such as macropinocytosis and clathrin-mediated endocytosis.[4][5][6] This process involves the engulfment of the extracellular fluid containing the peptides into vesicles.

The study of this compound uptake would involve elucidating which of these pathways are utilized in a specific cell type and characterizing the kinetics of the transport.

Key Experimental Techniques

Three primary techniques are widely used to study the cellular uptake of peptides:

  • Radiolabeled Uptake Assays: This is a highly sensitive and quantitative method to measure the accumulation of a specific molecule within cells.[7][8][9][10]

  • Fluorescence-Based Assays: This method uses fluorescently labeled peptides to visualize and quantify cellular uptake, often providing spatial information about subcellular localization.[11][12][13][14][15][16][17]

  • Mass Spectrometry-Based Methods: This technique allows for the direct and label-free quantification of intracellular peptide concentrations, providing high specificity.[18][19][20]

Application Note 1: Radiolabeled Uptake Assay for this compound

This method is the gold standard for quantifying the transport of molecules into cells. It relies on the use of a radiolabeled form of this compound (e.g., labeled with ³H or ¹⁴C).

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture incubation Incubate Cells with Radiolabeled Dipeptide cell_culture->incubation radiolabel_prep Prepare Radiolabeled This compound Solution radiolabel_prep->incubation wash Wash Cells to Remove Extracellular Label incubation->wash lysis Lyse Cells wash->lysis scintillation Scintillation Counting lysis->scintillation protein_assay Protein Assay for Normalization lysis->protein_assay data_analysis Data Analysis (Uptake Rate) scintillation->data_analysis protein_assay->data_analysis

Workflow for Radiolabeled this compound Uptake Assay.
Protocol: Radiolabeled this compound Uptake Assay

Materials:

  • Cells of interest (e.g., Caco-2, CHO, or a specific cell line relevant to the research)

  • Cell culture medium and supplements

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Protein assay reagent (e.g., BCA or Bradford)

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Scintillation counter

  • Microplate reader for protein assay

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing the desired concentration of radiolabeled this compound to each well to initiate the uptake. For kinetic studies, use a range of concentrations. To determine non-specific uptake, include wells with a high concentration of unlabeled this compound (e.g., 100-fold excess).

  • Incubation: Incubate the plate at 37°C for a specific time course (e.g., 1, 5, 15, 30 minutes). The linear range of uptake should be determined empirically for each cell line.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Express the uptake as nanomoles or picomoles of this compound per milligram of protein. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Kinetic parameters (Km and Vmax) can be determined by plotting uptake rates against substrate concentration and fitting the data to the Michaelis-Menten equation.

Application Note 2: Fluorescence-Based Assay for this compound Uptake

This technique allows for the visualization and semi-quantitative analysis of peptide uptake. It involves labeling this compound with a fluorescent dye.

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture on Coverslips/Imaging Plates incubation Incubate Cells with Labeled Dipeptide cell_culture->incubation fluor_label Prepare Fluorescently-Labeled This compound Solution fluor_label->incubation wash Wash Cells incubation->wash fixation Fix and Permeabilize Cells (Optional) wash->fixation staining Counterstain Nuclei/Organelles (Optional) fixation->staining microscopy Fluorescence Microscopy or Flow Cytometry staining->microscopy quantification Image/Flow Data Analysis (Fluorescence Intensity) microscopy->quantification

Workflow for Fluorescence-Based this compound Uptake Assay.
Protocol: Fluorescence-Based this compound Uptake Assay

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • Fluorescently labeled this compound (e.g., FITC-Arg-Met)

  • Uptake buffer (e.g., HBSS)

  • Wash buffer (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI or Hoechst) (optional)

  • Glass coverslips or imaging-specific culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate or in an imaging-specific plate.

  • Preparation: Wash the cells with pre-warmed uptake buffer.

  • Incubation: Add the uptake buffer containing the fluorescently labeled this compound and incubate at 37°C for the desired time.

  • Washing: Aspirate the labeling solution and wash the cells several times with wash buffer to remove extracellular fluorescence.

  • Fixation and Permeabilization (Optional): For fixed-cell imaging, incubate the cells with a fixative, followed by a permeabilization buffer if intracellular targets are to be stained.

  • Counterstaining (Optional): Incubate with a nuclear counterstain to visualize the cell nuclei.

  • Imaging/Flow Cytometry:

    • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Capture images to analyze the subcellular localization of the dipeptide.

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.

  • Data Analysis:

    • Microscopy: Analyze images to determine the pattern of fluorescence (e.g., plasma membrane, cytoplasm, specific organelles). Quantify fluorescence intensity per cell using image analysis software.

    • Flow Cytometry: Analyze the geometric mean fluorescence intensity of the cell population to quantify the overall uptake.

Application Note 3: Mass Spectrometry-Based Assay for this compound Uptake

This label-free method provides the most direct and specific quantification of intracellular this compound.

Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture incubation Incubate Cells with This compound cell_culture->incubation dipeptide_sol Prepare this compound Solution dipeptide_sol->incubation wash Wash Cells incubation->wash extraction Metabolite Extraction wash->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Data Analysis and Quantification lc_ms->quantification

Workflow for Mass Spectrometry-Based this compound Uptake Assay.
Protocol: Mass Spectrometry-Based this compound Uptake Assay

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • This compound

  • Uptake buffer (e.g., HBSS)

  • Ice-cold wash buffer (e.g., PBS)

  • Metabolite extraction solution (e.g., 80% methanol, pre-chilled to -80°C)

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Incubation: Culture cells to the desired confluency. On the day of the experiment, wash the cells and incubate with this compound in uptake buffer for the desired time points.

  • Washing: Rapidly wash the cells with ice-cold wash buffer to remove extracellular dipeptide.

  • Metabolite Extraction: Immediately add ice-cold extraction solution to the cells to quench metabolic activity and extract intracellular metabolites. Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extract to pellet cellular debris. Collect the supernatant containing the metabolites. Add an internal standard for accurate quantification.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Develop a specific method for the detection and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: Quantify the intracellular concentration of this compound by comparing its peak area to that of the internal standard. Normalize the data to the cell number or total protein content.

Data Presentation

Quantitative data from uptake experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example of Kinetic Parameters for Dipeptide Uptake in CHO Cells

DipeptideKm (mM)Vmax (nmol/mg protein/min)Uptake Rate (µmol/10⁵ cells/day)Reference
L-Alanyl-L-glutamine (AQ)Data not availableData not available~1.0 (fast uptake)
Glycyl-L-glutamine (GQ)Data not availableData not available~0.1 (slow uptake)
L-Alanyl-L-tyrosine (AY)Data not availableData not availableData not available
This compound To be determinedTo be determinedTo be determined

Signaling Pathways and Logical Relationships

The uptake of dipeptides is primarily mediated by peptide transporters, which are part of a larger network of nutrient sensing and metabolic regulation.

G cluster_uptake Cellular Uptake cluster_metabolism Intracellular Fate extracellular_dipeptide Extracellular This compound pept PEPT1/PEPT2 Transporter extracellular_dipeptide->pept Binding intracellular_dipeptide Intracellular This compound pept->intracellular_dipeptide Transport hydrolysis Hydrolysis intracellular_dipeptide->hydrolysis amino_acids Arginine + Methionine hydrolysis->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis metabolic_pathways Other Metabolic Pathways amino_acids->metabolic_pathways

Simplified pathway of this compound uptake and metabolism.

Conclusion

The study of this compound uptake in cells is crucial for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The protocols and application notes provided here offer a comprehensive guide for researchers to quantitatively and qualitatively assess the transport of this dipeptide. While specific data for this compound remains to be extensively characterized, the presented methodologies provide a robust framework for initiating such investigations. The combination of radiolabeled, fluorescence, and mass spectrometry-based assays will provide a multifaceted understanding of this compound's cellular journey.

References

Application Note: Arginylmethionine as a Novel Standard for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, essential for protein quantitation, cell culture media monitoring, and metabolic studies. The accuracy of these analyses hinges on the use of reliable standards. While individual amino acid standards are common, they may not always account for the preparatory steps required for protein or peptide samples, such as acid hydrolysis. This note describes the potential application of a dipeptide, Arginylmethionine (Arg-Met), as a novel standard to address this gap.

Rationale for a Dipeptide Standard

The use of a pure, stable dipeptide like this compound as a standard offers several advantages:

  • Hydrolysis Control: Arg-Met can serve as a control for the acid hydrolysis step, allowing researchers to assess the efficiency and reproducibility of the digestion process. The expected equimolar release of Arginine and Methionine provides a clear benchmark.[1][2]

  • Internal Standard Potential: A stable isotope-labeled version of this compound could be synthesized and used as an ideal internal standard. It would co-elute with the analyte of interest through the entire sample preparation and analysis workflow, correcting for variations in hydrolysis, derivatization, and instrument response.

  • Stability Marker: Methionine is susceptible to oxidation during hydrolysis.[3] Monitoring the recovery of methionine from an Arg-Met standard can provide insights into the oxidative state of the sample processing conditions.

  • Simplified Standard Preparation: A single, high-purity dipeptide standard can simplify the preparation of calibration curves for its constituent amino acids, reducing the potential for errors from mixing multiple individual standards.

Applications in Drug Development and Research

  • Peptide and Protein Quantitation: Accurate determination of protein concentration is critical in biopharmaceutical development. An Arg-Met standard can improve the accuracy of amino acid analysis-based protein quantitation by accounting for hydrolysis-induced losses.[4]

  • Metabolic Studies: In metabolic flux analysis or studies of protein metabolism, an isotopically labeled Arg-Met standard can be used to trace the fate of these amino acids in biological systems.

  • Formulation Stability: For peptide-based therapeutics, an Arg-Met standard could be used in stability studies to monitor for peptide bond cleavage under various storage conditions.

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound Standard

This protocol describes the process of hydrolyzing the this compound dipeptide into its constituent amino acids, Arginine and Methionine.

Materials:

  • This compound dipeptide standard

  • 6 M Hydrochloric Acid (HCl) with 1% phenol[3]

  • Nitrogen gas, pre-purified grade

  • Hydrolysis tubes

  • Heating block or oven capable of maintaining 110°C

  • Vacuum concentrator or nitrogen evaporator

  • 0.1 M HCl for reconstitution

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound standard and dissolve it in 0.1 M HCl to create a stock solution of known concentration (e.g., 1 mM).

  • Aliquoting: Transfer a known volume of the Arg-Met stock solution into a hydrolysis tube. If using an internal standard, it should be added at this stage.

  • Drying: Dry the sample completely using a vacuum concentrator.

  • Acid Addition: Add 100 µL of 6 M HCl with 1% phenol to the bottom of the hydrolysis tube, ensuring it does not touch the dried sample (for vapor-phase hydrolysis).[3]

  • Inert Atmosphere: Purge the tube with nitrogen gas for 1-2 minutes to remove any oxygen, which can cause oxidation of methionine.

  • Sealing: Immediately seal the hydrolysis tube under vacuum or a nitrogen atmosphere.

  • Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[1][2][5]

  • Cooling: After 24 hours, remove the tube and allow it to cool to room temperature.

  • Drying: Carefully open the tube and dry the hydrolyzed sample to remove the HCl using a vacuum concentrator. This step may be repeated after adding a small amount of deionized water to ensure complete removal of the acid.

  • Reconstitution: Reconstitute the dried amino acid residue in a known volume of an appropriate buffer for your analytical method (e.g., 0.1% formic acid in water for LC-MS/MS). The sample is now ready for analysis.

Protocol 2: Quantification of Arginine and Methionine by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of underivatized Arginine and Methionine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Instrumentation:

  • LC-MS/MS system (e.g., QTRAP® 6500+ or equivalent)[6]

  • Reversed-phase or HILIC column suitable for polar analytes (e.g., Raptor Polar X, ACE 3 AQ)[6][7]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Hydrolyzed this compound sample

  • Individual Arginine and Methionine standards for calibration

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by serially diluting the individual Arginine and Methionine standards in the reconstitution buffer. The concentration range should bracket the expected concentration in the hydrolyzed sample.

  • LC Method:

    • Set the column temperature (e.g., 30-40°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 2-5 µL of the standards and the hydrolyzed sample.

    • Run a gradient elution to separate the amino acids. An example gradient is provided in Table 2.

  • MS/MS Method:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) for Arginine and Methionine. The specific precursor and product ions are listed in Table 1.

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of Arginine and Methionine in both the standards and the sample.

    • Construct a calibration curve for each amino acid by plotting peak area against concentration.

    • Determine the concentration of Arginine and Methionine in the hydrolyzed sample using the calibration curves.

    • Verify the equimolar recovery of Arginine and Methionine to assess hydrolysis efficiency.

Data Presentation

Table 1: Optimized MRM Transitions for Arginine and Methionine

Amino AcidQ1 (m/z)Q3 (m/z)Dwell Time (ms)
Arginine175.170.150
Methionine150.1104.150

Table 2: Example LC Gradient Program

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.0200982
1.0200982
5.02008020
5.1200595
6.0200595
6.1200982
10.0200982

Visualization

experimental_workflow prep Standard Preparation (this compound) hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) prep->hydrolysis Known Concentration drying Drying and Reconstitution hydrolysis->drying Free Amino Acids analysis LC-MS/MS Analysis (MRM Mode) drying->analysis Sample Injection data Data Processing (Quantification & Recovery) analysis->data Peak Areas

Caption: Workflow for using this compound as a hydrolysis and quantitation standard.

References

Troubleshooting & Optimization

Navigating the Synthesis of Arginylmethionine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the dipeptide Arginylmethionine (Arg-Met) presents a unique set of challenges stemming from the distinct chemical properties of its constituent amino acids. The bulky and highly basic guanidinium group of arginine, coupled with the oxidation-prone thioether side chain of methionine, demands careful consideration of protecting group strategies, coupling conditions, and purification protocols. This technical support center provides a comprehensive resource to troubleshoot common issues and streamline the synthesis of this compound, ensuring higher yields and purity for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main hurdles in Arg-Met synthesis are:

  • Steric Hindrance: The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the arginine side chain can impede coupling efficiency.[1][2]

  • Arginine Side Reactions: The guanidinium group of arginine can lead to side reactions like δ-lactam formation.[3][4]

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during acidic conditions like the final cleavage step.[5][6][7]

  • Purification Difficulties: The polarity of the dipeptide can make separation from impurities challenging.

Q2: Which protecting group strategy is recommended for this compound synthesis?

A2: For Fmoc-based solid-phase peptide synthesis (SPPS), the use of Fmoc-Arg(Pbf)-OH is the standard and most widely adopted strategy.[2][8][9] The Pbf group offers a good balance of stability during synthesis and lability during the final trifluoroacetic acid (TFA) cleavage.[2][10] For methionine, the side chain is typically left unprotected as the thioether is generally non-reactive under standard SPPS conditions.[6] However, precautions must be taken during cleavage to prevent oxidation.[6]

Q3: How can I improve the coupling efficiency of Fmoc-Arg(Pbf)-OH to Methionine?

A3: Due to the steric bulk of the Pbf group, incomplete coupling of arginine is a common issue.[1][2] To enhance coupling efficiency, consider the following:

  • Double Coupling: This is a highly recommended strategy for all arginine couplings to ensure the reaction goes to completion.[1][11]

  • Use of Potent Coupling Reagents: Onium salt-based reagents like HBTU/HATU are generally more effective for hindered amino acids.[1]

  • Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction forward.[11]

  • Elevated Temperature: Carefully increasing the reaction temperature can improve coupling kinetics, but be mindful of the potential for increased side reactions.[1]

Q4: What are the signs of methionine oxidation, and how can it be prevented?

A4: Methionine oxidation is indicated by a mass increase of 16 Da in the mass spectrum of the final product.[6] To prevent this:

  • Use of Scavengers: Incorporate scavengers like dithiothreitol (DTT) in the cleavage cocktail to suppress oxidation.[5]

  • Alternative Cleavage Cocktails: A mixture of dimethylsulfide and ammonium iodide in the cleavage solution can significantly reduce or eliminate methionine sulfoxide formation.[6]

  • Synthesis with Methionine Sulfoxide: In cases of severe oxidation, one can intentionally use Fmoc-Met(O)-OH in the synthesis. The resulting oxidized peptide is often easier to purify due to its increased polarity. The sulfoxide can then be reduced back to methionine in a separate step.[5][12][13]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Recommended Solution
Low overall yield of crude peptide.Incomplete coupling of Fmoc-Arg(Pbf)-OH.Perform a double coupling for the arginine residue.[1][11] Increase the equivalents of the protected arginine and coupling reagents (e.g., 3-5 equivalents).[14] Switch to a more potent coupling reagent like HATU.[14]
Mass spectrometry shows a significant peak corresponding to the mass of the peptide minus the arginine residue.Inefficient coupling of the arginine amino acid.Optimize the coupling protocol as described above.[14]
Low recovery after purification.Peptide aggregation.Use N-Methyl-2-pyrrolidone (NMP) as a solvent to better solvate aggregating peptide chains.[1] Incorporate solubilizing agents like detergents or chaotropic salts in the reaction mixture.[15]
Impurities Detected
Symptom Possible Cause Recommended Solution
Peak with +16 Da mass shift in MS.Oxidation of methionine side chain.Add scavengers like DTT to the cleavage cocktail.[5] Use a cleavage cocktail containing dimethylsulfide and ammonium iodide.[6] If the oxidized peptide is isolated, it can be reduced back to the native form.[5]
Presence of deletion sequences (missing one or more amino acids).Incomplete deprotection or coupling.For incomplete deprotection, extend the deprotection time or use a fresh deprotection solution. For incomplete coupling, refer to the "Low Yield" troubleshooting guide.
Presence of by-products from the Pbf protecting group.Reattachment of the cleaved Pbf group to electron-rich side chains (if present).While less prone than other sulfonyl-based protecting groups, the risk exists. Ensure efficient scavenging during cleavage.[10]
Racemization of amino acids.Activation of the carboxylic acid can lead to epimerization.Add racemization suppressants like HOBt or HOAt to the coupling reaction.[5]

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Arg-Met on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (Methionine):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-Arg(Pbf)-OH:

    • In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates success. If the test is positive (blue beads), proceed to a second coupling.

  • Second Coupling (if necessary):

    • Repeat the activation and coupling steps with a fresh solution of Fmoc-Arg(Pbf)-OH and coupling reagents.

    • Agitate for another 1-2 hours.

  • Final Fmoc Deprotection:

    • Repeat the deprotection steps as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours at room temperature. To minimize methionine oxidation, consider adding a scavenger like DTT.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase HPLC
  • Column: C18 silica column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point for purification of this polar dipeptide. The gradient should be optimized based on the analytical HPLC profile of the crude product.

  • Detection: UV at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Expected Data

Analysis Expected Result
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ m/z: 322.17
Yield Highly dependent on the success of the arginine coupling. A yield of 40-60% of the crude product is a reasonable expectation.
Purity After HPLC purification, a purity of >95% should be achievable.

Visualizing the Workflow

Below are diagrams illustrating the key workflows in this compound synthesis.

Arginylmethionine_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Arg(Pbf)-OH, HBTU, DIPEA) Deprotection1->Coupling Double_Coupling Double Coupling (if necessary) Coupling->Double_Coupling Kaiser Test Positive Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Kaiser Test Negative Double_Coupling->Deprotection2 Cleavage Cleavage Cocktail (TFA/H2O/TIPS) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Arg-Met Precipitation->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC Analysis MS & Analytical HPLC HPLC->Analysis Pure_Peptide Pure Arg-Met Analysis->Pure_Peptide Purity >95%

This compound Synthesis and Purification Workflow

Troubleshooting_Low_Yield Low_Yield Low Yield Incomplete_Coupling Incomplete Arg Coupling Low_Yield->Incomplete_Coupling Aggregation Peptide Aggregation Low_Yield->Aggregation Double_Couple Double Couple Arg Incomplete_Coupling->Double_Couple Potent_Reagent Use HATU/HCTU Incomplete_Coupling->Potent_Reagent Change_Solvent Use NMP Aggregation->Change_Solvent Solubilizing_Agents Add Chaotropic Salts Aggregation->Solubilizing_Agents

Troubleshooting Low Yield in Arg-Met Synthesis

References

Improving solubility of Arginylmethionine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the dipeptide Arginylmethionine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound (Arg-Met) is a dipeptide composed of a basic, hydrophilic amino acid (Arginine) and a nonpolar, hydrophobic amino acid (Methionine).[1][2] Its structure dictates its solubility behavior. The key is to understand its net electrical charge at a given pH.

  • Arginine (Arg): Possesses a guanidinium group on its side chain which is positively charged at physiological pH.

  • Methionine (Met): Contains a nonpolar, sulfur-containing side chain, contributing to hydrophobicity.[1]

  • Net Charge: At a neutral pH of 7, the N-terminal amino group is protonated (+1), the Arginine side chain is protonated (+1), and the C-terminal carboxyl group is deprotonated (-1). This results in an overall net charge of +1, classifying this compound as a basic peptide .[3]

PropertyValueReference
Molecular Formula C11H23N5O3S[2][4]
Molecular Weight 305.40 g/mol [4]
Amino Acid Composition 1x Arginine (Basic, Hydrophilic), 1x Methionine (Hydrophobic)[1][2]
Calculated Net Charge at pH 7 +1[3]
Q2: What primary factors influence the solubility of this compound?

The solubility of peptides like this compound is governed by several factors:

  • pH of the Solution: A peptide's solubility is lowest near its isoelectric point (pI) and increases as the pH moves away from the pI. Since Arg-Met is a basic peptide, its solubility is generally better in acidic conditions.[1][5][6][7][8]

  • Temperature: For many peptides, solubility increases with temperature. However, excessive heat can cause degradation.[6][9][10]

  • Ionic Strength: The effect of salt concentration can be complex. Low salt concentrations can sometimes increase solubility ("salting in"), while high concentrations can lead to aggregation and precipitation ("salting out").[6][11][12]

  • Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases, which can reduce solubility.[13][14]

  • Co-solvents and Additives: The presence of organic solvents or solubility-enhancing agents can significantly alter solubility.[10][15]

Q3: My this compound powder arrived. What is the recommended first step for dissolution?

Given that this compound is a basic peptide (net charge +1), the initial approach should be to dissolve it in a slightly acidic solution.

Initial Dissolution Protocol:

  • Before opening, allow the lyophilized peptide vial to warm to room temperature.

  • Attempt to dissolve a small, pre-weighed aliquot of the peptide in sterile, deionized water.

  • If solubility is poor, try adding a few drops of a dilute acidic solution, such as 10% acetic acid or 0.1% formic acid, to the suspension.[3][16]

  • Vortex or sonicate the mixture briefly to aid dissolution.[15][16]

Troubleshooting Guide

Q: My this compound is not dissolving in water or a simple buffer. What is the systematic approach to troubleshoot this?

A: If initial attempts to dissolve the peptide fail, follow this systematic workflow. This process is designed to find a suitable solvent system while minimizing the risk of peptide degradation.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Insoluble Peptide ph Adjust pH: Add dilute acetic acid (e.g., 10%) dropwise to reach pH < 7 start->ph sonicate Apply Physical Methods: 1. Vortex vigorously 2. Sonicate in a water bath (3x 10s) ph->sonicate Still Insoluble success Success: Peptide Dissolved Filter-sterilize if needed ph->success Soluble heat Gentle Warming: Warm to < 40°C sonicate->heat sonicate->success Soluble cosolvent Use Organic Co-solvent: Dissolve in minimal DMSO/DMF, then slowly add aqueous buffer heat->cosolvent Still Insoluble heat->success Soluble enhancer Use Solubility Enhancer: Prepare solution with Cyclodextrin (e.g., HP-β-CD, RAMEB) cosolvent->enhancer Assay Incompatible or Still Insoluble cosolvent->success Soluble enhancer->success Soluble fail Consult Further: Consider peptide modification or synthesis optimization enhancer->fail Still Insoluble G cluster_0 Cyclodextrin-Mediated Solubilization cluster_1 Hydrophobic Methionine cluster_2 Hydrophilic Exterior ArgMet Arg-Met Complex Soluble Complex ArgMet->Complex Encapsulation of Hydrophobic Moiety CD Cyclodextrin CD->Complex G cluster_0 Effect of pH on this compound Solubility a b c a->c d e c->e f g e->g h i g->i j k i->k X_axis pH Y_axis Solubility pI_label Isoelectric Point (pI) (Lowest Solubility) pI_node pI_label->pI_node 5.5,2.5! 5.5,2.5! pI_node->5.5,2.5!

References

Preventing oxidation of methionine in Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Arginylmethionine. The focus is on preventing the oxidation of the methionine residue, a common challenge during experimental work.

Troubleshooting Guide: Preventing Methionine Oxidation

Issue: My this compound sample shows signs of degradation, and I suspect oxidation.

Initial Checks:

  • Confirm Oxidation: Utilize analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS) to confirm the presence of oxidized this compound. A mass increase of +16 Da is indicative of the formation of methionine sulfoxide.[1]

  • Review Handling and Storage Procedures: Inadvertent oxidation can often be traced back to procedural inconsistencies. Ensure that all handling and storage recommendations have been strictly followed.

Potential Causes and Corrective Actions:

Potential CauseCorrective Action
Exposure to Atmospheric Oxygen Work quickly and consistently to minimize the sample's exposure to air.[2] For long-term storage of lyophilized peptide, consider blanketing the vial with an inert gas like argon or nitrogen before sealing.[3] When preparing solutions, use degassed buffers and solvents.
Inappropriate Storage Temperature For long-term stability, store lyophilized this compound at -20°C or preferably -80°C.[4] Once in solution, use immediately or store frozen in single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Presence of Metal Ions Metal ions, such as iron, can catalyze methionine oxidation.[5] Use high-purity reagents and buffers. If contamination is suspected, consider using a chelating agent like EDTA in your buffer system, being mindful of its compatibility with your downstream applications.
Light Exposure Protect this compound solutions from light, especially during prolonged experiments or storage. Use amber vials or wrap containers in foil.[1]
Inappropriate pH of Solution While methionine oxidation itself is not strongly pH-dependent, the overall stability of the peptide can be influenced by pH. Maintain a pH that is optimal for the stability of the dipeptide, generally avoiding alkaline conditions which can promote the oxidation of other susceptible residues if present.[4][6]
Reactive Oxygen Species (ROS) Contamination Ensure that all reagents and solvents are free from peroxides and other oxidizing agents. Use fresh, high-quality solvents.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for this compound?

A1: Methionine oxidation is a chemical modification where the sulfur atom in the methionine side chain is oxidized, most commonly forming methionine sulfoxide.[7] This modification introduces a polar group, which can alter the peptide's structure, solubility, and biological activity. For therapeutic peptides, this can impact efficacy and stability.

Q2: How does the arginine residue in this compound affect the oxidation of the methionine residue?

A2: The amino acid sequence neighboring a methionine residue can influence its susceptibility to oxidation.[8] While specific studies on this compound are limited, the presence of a neighboring residue can either protect or enhance the oxidation of methionine. For instance, a neighboring tyrosine has been shown to enhance methionine oxidation under certain conditions.[9][10] The exact effect of the adjacent arginine residue on methionine oxidation in this compound would require specific experimental investigation.

Q3: What antioxidants can I use to prevent methionine oxidation in my this compound solution?

A3: Adding free L-methionine to your formulation can act as a sacrificial antioxidant, protecting the methionine residue within the dipeptide.[2][11] Other antioxidants such as sodium thiosulfate have also been shown to be effective in preventing methionine oxidation in therapeutic proteins.[5][12] The choice of antioxidant should be compatible with your experimental system.

Q4: Is methionine oxidation reversible?

A4: Yes, the oxidation of methionine to methionine sulfoxide is a reversible process.[13] In biological systems, enzymes called methionine sulfoxide reductases (Msrs) can reduce methionine sulfoxide back to methionine.[14] For in vitro applications, chemical reduction methods can also be employed, although care must be taken to ensure compatibility with the peptide.[15]

Q5: How should I handle and store my lyophilized this compound?

A5: Lyophilized peptides should be stored in a tightly sealed container at -20°C or -80°C.[4] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[4] Weigh out the required amount quickly and reseal the container promptly.[4]

Quantitative Data on Antioxidant Effectiveness

The following table summarizes quantitative data on the effectiveness of antioxidants in preventing methionine oxidation from a study on the recombinant monoclonal antibody HER2. While this data is not specific to this compound, it provides a valuable starting point for determining effective antioxidant concentrations.

AntioxidantMinimum Effective Molar Ratio (Protein:Antioxidant) to Inhibit Temperature-Induced Oxidation
Methionine1:5
Sodium Thiosulfate1:25

Data from a study on rhuMAb HER2, where oxidation was induced by elevated temperatures in the presence of metal ions and peroxide impurities.[5]

Experimental Protocols

Protocol for Preparing a Stabilized this compound Solution

This protocol outlines the steps to prepare an aqueous solution of this compound with measures to minimize oxidation.

Materials:

  • Lyophilized this compound

  • High-purity, sterile, degassed water or desired buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • L-methionine (optional, as an antioxidant)

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (argon or nitrogen) source (optional)

Procedure:

  • Pre-dissolution Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Prepare the desired buffer using high-purity water and reagents. Degas the buffer by sparging with an inert gas for 15-20 minutes or by using a vacuum system.

    • If using an antioxidant, dissolve L-methionine in the degassed buffer to the desired final concentration (a starting point could be a 5-fold molar excess relative to the this compound concentration).

  • Dissolution:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • Carefully open the vial and add the appropriate volume of the degassed buffer (with or without antioxidant) to achieve the target concentration.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to minimize shearing and introduction of air.

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the this compound solution into single-use, sterile, amber microcentrifuge tubes.

    • If available, gently flush the headspace of each aliquot tube with an inert gas before sealing.

    • For short-term storage (up to 24 hours), store the aliquots at 2-8°C.

    • For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer.

Protocol for Monitoring this compound Oxidation by RP-HPLC

This protocol provides a general method for detecting and quantifying the oxidation of this compound.

Materials:

  • This compound solution (prepared as above)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation:

    • Dilute the this compound solution to a suitable concentration for HPLC analysis using Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with an appropriate starting percentage of Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptides. A typical gradient might be 5% to 95% B over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • The oxidized form of this compound (Arginyl-methionine sulfoxide) is more polar and will typically elute earlier than the non-oxidized form.

    • Integrate the peak areas of both the oxidized and non-oxidized forms to determine the percentage of oxidation.

    • The identity of the peaks can be confirmed by collecting the fractions and analyzing them by mass spectrometry.

Visualizations

Experimental_Workflow_for_Studying_Arginylmethionine_Oxidation cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solution stress Apply Oxidative Stress (e.g., H2O2, light, heat) prep->stress control Control Sample (No Stress) prep->control hplc RP-HPLC Analysis stress->hplc control->hplc ms Mass Spectrometry (MS and MS/MS) hplc->ms quantify Quantify % Oxidation hplc->quantify identify Identify Oxidation Site ms->identify identify->quantify

Caption: Workflow for inducing, detecting, and quantifying the oxidation of this compound.

Prevention_Strategies_Logic_Diagram cluster_handling Handling & Environment cluster_formulation Formulation cluster_storage Storage start Goal: Prevent this compound Oxidation inert_gas Use Inert Gas start->inert_gas light Protect from Light start->light ph Control pH start->ph antioxidants Add Antioxidants (e.g., L-Methionine) start->antioxidants chelators Use Chelating Agents (e.g., EDTA) start->chelators degas Use Degassed Buffers start->degas temp Low Temperature (-20°C to -80°C) start->temp aliquot Aliquot for Single Use start->aliquot

Caption: Key strategies to mitigate the oxidation of this compound during experiments.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of the dipeptide Arginylmethionine.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive electrospray ionization (ESI) mode?

In positive ESI mode, this compound is expected to be readily protonated due to the basic guanidinium group of the arginine residue. The primary precursor ion observed will be the singly protonated molecule, [M+H]⁺. Depending on the sample concentration and mobile phase composition, you may also observe the doubly protonated molecule, [M+2H]²⁺, although this is generally less abundant for a dipeptide. It is also possible to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, particularly if the glassware or solvents are not scrupulously clean.

Q2: What are the characteristic fragmentation patterns of this compound in collision-induced dissociation (CID)?

The fragmentation of peptides in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions. For this compound, the presence of the highly basic arginine residue at the N-terminus will influence the fragmentation pattern, often directing cleavage and promoting the formation of fragment ions containing the arginine residue. The sulfur-containing methionine at the C-terminus can also lead to characteristic neutral losses.

Key expected fragment ions include:

  • y₁-ion: Cleavage of the amide bond will result in a prominent y₁-ion corresponding to the protonated methionine.

  • b₁-ion: A b₁-ion corresponding to the arginine residue may also be observed.

  • Internal fragmentation: Fragmentation within the amino acid side chains can also occur, particularly the loss of the guanidinium group from arginine.

  • Neutral losses: Neutral losses from the precursor or fragment ions, such as the loss of water (H₂O) or ammonia (NH₃), are also possible.

Q3: Which ionization technique is more suitable for this compound analysis, ESI or MALDI?

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of peptides like this compound.[1][2]

  • ESI is generally coupled with liquid chromatography (LC) and is well-suited for quantitative analysis from complex mixtures, offering high sensitivity and reproducibility.[3] Given that this compound is likely to be analyzed in biological matrices, LC-ESI-MS/MS is a common and powerful approach.

  • MALDI is a soft ionization technique that is often used for rapid, high-throughput analysis and is particularly useful for determining the molecular weight of peptides with minimal fragmentation.[1][2] It can be a good choice for initial screening or for the analysis of purified samples.

The choice between ESI and MALDI will depend on the specific experimental goals, sample complexity, and available instrumentation. For quantitative studies in biological fluids, LC-ESI-MS/MS is generally preferred.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / No Signal 1. Suboptimal ionization source parameters. 2. Inefficient ionization of this compound. 3. Sample degradation. 4. Poor chromatographic peak shape (in LC-MS). 5. Incorrect mass spectrometer settings.1. Optimize spray voltage, capillary temperature, and gas flows. 2. Acidify the mobile phase with formic acid (0.1%) to promote protonation. 3. Ensure proper sample storage and handling to prevent degradation. 4. Optimize the LC gradient and column chemistry. 5. Verify the precursor and product ion m/z values and ensure the instrument is in the correct scan mode.
Poor Peak Shape (in LC-MS) 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Secondary interactions with the column stationary phase.1. Adjust the organic solvent percentage and the concentration of the acidic modifier in the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Consider a different column chemistry or the addition of an ion-pairing agent.
Unstable Signal / High Noise 1. Contaminated ion source or mass spectrometer optics. 2. Matrix effects from the sample. 3. Inconsistent spray in the ESI source.1. Clean the ion source and mass spectrometer optics according to the manufacturer's instructions. 2. Improve sample preparation to remove interfering substances. 3. Ensure a stable flow rate from the LC and check for blockages in the ESI needle.
Unexpected Fragment Ions 1. In-source fragmentation. 2. Presence of impurities or contaminants. 3. Non-specific fragmentation at high collision energies.1. Reduce the cone voltage or other source parameters to minimize in-source fragmentation. 2. Analyze a blank sample to identify potential sources of contamination. 3. Perform a collision energy optimization experiment to determine the optimal energy for the desired fragmentation.
Difficulty in Achieving Baseline Separation (in LC-MS) 1. Co-elution with other sample components. 2. Insufficient chromatographic resolution.1. Optimize the LC gradient to better separate the analyte from interfering compounds. 2. Use a longer column or a column with a smaller particle size to increase resolution.

Experimental Protocols

LC-MS/MS Method Development for this compound

This protocol outlines the general steps for developing a robust LC-MS/MS method for the quantification of this compound.

1. Sample Preparation:

  • For biological samples such as plasma or tissue homogenates, a protein precipitation step is typically required. Add a 3-fold excess of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is a good starting point for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

  • Gradient: Start with a shallow gradient (e.g., 2-5% B) and gradually increase the percentage of mobile phase B to elute the this compound. A typical gradient might run from 5% to 95% B over 10-15 minutes.

  • Flow Rate: Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical columns.

  • Column Temperature: Maintain at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Perform a full scan to determine the m/z of the precursor ion ([M+H]⁺) for this compound.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion and perform a product ion scan to identify the major fragment ions.

  • Collision Energy Optimization: Vary the collision energy to find the optimal value that produces the most intense and stable fragment ions.

  • Multiple Reaction Monitoring (MRM): Once the precursor and optimal product ions are identified, set up an MRM method for quantitative analysis. Monitor at least two transitions for confirmation.

Quantitative Data

The optimal mass spectrometry parameters for this compound should be determined empirically on the specific instrument being used. The following tables provide a template for recording these parameters.

Table 1: Mass Spectrometry Parameters for this compound

ParameterRecommended Starting ValueOptimized Value
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) Calculate based on formulaExperimentally Determined
Product Ion 1 (m/z) Theoretically Predicted y₁-ionExperimentally Determined
Product Ion 2 (m/z) Theoretically Predicted b₁-ionExperimentally Determined
Collision Energy (for Product Ion 1) 15-25 eVExperimentally Determined
Collision Energy (for Product Ion 2) 15-25 eVExperimentally Determined
Spray Voltage 3.0-4.5 kVExperimentally Determined
Capillary Temperature 250-350 °CExperimentally Determined
Sheath Gas Flow Rate Instrument DependentExperimentally Determined
Auxiliary Gas Flow Rate Instrument DependentExperimentally Determined

Table 2: Example LC Gradient for this compound Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
8.0595
10.0595
10.1982
15.0982

Visualizations

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS1_Scan MS1 Full Scan (Precursor ID) LC_Separation->MS1_Scan MS2_Scan MS/MS Product Ion Scan MS1_Scan->MS2_Scan CE_Opt Collision Energy Optimization MS2_Scan->CE_Opt MRM_Method MRM Method Development CE_Opt->MRM_Method Quantification Quantification MRM_Method->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Signal Low Signal Intensity Ionization Suboptimal Ionization Low_Signal->Ionization Chromatography Poor Chromatography Low_Signal->Chromatography Degradation Sample Degradation Low_Signal->Degradation MS_Settings Incorrect MS Settings Low_Signal->MS_Settings Optimize_Source Optimize Source Parameters Ionization->Optimize_Source Adjust_Mobile_Phase Adjust Mobile Phase/Gradient Chromatography->Adjust_Mobile_Phase Check_Sample_Handling Verify Sample Integrity Degradation->Check_Sample_Handling Verify_Parameters Check m/z and Scan Mode MS_Settings->Verify_Parameters

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Troubleshooting peptide purification of Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the dipeptide Arginylmethionine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The standard and most widely used method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique separates the target peptide from impurities based on its hydrophobicity.

Q2: What are the typical impurities I might encounter when purifying synthetic this compound?

A2: Impurities in synthetic peptides can originate from the synthesis process itself. Common impurities include:

  • Deletion sequences: Peptides missing one of the amino acids.

  • Truncation sequences: Incomplete peptide chains.

  • Incompletely deprotected sequences: Peptides still carrying protecting groups on the amino acid side chains.

  • Oxidized peptides: The methionine residue in this compound is susceptible to oxidation.

  • Trifluoroacetic acid (TFA) adducts: TFA is often used in peptide synthesis and purification and can sometimes form adducts with the peptide.[5][6][7][8][9]

Q3: My this compound peptide is showing poor solubility. How can I improve this?

A3: Peptide solubility is highly dependent on pH. Arginine itself is known to increase the solubility of molecules.[10][11] For this compound, which has a basic arginine residue, solubility is generally better in acidic conditions. Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid. If solubility remains an issue, consider using a chaotropic agent like guanidinium hydrochloride in your initial solubilization step, but be mindful of its compatibility with your chromatography system.

Q4: I am observing peptide aggregation during purification. What can I do to prevent this?

A4: Arginine-rich peptides have a tendency to aggregate.[10][12][13][14] To mitigate aggregation during purification, you can try the following:

  • Work at low concentrations: Dilute the sample before loading it onto the chromatography column.

  • Optimize the mobile phase: The addition of organic solvents or modulators to the mobile phase can sometimes disrupt aggregates.

  • Adjust the pH: Moving the pH away from the isoelectric point (pI) of the peptide can increase its net charge and reduce aggregation through electrostatic repulsion.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Possible Cause Suggested Solution
Secondary Interactions with Column Silanols The basic arginine residue can interact with residual silanol groups on the silica-based column, leading to peak tailing. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[7]
Peptide Aggregation on the Column As discussed in the FAQs, aggregation can lead to broad peaks. Try reducing the sample load on the column or adding a small amount of organic solvent (like acetonitrile) to your sample diluent.
Inappropriate Mobile Phase pH The ionization state of the peptide changes with pH, affecting its interaction with the stationary phase. Experiment with different pH values for your mobile phase. For this compound, both low pH (e.g., 2-3) and high pH (e.g., 8-9) can be effective.[15][16]
Column Overload Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.
Problem 2: Co-elution of Impurities with this compound
Possible Cause Suggested Solution
Insufficient Resolution The impurity has a similar hydrophobicity to this compound.
* Optimize the Gradient: A shallower gradient during the elution of the main peak can improve separation.
* Change the Mobile Phase pH: Altering the pH can change the selectivity of the separation.[15][16]
* Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different stationary phase, such as C8 or Phenyl.
Oxidized Peptide The oxidized form of this compound may elute very close to the desired peptide.
* Modify the Mobile Phase: Sometimes, slight adjustments to the mobile phase composition can resolve the two species.
* Consider a Different Chromatography Mode: Ion-exchange chromatography may be able to separate the oxidized and non-oxidized forms based on slight differences in charge.
Problem 3: Low Yield After Purification
Possible Cause Suggested Solution
Peptide Precipitation The peptide may be precipitating in the collection tubes due to high concentration or buffer incompatibility.
* Collect fractions into tubes pre-filled with a solubilizing solution (e.g., a small amount of acetic acid).
* Pool fractions immediately and proceed to lyophilization.
Irreversible Adsorption to the Column A portion of the peptide may be strongly and irreversibly binding to the column.
* Ensure the column is properly conditioned and cleaned between runs.
* Consider if a different stationary phase might be more suitable.
Poor Cleavage from Synthesis Resin If the peptide was synthesized, an incomplete cleavage from the solid support will result in a lower amount of crude material to purify. Review the cleavage protocol.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) of this compound
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient would be 5% to 50% Mobile Phase B over 30 minutes. This should be optimized based on the elution time of this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A or a minimal amount of a compatible solvent. Filter the sample through a 0.22 µm filter before injection.

Protocol 2: Cation-Exchange Chromatography of this compound
  • Column: Strong cation-exchange column (e.g., sulfopropyl-based).

  • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Procedure: a. Equilibrate the column with Binding Buffer. b. Dissolve the this compound sample in Binding Buffer and load it onto the column. c. Wash the column with Binding Buffer until the UV absorbance returns to baseline. d. Elute the bound peptide using a linear gradient of 0-100% Elution Buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

Data Presentation

Table 1: Typical RP-HPLC Conditions for Dipeptide Purification

ParameterCondition 1 (Acidic)Condition 2 (Basic)
Column C18, 5 µm, 100 ÅC18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate in Water, pH 8.5
Mobile Phase B 0.1% TFA in Acetonitrile10 mM Ammonium Bicarbonate in Acetonitrile/Water (90/10), pH 8.5
Gradient 5-50% B over 30 min5-50% B over 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 214 nm214 nm

Visualizations

TroubleshootingWorkflow start_node Start: Purification Issue PoorPeakShape Poor Peak Shape start_node->PoorPeakShape LowYield Low Yield start_node->LowYield CoElution Co-eluting Impurities start_node->CoElution problem_node problem_node cause_node cause_node solution_node solution_node end_node Purification Optimized Aggregation Aggregation PoorPeakShape->Aggregation SecondaryInteractions Secondary Interactions PoorPeakShape->SecondaryInteractions ColumnOverload Column Overload PoorPeakShape->ColumnOverload Precipitation Precipitation LowYield->Precipitation IrreversibleBinding Irreversible Binding LowYield->IrreversibleBinding InsufficientResolution Insufficient Resolution CoElution->InsufficientResolution ChangepH Change Mobile Phase pH Aggregation->ChangepH ReduceLoad Reduce Sample Load Aggregation->ReduceLoad SecondaryInteractions->ChangepH ColumnOverload->ReduceLoad CollectInAcid Collect Fractions in Acid Precipitation->CollectInAcid ChangeColumn Change Stationary Phase IrreversibleBinding->ChangeColumn OptimizeGradient Optimize Gradient InsufficientResolution->OptimizeGradient InsufficientResolution->ChangepH InsufficientResolution->ChangeColumn OptimizeGradient->end_node ChangepH->end_node ReduceLoad->end_node ChangeColumn->end_node CollectInAcid->end_node

Caption: Troubleshooting workflow for this compound purification.

PurificationStrategy start_node Crude this compound InitialPurification Primary Purification Step start_node->InitialPurification decision_node decision_node process_node process_node end_node Pure this compound RPHPLC Reversed-Phase HPLC InitialPurification->RPHPLC Hydrophobic Impurities PurityCheck1 Purity > 95%? PurityCheck1->end_node Yes SecondaryPurification Secondary Purification Step PurityCheck1->SecondaryPurification No IEC Ion-Exchange Chromatography SecondaryPurification->IEC Charged Impurities PurityCheck2 Purity > 95%? PurityCheck2->end_node Yes PurityCheck2->RPHPLC No, re-purify RPHPLC->PurityCheck1 IEC->PurityCheck2

Caption: Logical workflow for selecting a purification strategy.

References

Technical Support Center: Solid-Phase Arginylmethionine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Arginylmethionine (Arg-Met) and related peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of peptides containing Arginine and Methionine?

A1: The synthesis of this compound peptides presents a unique set of challenges. Arginine's bulky guanidinium side chain, along with its protecting group (e.g., Pbf), can cause steric hindrance during coupling reactions.[1] A significant side reaction is the intramolecular cyclization of activated Arginine to form a stable δ-lactam, which terminates the peptide chain.[1][2] Methionine's thioether side chain is susceptible to oxidation, forming sulfoxide and sulfone byproducts, particularly during the final acidic cleavage step.[3][4]

Q2: Which protecting group is recommended for Arginine in Fmoc-SPPS?

A2: The most commonly used protecting group for Arginine in Fmoc-based solid-phase peptide synthesis (SPPS) is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[5] The Pbf group offers a good balance of stability under basic conditions used for Fmoc removal and lability in the strong acidic conditions of the final cleavage.[5][6] While effective, its bulkiness can contribute to steric hindrance.[1][6] Alternative protecting groups exist, but Pbf remains the standard for most applications due to its compatibility with common SPPS protocols.[6]

Q3: How can I minimize Methionine oxidation during cleavage?

A3: Methionine oxidation is a common issue during TFA-mediated cleavage.[3] To minimize this, it is crucial to use a cleavage cocktail containing scavengers that can reduce the oxidized species. A highly effective cocktail, known as Reagent H, has been developed specifically for this purpose and contains reagents like dimethylsulfide and ammonium iodide.[4][7] Using fresh cleavage reagents and minimizing the cleavage time can also help reduce oxidation.[8]

Q4: What is a "difficult sequence," and how does it relate to Arg-Met synthesis?

A4: A "difficult sequence" in SPPS refers to a peptide chain prone to forming stable secondary structures, like β-sheets, on the resin.[9] This aggregation can block reactive sites, leading to incomplete deprotection and coupling, thereby lowering the yield.[9] Sequences with multiple hydrophobic or bulky residues can be classified as difficult. While Arg is hydrophilic, its bulky Pbf group can contribute to aggregation, especially when paired with other large residues.

Q5: Which analytical techniques are best for assessing the purity and yield of my Arg-Met peptide?

A5: The most powerful combination of techniques for analyzing your crude and purified peptide is High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10] Analytical HPLC will allow you to determine the purity of your peptide by separating the target peptide from deletion sequences, truncated peptides, and other byproducts.[10] Mass spectrometry will confirm the identity of your peptide by providing its molecular weight and can help identify the nature of any impurities, such as oxidized Methionine (+16 Da) or δ-lactam formation.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide

Symptoms:

  • Low final peptide mass after cleavage and purification.

  • Complex chromatogram (HPLC) with multiple peaks of low intensity.

  • Mass spectrometry data indicates a mixture of products.

Possible Causes & Solutions:

Potential CauseRecommended Solution(s)
Incomplete Fmoc-Deprotection Extend the deprotection time or perform a second deprotection step. Ensure the piperidine solution is fresh.
Poor Coupling Efficiency of Arginine Due to steric hindrance from the Pbf group, a standard single coupling may be insufficient. Perform a "double coupling" for the Arginine residue.[11] Consider switching to a more potent coupling reagent like HATU or COMU.[5][12][13] Increasing the reaction temperature can also improve efficiency, but must be done with caution to avoid racemization.[1]
Peptide Aggregation on Resin Incorporate chaotropic salts (e.g., LiCl) into the coupling mixture to disrupt secondary structures.[14] Use a resin with a lower loading capacity to increase the distance between peptide chains.[9]
δ-Lactam Formation of Arginine This side reaction inactivates the Arginine residue, preventing it from coupling.[1] Using highly efficient coupling reagents like HATU can favor the desired intermolecular coupling over the intramolecular cyclization.[12] Pre-activation of the amino acid for a shorter time before adding it to the resin can also help.
Issue 2: Impurities Detected by Mass Spectrometry

Symptoms:

  • Mass spectrometry reveals peaks corresponding to masses other than the target peptide.

  • HPLC shows multiple, often poorly resolved, peaks.

Possible Impurities & Solutions:

Observed Mass VariationLikely Cause & IdentityRecommended Solution(s)
+16 Da or +32 Da Methionine Oxidation: Formation of Methionine sulfoxide (+16 Da) or sulfone (+32 Da).[3]Use a specialized cleavage cocktail such as Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/NH₄I).[4][7] Ensure all cleavage reagents are fresh and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
-18 Da from Arginine residue δ-Lactam Formation: Intramolecular cyclization of the activated Arginine residue.[1][2]Optimize coupling conditions as described in "Issue 1". Use a more reactive coupling reagent (e.g., HATU) to accelerate the desired peptide bond formation.[12]
Deletion of Arginine or Methionine Incomplete Coupling: Failure of the respective amino acid to couple to the growing peptide chain.For Arginine, use the double coupling strategy and a potent coupling reagent.[11] For Methionine, ensure adequate activation time and reagent equivalents. Monitor coupling completion with a colorimetric test like the Kaiser test.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reagents on synthesis outcomes.

Table 1: Comparison of Coupling Reagent Performance

Coupling ReagentKey FeaturePurity/Yield OutcomeReference(s)
HBTU Standard uronium saltEffective, but can be slower and lead to more deletion products in difficult sequences.[12]
HATU Aza-derivative of HBTUGenerally provides higher purity, faster reaction times, and lower risk of epimerization. Recommended for sterically hindered couplings like Arginine.[12][13]
COMU Oxyma-based uronium saltHigh coupling efficiency, often superior to HBTU/HATU, with improved solubility and safety profile.[5]

Table 2: Impact of Cleavage Cocktail on Methionine Oxidation

Cleavage CocktailComposition% Methionine Sulfoxide in Crude PeptideReference(s)
Reagent K TFA/water/phenol/thioanisole/EDT15% - 55%[4][7]
Reagent R TFA/thioanisole/EDT/anisole15% - 55%[4][7]
Reagent B TFA/water/phenol/TIS15% - 55%[4][7]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/NH₄INone Detected[4][7]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Arg(Pbf)-OH

This protocol is recommended for incorporating Arginine to mitigate low coupling efficiency due to steric hindrance.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • First Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.

    • Add the activation mixture to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat step 4 with a fresh solution of activated Fmoc-Arg(Pbf)-OH.

    • Allow the reaction to proceed for another 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.

Protocol 2: Cleavage with Reagent H to Prevent Methionine Oxidation

This protocol is designed for the final cleavage of peptides containing Methionine.

  • Resin Preparation: After synthesis is complete, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail (Reagent H):

    • Carefully mix the following reagents:

      • Trifluoroacetic acid (TFA): 81%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

      • Water: 3%

      • Dimethylsulfide (DMS): 2%

      • Ammonium Iodide (NH₄I): 1.5% (w/w)

    • Prepare the cocktail fresh just before use in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.

Visualizations

sps_troubleshooting_workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Problem Identification cluster_solutions Solutions start Low Crude Yield or Purity check_ms Analyze Crude Product by MS & HPLC start->check_ms impurity_type Identify Problem check_ms->impurity_type low_coupling Low Coupling Efficiency (Deletion Sequences) impurity_type->low_coupling Deletion Sequences met_ox Methionine Oxidation (+16 Da) impurity_type->met_ox Mass +16 Da lactam δ-Lactam Formation (-18 Da) impurity_type->lactam Mass -18 Da incomplete_deprot Incomplete Deprotection (Truncated Sequences) impurity_type->incomplete_deprot Truncated Sequences sol_coupling Implement Double Coupling Use Potent Reagent (HATU) Increase Temperature low_coupling->sol_coupling sol_met_ox Use Reagent H Fresh Scavengers met_ox->sol_met_ox sol_lactam Use Potent Reagent (HATU) Optimize Activation Time lactam->sol_lactam sol_deprot Extend Deprotection Time Use Fresh Piperidine incomplete_deprot->sol_deprot

Caption: Troubleshooting workflow for low yield/purity in Arg-Met synthesis.

arginine_coupling_issues cluster_problem Core Problem cluster_causes Primary Causes cluster_consequences Consequences cluster_outcome Final Outcome arg_coupling Fmoc-Arg(Pbf)-OH Coupling steric_hindrance Steric Hindrance (Bulky Pbf Group) arg_coupling->steric_hindrance lactam_formation δ-Lactam Formation (Intramolecular Cyclization) arg_coupling->lactam_formation incomplete_coupling Incomplete Coupling steric_hindrance->incomplete_coupling inactive_species Inactive Arg Species lactam_formation->inactive_species low_yield Low Yield & Purity (Arg Deletion) incomplete_coupling->low_yield inactive_species->low_yield

Caption: Relationship between Arginine coupling issues and poor synthesis outcomes.

References

Technical Support Center: Addressing Aggregation Issues with Arginine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with arginine-rich peptides.

Frequently Asked Questions (FAQs)

Q1: What causes my arginine-rich peptide to aggregate?

A1: Arginine-rich peptides are prone to aggregation due to a combination of factors. The primary drivers include:

  • Intermolecular hydrogen bonding: Arginine-rich sequences can form stable secondary structures, particularly β-sheets, which are stabilized by hydrogen bonds between peptide chains. This is a common cause of on-resin aggregation during solid-phase peptide synthesis (SPPS).[1]

  • Electrostatic interactions: The highly basic guanidinium group of arginine (pKa ≈ 12.5) is positively charged over a wide pH range.[2] This can lead to electrostatic interactions with negatively charged residues or counter-ions, promoting aggregation.[2]

  • Hydrophobic interactions: Although arginine itself is polar, it can interact with hydrophobic patches on other peptide molecules, leading to aggregation, especially in unfolded or partially unfolded states.[3]

A visible sign of on-resin aggregation during synthesis is the shrinking of the resin bed.[1]

Q2: What are the consequences of peptide aggregation?

A2: Peptide aggregation can have several detrimental effects on your experiments and therapeutic applications, including:

  • Loss of efficacy: Aggregated peptides are often biologically inactive.

  • Altered pharmacokinetics: Aggregation can change the absorption, distribution, metabolism, and excretion profile of a peptide therapeutic.

  • Reduced stability and shelf life: Aggregates are often less stable than the monomeric peptide.

  • Induction of immunogenicity: The presence of aggregates can trigger an unwanted immune response.

  • Difficult purification: Aggregates can complicate the purification process, leading to lower yields and the presence of deletion sequences in the final product.[4]

Q3: How can I prevent my arginine-rich peptide from aggregating?

A3: Several strategies can be employed to prevent or reduce the aggregation of arginine-rich peptides:

  • Formulation Optimization:

    • pH Adjustment: The net charge of a peptide is highly dependent on the pH of the solution. Generally, aggregation is minimized when the net charge is high, leading to electrostatic repulsion between peptide molecules.[5] Conversely, aggregation is often maximal near the isoelectric point (pI) where the net charge is zero.[5]

    • Buffer Selection: The choice of buffer and its concentration can influence peptide stability. It is crucial to screen different buffer systems to find the optimal conditions for your specific peptide.

  • Use of Excipients:

    • Arginine: Paradoxically, L-arginine itself is a widely used and effective suppressor of protein and peptide aggregation.[6][7] It is thought to work by various mechanisms, including inhibiting intermolecular interactions and binding to aromatic groups on partially unfolded peptides.[6][8]

    • Other Amino Acids: Glycine, lysine, and aspartic acid have also been shown to reduce aggregation.[5] A combination of arginine and glutamate can be particularly effective.[9]

    • Sugars and Polyols: Sugars like sucrose and trehalose can stabilize peptides and prevent aggregation.[10]

    • Surfactants: Non-ionic surfactants can help to solubilize peptides and prevent aggregation.

Q4: Can I use a combination of methods to prevent severe aggregation?

A4: Absolutely. For particularly challenging sequences, a multi-faceted approach is often the most effective. This could involve a combination of formulation optimization (e.g., adjusting pH and ionic strength) and the use of multiple excipients (e.g., arginine and a sugar).

Troubleshooting Guide

Problem 1: My peptide synthesis is failing, and I suspect on-resin aggregation.

  • How to Confirm:

    • Poor resin swelling: A noticeable decrease in the volume of the resin bed.[1]

    • Slow or incomplete deprotection: Indicated by a persistent color in qualitative tests like the TNBS test.[4]

    • Failed coupling reactions: Incomplete incorporation of the next amino acid.

    • Test Cleavage: For peptides longer than 20 amino acids, perform a small-scale cleavage and analyze the product by HPLC-MS to identify truncated or deletion sequences.[1]

  • Solutions:

    • Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation by introducing a "kink" in the peptide backbone.[1]

    • Optimize Synthesis Conditions: Modifying the solvent and temperature can sometimes mitigate aggregation.

Problem 2: My purified peptide solution becomes cloudy or precipitates over time.

  • How to Confirm:

    • Visual inspection: Obvious turbidity or particulate matter.

    • Dynamic Light Scattering (DLS): Detects the presence of large aggregates.

    • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering from aggregates.

  • Solutions:

    • Re-evaluate Formulation: The current buffer conditions may not be optimal for long-term stability. Re-screen pH, buffer type, and ionic strength.

    • Add Excipients: Introduce stabilizing excipients such as arginine, sucrose, or a non-ionic surfactant to the formulation.

    • Optimize Concentration: Higher peptide concentrations can promote aggregation.[5] Determine the optimal concentration for storage and use.

Quantitative Data on Aggregation Inhibition

The following tables summarize the effectiveness of L-arginine in suppressing protein and peptide aggregation from various studies.

Table 1: Effect of L-Arginine Hydrochloride on Lysozyme Aggregation

L-ArgHCl Concentration (M)Aggregation (Light Scattering at 600 nm)
0Highest
0.05Reduced
0.1Further Reduced
0.15Significantly Reduced
0.2Markedly Reduced
0.25Substantially Reduced
0.4Lowest

Data adapted from a study on the time-dependent formation of aggregates after dilution of reduced denatured lysozyme.[7]

Table 2: Effect of L-Arginine on Insulin Aggregation Kinetics

Arginine Concentration (mM)Increase in Lag Phase Duration (Factor)Reduction in Initial Growth Rate (Factor)
10~1.5~2
100~4~10
500~8~20

Data adapted from a study on the thermally-induced aggregation of bovine insulin.[8]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis

This protocol provides a general guideline for using DLS to assess the size distribution and presence of aggregates in a peptide solution.

  • Sample Preparation:

    • Filter the peptide solution through a low-protein-binding 0.22 µm syringe filter to remove dust and large particulates.[11]

    • Ensure the sample is at thermal equilibrium with the instrument before measurement.

    • Use a clean, scratch-free cuvette. It is recommended to rinse the cuvette with filtered buffer before adding the sample.[11]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the experimental parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles. A typical sample volume is around 20-30 µL.[11][12]

    • Place the cuvette in the instrument.

    • Perform multiple measurements (at least three) to ensure reproducibility.

  • Data Analysis:

    • The software will generate a size distribution plot. Monomeric peptides should show a single, narrow peak.

    • The presence of larger species will appear as additional peaks at larger hydrodynamic radii, indicating aggregation. The intensity-weighted distribution is particularly sensitive to the presence of a small amount of large aggregates.[12]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their hydrodynamic size, making it an excellent method for quantifying aggregates.[13][14]

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase (typically a buffered solution similar to the peptide formulation) until a stable baseline is achieved.

    • The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Filter the peptide sample through a 0.22 µm filter.

  • Injection and Separation:

    • Inject a defined volume of the sample onto the column.

    • The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.

  • Data Analysis:

    • Aggregates, being larger, will elute first from the column, followed by the monomer, and then any smaller fragments.

    • Integrate the peak areas in the chromatogram to determine the relative percentage of aggregates, monomer, and other species.

Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection

The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrils, which are a specific type of ordered aggregate.[15][16]

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.

    • Prepare a working solution of ThT in a suitable buffer (e.g., 1 µM ThT in PBS).[15]

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add a small volume of your peptide sample (e.g., 20 µL).[15] It is advisable to run samples in triplicate.

    • Add the ThT working solution to each well (e.g., 180 µL).[15]

    • Include controls: buffer with ThT only (blank), and a monomeric peptide solution with ThT.

  • Measurement:

    • Incubate the plate in the dark for a period of time (e.g., 1 hour) to allow for binding.[15]

    • Measure the fluorescence using a plate reader with excitation at approximately 440-450 nm and emission at approximately 485-510 nm.[15][17]

  • Data Analysis:

    • An increase in fluorescence intensity compared to the monomeric control indicates the presence of amyloid-like fibrils.

Visualizations

Experimental_Workflow_for_Aggregation_Analysis cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results Peptide_Solution Peptide Solution Filtered_Sample 0.22 µm Filtration Peptide_Solution->Filtered_Sample DLS Dynamic Light Scattering (DLS) Filtered_Sample->DLS SEC Size Exclusion Chromatography (SEC) Filtered_Sample->SEC ThT Thioflavin T (ThT) Assay Filtered_Sample->ThT Size_Distribution Size Distribution & Polydispersity DLS->Size_Distribution Aggregate_Quantification Aggregate Quantification SEC->Aggregate_Quantification Fibril_Detection Fibril Formation Detection ThT->Fibril_Detection

Caption: A general experimental workflow for the analysis of peptide aggregation.

Troubleshooting_Logic_for_Peptide_Aggregation Start Suspected Peptide Aggregation Problem_ID Identify Problem Stage Start->Problem_ID Synthesis During Synthesis (On-Resin) Problem_ID->Synthesis Synthesis Purified_Solution In Purified Solution Problem_ID->Purified_Solution Solution Confirm_Synthesis_Aggregation Confirm Aggregation (e.g., Poor Resin Swelling, Failed Couplings) Synthesis->Confirm_Synthesis_Aggregation Confirm_Solution_Aggregation Confirm Aggregation (e.g., DLS, Visual) Purified_Solution->Confirm_Solution_Aggregation Solutions_Synthesis Implement Solutions: - 'Structure-Breaking' Residues - Optimize Conditions Confirm_Synthesis_Aggregation->Solutions_Synthesis Solutions_Solution Implement Solutions: - Optimize Formulation (pH, Buffer) - Add Excipients (Arginine, Sugars) - Adjust Concentration Confirm_Solution_Aggregation->Solutions_Solution

Caption: A troubleshooting flowchart for addressing peptide aggregation issues.

References

Technical Support Center: Optimizing Cleavage of Synthetic Arginylmethionine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of synthetic peptides containing the Arginylmethionine (Arg-Met) sequence. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful peptide cleavage and purification.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of Arg-Met containing peptides and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Peptide precipitation was incomplete. 3. Adsorption of the peptide to the resin. 4. Suboptimal cleavage cocktail for the specific sequence.1. Extend the cleavage reaction time (e.g., from 2 hours to 4 hours) and re-cleave the resin. 2. After adding cold ether, store the mixture at 4°C overnight to maximize precipitation.[1] 3. Wash the resin with a small amount of neat TFA after the initial filtration to recover adsorbed peptide.[1] 4. For peptides with multiple Arginine residues, a stronger acid or longer deprotection times may be necessary. Consider using a cleavage cocktail like Reagent R, which is specifically designed for Arg-containing peptides.[2]
Presence of Oxidized Methionine (Met(O)) 1. Oxidation of the methionine sulfur by air or reactive species generated during cleavage. 2. Use of a cleavage cocktail without adequate reducing scavengers.1. Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H, which contains dimethylsulfide (DMS) and ammonium iodide.[2][3] 2. Add scavengers like N-methylmercaptoacetamide to the cleavage mixture to reduce any methionine sulfoxide that may have formed. 3. Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[2]
Incomplete Removal of Arginine Protecting Groups (Pbf, Pmc, Mtr) 1. Insufficient cleavage time for sterically hindered or multiple Arg residues. 2. The chosen cleavage cocktail is not strong enough for the specific protecting group (e.g., Mtr is more difficult to remove than Pbf).1. Extend the cleavage reaction time. Peptides with multiple Arg(Pmc) residues may require up to 3 hours.[4] 2. For the difficult-to-remove Mtr group, consider cleavage with trimethylsilyl bromide (TMSBr), which can deprotect up to four Arg(Mtr) residues in as little as 15 minutes.[4] 3. Use a cleavage cocktail with a higher concentration of TFA or a stronger acid like trifluoromethanesulfonic acid (TFMSA).[5]
Side-Product Formation (e.g., Alkylation of Met or Trp) 1. Reactive carbocations generated during the removal of protecting groups (e.g., from Boc or trityl groups) can alkylate nucleophilic residues. 2. Insufficient or inappropriate scavengers in the cleavage cocktail.1. Ensure the cleavage cocktail contains a sufficient concentration of effective scavengers. Triisopropylsilane (TIPS) is a good general-purpose scavenger for carbocations.[2] 2. For peptides containing Trp, the use of 1,2-ethanedithiol (EDT) in the cleavage mixture can help prevent reattachment of the peptide to the resin.[4]
Peptide is Insoluble in Ether 1. The peptide is highly hydrophobic or has a high molecular weight. 2. The volume of ether used for precipitation is insufficient.1. If no precipitate forms, concentrate the TFA solution under a stream of nitrogen to 1-2 mL before adding cold ether.[6] 2. Use a larger volume of cold ether (at least 10 times the volume of the TFA solution).[1] 3. If the peptide remains soluble, consider alternative work-up procedures such as dialysis or solid-phase extraction.

Cleavage Cocktail Comparison

The selection of the appropriate cleavage cocktail is critical for maximizing yield and purity. Below is a comparison of commonly used cocktails for peptides containing Arginine and Methionine.

Cleavage Cocktail Composition (v/v or w/w) Recommended Use Advantages Limitations
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[4]General purpose, good for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2]Broadly applicable and effective for most sequences.Contains malodorous and toxic reagents (thioanisole, EDT).
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides containing Arg residues with sulfonyl protecting groups (Pmc, Pbf).[2]Efficiently removes sulfonyl protecting groups from Arginine.Strong odor due to thioanisole and EDT.
Reagent B ("Odorless") TFA/Phenol/Water/TIPS (88:5:5:2)Peptides with trityl-based protecting groups.Reduced odor compared to cocktails with thiols.Does not prevent the oxidation of methionine.[2]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)[2][3]Specifically for peptides containing Methionine to prevent oxidation.[2][3]Effectively prevents the formation of methionine sulfoxide.[3]Complex mixture with multiple components.
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)[4]Simple peptides without highly sensitive residues.Simple to prepare and effective for many standard peptides.May not be sufficient to prevent side reactions with sensitive residues like Met or Trp.

Experimental Protocols

Standard TFA Cleavage Protocol for this compound Peptides

This protocol is a general guideline and may require optimization based on the specific peptide sequence and protecting groups used.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Selected cleavage cocktail (e.g., Reagent H for Met protection)

  • Cold methyl t-butyl ether or diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (round-bottom flask or syringe reactor)

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3x) to swell the beads and remove any residual DMF.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Reaction:

    • Prepare the chosen cleavage cocktail fresh and cool it in an ice bath.

    • Add the cold cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time should be determined empirically. For peptides with multiple Arg residues, a longer reaction time may be necessary.[1]

    • The reaction can be performed under an inert atmosphere to minimize oxidation.[2]

  • Peptide Precipitation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

    • Wash the resin with a small volume of fresh TFA (2-3x) and combine the filtrates.[1]

    • In a separate centrifuge tube, add cold ether (at least 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while vortexing. A white precipitate of the peptide should form.

    • For maximum precipitation, store the ether suspension at 4°C for at least 1 hour, or overnight.[1]

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2-3x) to remove residual scavengers and by-products.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Post-Cleavage Work-up:

    • The crude peptide can be dissolved in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Visualizing the Cleavage Workflow

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_purification Purification Resin Dried Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_N2_1 Dry under N2 Wash_DCM->Dry_N2_1 Add_Cocktail Add Cold Cleavage Cocktail Dry_N2_1->Add_Cocktail React React 2-4h at RT Add_Cocktail->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Ether Wash with Cold Ether Centrifuge->Wash_Ether Dry_N2_2 Dry Crude Peptide Wash_Ether->Dry_N2_2 Purify RP-HPLC Purification Dry_N2_2->Purify

Caption: A typical workflow for the cleavage and isolation of a synthetic peptide.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Problem Low Yield or Purity Cause1 Incomplete Cleavage - Short reaction time - Inappropriate cocktail Problem->Cause1 Cause2 Side Reactions - Methionine oxidation - Arginine-related issues - Alkylation Problem->Cause2 Cause3 Work-up Issues - Poor precipitation - Peptide loss Problem->Cause3 Solution1a Extend Reaction Time Cause1->Solution1a Solution1b Change Cleavage Cocktail Cause1->Solution1b Solution2a Use Reagent H or add DMS/NH4I Cause2->Solution2a Solution2b Use Reagent R or TMSBr Cause2->Solution2b Solution2c Increase Scavenger Concentration (e.g., TIPS) Cause2->Solution2c Solution3a Optimize Precipitation (colder, longer) Cause3->Solution3a Solution3b Wash Resin with Neat TFA Cause3->Solution3b

Caption: Troubleshooting logic for common peptide cleavage problems.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when cleaving peptides containing both Arginine and Methionine?

The primary challenge is the conflicting requirements for protecting these two residues. Methionine is susceptible to oxidation, which is often exacerbated by the strongly acidic conditions required for the complete removal of modern Arginine side-chain protecting groups like Pbf and Pmc. Therefore, the cleavage cocktail must be carefully formulated to be strongly acidic while also containing effective reducing agents and scavengers.

Q2: Can I use a standard TFA/TIS/water (95:2.5:2.5) cocktail for my Arg-Met peptide?

While this is a common and simple cleavage cocktail, it is generally not recommended for peptides containing methionine as it does not offer protection against oxidation.[2] You are likely to observe significant formation of methionine sulfoxide (Met(O)).

Q3: How can I confirm that my methionine residue has been oxidized?

Methionine sulfoxide is more polar than methionine. Therefore, in a reverse-phase HPLC chromatogram, the oxidized peptide will typically elute slightly earlier than the desired peptide. The presence of a significant peak just before your main product peak is a strong indication of oxidation. This can be confirmed by mass spectrometry, as the oxidized peptide will have a mass increase of 16 Da.

Q4: My peptide contains multiple Arginine residues. What should I be aware of?

Peptides with multiple Arginine residues may require longer cleavage times for complete deprotection of the side chains.[2] Incomplete deprotection will result in a heterogeneous product. It is advisable to perform a small-scale trial cleavage and analyze the product by HPLC and mass spectrometry to determine the optimal cleavage time.

Q5: What is the purpose of each component in a complex cleavage cocktail like Reagent H?

  • TFA: The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.

  • Phenol: A scavenger that can help prevent reattachment of the peptide to the resin.

  • Thioanisole: A scavenger that is particularly effective at preventing side reactions with tryptophan and can also help in the removal of sulfonyl-based protecting groups from Arginine.

  • 1,2-Ethanedithiol (EDT): A scavenger that is effective at trapping various reactive species and is often used for Trp-containing peptides.

  • Water: Acts as a proton source and can help to hydrolyze certain protecting groups.

  • Dimethylsulfide (DMS) and Ammonium Iodide: This combination is specifically included to prevent the oxidation of methionine.[2][3]

Q6: Are there any "greener" or less odorous alternatives to traditional cleavage cocktails?

Yes, cocktails like Reagent B, which uses triisopropylsilane (TIPS) in place of thiols like thioanisole and EDT, are considered "odorless."[2] However, it is crucial to note that Reagent B does not protect against methionine oxidation and is therefore not ideal for Arg-Met containing peptides unless other measures are taken.[2]

Q7: How should I store my crude Arg-Met peptide after cleavage?

For long-term storage, lyophilized peptides should be stored at -20°C or lower.[7] Peptides containing methionine are susceptible to oxidation even in the solid state over time, so minimizing exposure to air and light is recommended. For short-term storage, refrigeration at 4°C is acceptable.[7]

References

Troubleshooting inconsistent results in Arginylmethionine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Arginylmethionine bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inconsistent results in this compound bioassays?

Inconsistent results in this compound bioassays can stem from several factors, broadly categorized as issues related to the dipeptide itself, the experimental protocol, and the cellular model used.

  • Dipeptide Integrity and Handling: this compound is susceptible to degradation, particularly oxidation of the methionine residue. Improper storage, handling, and repeated freeze-thaw cycles can compromise the integrity of the dipeptide, leading to variable bioactivity.

  • Protocol Variability: Inconsistencies in reagent preparation, incubation times, cell seeding densities, and instrument calibration are major contributors to assay variability.

  • Cellular Factors: The physiological state of the cells, including passage number, confluency, and serum starvation efficiency, can significantly impact their response to this compound.

Q2: How should this compound solutions be prepared and stored to ensure stability?

To maintain the stability and bioactivity of this compound:

  • Storage of Lyophilized Powder: Store the lyophilized dipeptide at -20°C or -80°C in a desiccator.

  • Reconstitution: Reconstitute the dipeptide in a sterile, nuclease-free buffer appropriate for your cell culture system (e.g., sterile PBS or serum-free media). To enhance solubility, you can initially dissolve the peptide in a small amount of a solvent like DMSO before diluting it to the final concentration with your aqueous buffer.

  • Solution Storage: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

  • Avoid Oxidation: As methionine is prone to oxidation, consider using buffers degassed with nitrogen or argon. The use of antioxidants in the storage buffer is generally not recommended as it may interfere with the bioassay.

Q3: What are the expected ranges for assay variability (Coefficient of Variation)?

The coefficient of variation (CV) is a measure of the relative variability of your data. Acceptable CVs can vary depending on the assay type. For cell-based bioassays, the following are general guidelines:

ParameterTypical Acceptable CV (%)Notes
Intra-assay CV < 10%Variability within a single assay plate.
Inter-assay CV < 15%Variability between different assay plates on different days.
Cell-Based Potency Assays 15-25%Can be higher due to the inherent biological variability of cells.

It is crucial to establish baseline CVs for your specific assay in your laboratory to effectively monitor assay performance over time.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)

Possible Causes & Solutions

Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
Edge Effects Avoid using the outer wells of the microplate as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media.
Variable Incubation Times Standardize all incubation times precisely, especially the incubation with the detection reagent (e.g., MTT). Use a multichannel pipette to add reagents to all wells simultaneously.
Incomplete Solubilization of Formazan Ensure complete solubilization of the formazan crystals by vigorous mixing or shaking. Visually inspect wells before reading the absorbance.
This compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Serum Interference Perform the assay in serum-free media if possible, as serum components can interfere with some viability reagents and influence cell proliferation.
Issue 2: Inconsistent Results in mTOR Signaling Pathway Activation

Possible Causes & Solutions

Cause Troubleshooting Step
Suboptimal Serum Starvation Ensure cells are adequately serum-starved to reduce basal mTOR activity. The optimal starvation period (typically 12-24 hours) should be determined empirically for your cell line.
Cell Confluency Plate cells at a consistent density. Overly confluent or sparse cultures can exhibit altered signaling responses.
Timing of Stimulation The kinetics of mTOR pathway activation can be rapid. Perform a time-course experiment to determine the optimal time point for assessing the phosphorylation of downstream targets (e.g., p70S6K, 4E-BP1).
Lysate Preparation Issues Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice throughout the procedure.
Antibody Performance Validate the specificity of your primary antibodies for the phosphorylated and total proteins. Use positive and negative controls to ensure antibody performance.

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay using MTT

This protocol is a general guideline for assessing the effect of this compound on cell proliferation and can be adapted for various adherent cell lines.

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Serum Starvation (Optional but Recommended for Signaling Studies):

    • After 24 hours, gently aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in serum-free medium.

    • Prepare a series of 2X dilutions to create a dose-response curve.

    • Gently add 100 µL of the 2X this compound solutions to the respective wells (final volume will be 200 µL). Include a vehicle control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

This compound and the mTOR Signaling Pathway

mTOR_Signaling ArgMet This compound AminoAcidTransporters Amino Acid Transporters ArgMet->AminoAcidTransporters Enters cell via Intracellular_AA Intracellular Amino Acids AminoAcidTransporters->Intracellular_AA mTORC1 mTORC1 Intracellular_AA->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits (when unphosphorylated) CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: this compound activates the mTORC1 signaling pathway.

Troubleshooting Workflow for Inconsistent Bioassay Results

Troubleshooting_Workflow start Inconsistent Results Observed check_peptide Check this compound Stock and Handling start->check_peptide new_peptide Prepare Fresh This compound Stock check_peptide->new_peptide Issue Found check_protocol Review Assay Protocol for Deviations check_peptide->check_protocol No Issue re_run Re-run Assay with Controls new_peptide->re_run standardize_protocol Standardize Pipetting, Incubation Times, etc. check_protocol->standardize_protocol Issue Found check_cells Evaluate Cell Health and Culture Conditions check_protocol->check_cells No Issue standardize_protocol->re_run new_cells Use a New Vial of Cells (Lower Passage Number) check_cells->new_cells Issue Found check_cells->re_run No Issue new_cells->re_run

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Validation & Comparative

A Comparative Analysis of Arginylmethionine and Other Arginine-Containing Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of Arginylmethionine (Arg-Met) against other arginine-containing dipeptides. While direct, side-by-side experimental data for this compound is limited in publicly available literature, this document synthesizes existing research on structure-activity relationships to provide a comparative framework. The information herein is intended to guide research and development efforts in fields such as pharmacology, nutraceuticals, and drug discovery.

Executive Summary

Arginine-containing dipeptides are a class of molecules with significant biological activities, including antioxidant, angiotensin-converting enzyme (ACE) inhibitory, and anti-inflammatory effects. The specific amino acid paired with arginine plays a crucial role in modulating these activities. This guide explores these structure-activity relationships, with a particular focus on how the methionine residue in this compound may influence its biological profile compared to dipeptides containing other amino acids such as alanine, glycine, and leucine.

Comparative Biological Activities

The biological activities of arginine-containing dipeptides are largely influenced by the physicochemical properties of the second amino acid. These properties include hydrophobicity, charge, and the presence of specific functional groups.

Antioxidant Activity

The antioxidant capacity of peptides is often attributed to their ability to scavenge free radicals. The presence of certain amino acid residues can enhance this activity. For arginine-containing dipeptides, the second amino acid's ability to donate a hydrogen atom or stabilize a radical is key.

Table 1: Comparative Antioxidant Potential of Arginine-Containing Dipeptides (Qualitative)

DipeptideC-Terminal Amino AcidKey Physicochemical Feature of C-Terminal ResidueExpected Relative Antioxidant Activity
This compound (Arg-Met) MethionineSulfur-containing, moderately hydrophobicPotentially High
Arginylalanine (Arg-Ala)AlanineSmall, hydrophobicModerate
Arginylglycine (Arg-Gly)GlycineSmallest amino acid, flexibleLow to Moderate
Arginylleucine (Arg-Leu)LeucineHydrophobic, branched-chainModerate to High
Arginyltryptophan (Arg-Trp)TryptophanAromatic, bulky, indole groupVery High
Arginyltyrosine (Arg-Tyr)TyrosineAromatic, phenolic hydroxyl groupVery High

Note: This table is based on established structure-activity relationships for antioxidant peptides. Direct comparative IC50 values for these specific dipeptides are not consistently available in the literature.

ACE Inhibitory Activity

Dipeptides are known to be effective inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. The C-terminal amino acid residue of the dipeptide plays a significant role in its binding affinity to the ACE active site. Hydrophobic and aromatic amino acids at the C-terminus are generally favored for potent ACE inhibition.

Table 2: Comparative ACE Inhibitory Potential of Arginine-Containing Dipeptides (Qualitative)

DipeptideC-Terminal Amino AcidKey Physicochemical Feature of C-Terminal ResidueExpected Relative ACE Inhibitory Activity (IC50)
This compound (Arg-Met) MethionineModerately hydrophobicModerate
Arginylalanine (Arg-Ala)AlanineSmall, hydrophobicModerate
Arginylglycine (Arg-Gly)GlycineSmall, flexibleLow
Arginylleucine (Arg-Leu)LeucineHydrophobic, branched-chainHigh
Arginylproline (Arg-Pro)ProlineCyclic, hydrophobicVery High
Arginylphenylalanine (Arg-Phe)PhenylalanineAromatic, hydrophobicVery High

Note: This table is based on established structure-activity relationships for ACE inhibitory peptides. Direct comparative IC50 values for these specific dipeptides are not consistently available in the literature.

Anti-inflammatory Activity

Certain dipeptides can modulate inflammatory responses by influencing signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. The anti-inflammatory potential of arginine-containing dipeptides is influenced by the properties of the second amino acid.

Table 3: Comparative Anti-inflammatory Potential of Arginine-Containing Dipeptides (Qualitative)

DipeptideC-Terminal Amino AcidExpected Effect on Inflammatory Cytokines (TNF-α, IL-6)
This compound (Arg-Met) MethioninePotential for reduction due to sulfur-containing nature
Arginylalanine (Arg-Ala)AlanineModerate reduction
Arginylglycine (Arg-Gly)GlycineLow to moderate reduction
Arginylleucine (Arg-Leu)LeucinePotentially significant reduction due to hydrophobicity

Note: This table is based on general knowledge of the anti-inflammatory properties of amino acids and peptides. Direct comparative data on cytokine inhibition for these specific dipeptides is scarce.

Signaling Pathways

Arginine and arginine-containing peptides are known to influence key cellular signaling pathways involved in inflammation and cell growth.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Arginine has been shown to modulate this pathway. Dipeptides containing arginine may exert anti-inflammatory effects by inhibiting the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription Arg_Dipeptides Arginine-Containing Dipeptides Arg_Dipeptides->IKK inhibits

Figure 1: Proposed inhibition of the NF-κB pathway by arginine-containing dipeptides.
mTOR Signaling Pathway

The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. Arginine is known to activate the mTORC1 complex. The delivery of arginine in the form of a dipeptide could influence its uptake and subsequent effect on this pathway.

mTOR_Pathway Arg_Dipeptides Arginine-Containing Dipeptides Arginine Intracellular Arginine Arg_Dipeptides->Arginine increases mTORC1 mTORC1 Arginine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes (when phosphorylated)

Figure 2: Activation of the mTOR signaling pathway by arginine derived from dipeptides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the biological activities of arginine-containing dipeptides.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of dipeptides using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Dipeptide samples (this compound and others)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. Keep the solution in the dark.

  • Sample preparation: Prepare stock solutions of the dipeptides and ascorbic acid in methanol. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the dipeptide solutions or ascorbic acid solutions at various concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL sample in 96-well plate Prep_DPPH->Mix Prep_Samples Prepare serial dilutions of dipeptides and control Prep_Samples->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 3: Experimental workflow for the DPPH radical scavenging assay.
ACE Inhibitory Activity Assay

This protocol describes the determination of ACE inhibitory activity using the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • Boric acid buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Dipeptide samples

  • Captopril (positive control)

  • HPLC system with a C18 column

Procedure:

  • Sample preparation: Dissolve the dipeptide samples and captopril in the boric acid buffer at various concentrations.

  • Enzyme reaction:

    • Pre-incubate 50 µL of the sample solution with 50 µL of ACE solution (e.g., 100 mU/mL) at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of 5 mM HHL solution (in boric acid buffer).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction termination: Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction: Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.

  • HPLC analysis: Evaporate the ethyl acetate from the supernatant and redissolve the residue in mobile phase. Inject an aliquot into the HPLC system to quantify the amount of HA produced.

  • Calculation: The percentage of ACE inhibition is calculated as: % Inhibition = [(Area_control - Area_sample) / Area_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity: Measurement of Cytokines in Cell Culture

This protocol details the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Dipeptide samples

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the dipeptide samples for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data analysis: Calculate the percentage of cytokine inhibition for each dipeptide concentration compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.

Conclusion

This compound, and other arginine-containing dipeptides, represent a promising class of bioactive molecules with potential applications in human health and disease. While direct comparative data is still emerging, structure-activity relationship studies provide a valuable framework for predicting their efficacy. The presence of arginine provides a cationic character that is often beneficial for biological activity, while the C-terminal amino acid, such as the sulfur-containing methionine in this compound, can significantly modulate antioxidant, ACE inhibitory, and anti-inflammatory properties. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to guide the rational design of novel dipeptide-based therapeutics.

Arginylmethionine's Putative Role in Cellular Pathways: A Comparative Analysis of its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of arginine and methionine, the constituent amino acids of the dipeptide Arginylmethionine, on key cellular signaling pathways involved in cell growth, proliferation, and survival. Due to a lack of direct experimental data on the dipeptide this compound, this report focuses on the well-documented individual and synergistic effects of arginine and methionine. This information is intended for researchers, scientists, and drug development professionals to provide a baseline for understanding the potential cellular impacts of this compound and to guide future research.

I. Comparative Effects on Major Signaling Pathways

The cellular effects of arginine and methionine are largely mediated through their influence on central signaling cascades, including the mTOR, PI3K/Akt, and MAPK pathways. These pathways are critical regulators of protein synthesis, cell cycle progression, and apoptosis.

A. mTOR Pathway

The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and metabolism in response to nutrient availability. Both arginine and methionine are known to activate mTORC1, a key complex in this pathway.

  • Arginine activates mTORC1 through a mechanism involving the cytosolic arginine sensor, CASTOR1.[1] Leucine and arginine are considered two of the most potent amino acid activators of mTOR.[2]

  • Methionine supplementation has also been shown to activate the mTOR pathway. This activation can be mediated through its conversion to S-adenosylmethionine (SAM), which is sensed by SAMTOR, another component of the mTOR signaling cascade.[3] Studies in human mammary epithelial cells have demonstrated that methionine promotes milk protein synthesis via the PI3K-mTOR signaling pathway.[4]

  • Combined supplementation of methionine and arginine has been shown to influence the phosphorylation of mTOR, suggesting a synergistic or interactive effect on this pathway.[5] In bovine mammary epithelial cells, an increased supply of arginine nearly doubled the ratio of phosphorylated mTOR to total mTOR.[5]

B. PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth.

  • Arginine has been demonstrated to stimulate the PI3K/Akt pathway, leading to increased cell proliferation and survival. In human fibroblasts, arginine supplementation activated Akt.[6] This activation can be mediated by the G protein-coupled receptor GPRC6A.[7] Prolonged deprivation of arginine has been shown to lead to a PI3K/Akt-dependent reactivation of mTORC1.[8]

  • Methionine deprivation has been linked to the inhibition of the Akt oncogenic pathway in prostate cancer cells.[2] Conversely, in human mammary epithelial cells, methionine has been shown to activate the PI3K-mTOR signaling pathway.[4]

C. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • Arginine has been shown to activate the ERK1/2 MAPK pathway in fibroblasts, contributing to its pro-proliferative effects.[6]

  • The role of methionine in the MAPK pathway is more complex and appears to be context-dependent. Some studies suggest that methionine restriction can impact MAPK signaling, but the specific effects can vary between cell types.

II. Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies on the effects of arginine and methionine on cellular pathways.

Table 1: Effect of Arginine Supplementation on Cell Proliferation and Signaling
Cell Type Treatment Endpoint Measured Quantitative Result
Human Endometrial RL95-2 Cells800 µmol/L L-arginine (4 days)Cell Proliferation~4-fold increase
Porcine Trophoblast Cells (pTr2)0.4 mM ArginineProtein Synthesis RateMaximum increase observed at this concentration
Human Dental Pulp Stem Cells (hDPSCs)500 µmol/L L-ArginineCell ProliferationHighest proliferation observed at this concentration
Intestinal Porcine Epithelial Cells (IPEC-1)500 µM Arginine (4 days)Cell Number818% higher than 10 µM Arginine group[9]
Human Fibroblasts6 mM L-arginine (15 min)CREB Phosphorylation~2.3-fold increase[10]
Table 2: Effect of Methionine Supplementation/Restriction on Cellular Processes
Cell Type Treatment Endpoint Measured Quantitative Result
Human Mammary Epithelial Cells (MCF-10A)0.6 mM MethionineCSN2 Protein ExpressionPeak increase observed at this concentration[4]
Human Mammary Epithelial Cells (MCF-10A)0.6 mM MethionineCell Proliferation (EdU assay)Significant enhancement
HT22 CellsMethionine Restriction (80%)Cell Viability (CCK-8 assay)Strongest cell viability observed
Athymic Nude Mice with MCF10AT1 tumors0.12% Methionine Diet (12 weeks)Tumor ProgressionInhibition of tumor progression
Prostate Cancer Cells (PC3)Methionine Restriction (6 days)ApoptosisOnset of apoptosis observed[2]

III. Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

A. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Arginine, Methionine, or other test compounds for the desired duration.

  • After the treatment period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

B. Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with lysis buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. The band intensity corresponds to the protein level.

C. Kinase Assay for MAPK Pathway Activity

This assay measures the activity of specific kinases in the MAPK pathway.

Materials:

  • Kinase assay kit (commercially available kits for ERK, JNK, or p38)

  • Cell lysates from treated cells

  • Kinase-specific substrate (e.g., myelin basic protein for ERK)

  • ATP solution

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphospecific antibodies or radioactive ATP)

Procedure:

  • Prepare cell lysates from control and treated cells.

  • Incubate the cell lysate with the kinase-specific substrate in the presence of ATP and kinase reaction buffer.

  • Allow the kinase reaction to proceed for a specific time at the optimal temperature.

  • Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method. The level of substrate phosphorylation is proportional to the kinase activity.

IV. Visualizing the Pathways

The following diagrams illustrate the signaling pathways discussed and the putative points of intervention for arginine and methionine.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 Activates Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM GATOR1 GATOR1 CASTOR1->GATOR1 Inhibits SAMTOR SAMTOR SAM->SAMTOR Activates SAMTOR->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: The mTORC1 signaling pathway and points of regulation by Arginine and Methionine.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arginine Arginine GPRC6A GPRC6A Arginine->GPRC6A PI3K PI3K GPRC6A->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway activated by Arginine.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Arginine Arginine Ras Ras Arginine->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Differentiation Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation

Caption: The MAPK/ERK signaling pathway and the influence of Arginine.

V. Conclusion

While direct evidence on the cellular effects of this compound is currently lacking, the well-established roles of its constituent amino acids, arginine and methionine, provide a strong foundation for predicting its biological activities. Both amino acids are potent activators of the mTOR pathway, a central regulator of cell growth and protein synthesis. Arginine also demonstrates significant effects on the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers investigating the therapeutic potential of this compound and other amino acid-based compounds. Further research is warranted to elucidate the specific effects of the dipeptide itself and to explore its potential applications in drug development and cellular research.

References

Comparative analysis of Arginylmethionine and its constituent amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Arginylmethionine and Its Constituent Amino Acids

Introduction

In the landscape of biochemical research and drug development, the nuanced differences between peptides and their constituent amino acids are of paramount importance. This guide provides a detailed comparative analysis of the dipeptide this compound against its individual amino acid components, L-Arginine and L-Methionine. While Arginine is recognized for its roles in nitric oxide signaling and immune function, and Methionine is a key player in methylation and antioxidant defense, the biological profile of this compound remains less characterized. This document aims to synthesize available experimental data and predictive insights to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule dictate its biological activity, bioavailability, and formulation potential. The following table summarizes and compares the key properties of this compound, L-Arginine, and L-Methionine. Data for this compound is largely predicted based on its amino acid composition, as direct experimental data is scarce.

PropertyThis compound (Predicted)L-Arginine (Experimental)L-Methionine (Experimental)
Molecular Formula C₁₁H₂₃N₅O₃SC₆H₁₄N₄O₂C₅H₁₁NO₂S
Molecular Weight 305.4 g/mol 174.2 g/mol 149.21 g/mol
Isoelectric Point (pI) ~9.910.76[1]5.74
pKa (α-carboxyl) ~3.52.18[2]2.28[3]
pKa (α-amino) ~8.09.09[2]9.21[3]
pKa (Side Chain) 12.48 (Guanidinium)13.2 (Guanidinium)[4]N/A
Water Solubility High (predicted)[5][6]14.87 g/100 mL (20 °C)[1][2]Soluble[3][7]
LogP (Hydrophobicity) -3.03 (Predicted)[8]-4.23 (Predicted)-1.87[9]
Charge at pH 7.4 +1+10

Biological Functions and Mechanisms of Action

L-Arginine and L-Methionine are involved in a multitude of critical physiological processes. The function of this compound is likely a composite of its constituent parts, potentially with unique activities stemming from its dipeptide structure.

L-Arginine

L-Arginine is a conditionally essential amino acid with diverse biological roles.[10] It is a crucial component in protein synthesis and serves as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in vasodilation, immune response, and neurotransmission.[11][12][13] Arginine also plays a role in cell division, wound healing, and the removal of ammonia from the body through the urea cycle.[14] Furthermore, it is a precursor for the synthesis of other important molecules like creatine, polyamines, and glutamate.[14]

Mechanism of Action: The primary mechanism of Arginine's biological effects is its conversion to nitric oxide by nitric oxide synthase (NOS) enzymes.[12][13][15] Nitric oxide activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn mediates downstream signaling cascades responsible for smooth muscle relaxation and other physiological effects.[16] Arginine also influences the immune system by affecting T-cell function and is involved in the release of growth hormone.[12]

L-Methionine

L-Methionine is an essential sulfur-containing amino acid, crucial for protein synthesis and as a precursor for other sulfur-containing compounds.[3][17] Its most critical role is as the precursor to S-adenosylmethionine (SAMe), the primary methyl group donor in the body, essential for the methylation of DNA, proteins, and lipids.[18] Methionine is also a precursor for the synthesis of cysteine, which in turn is a component of the major intracellular antioxidant, glutathione.[17][18] It is involved in tissue growth, metabolism, and detoxification.[6]

Mechanism of Action: Methionine exerts its effects primarily through its metabolic derivatives. As a precursor to SAMe, it is central to methylation reactions that regulate gene expression and cellular function.[18] Through the transsulfuration pathway, Methionine contributes to antioxidant defense by providing the cysteine necessary for glutathione synthesis.[17][18] Methionine itself can also act as an antioxidant by scavenging reactive oxygen species.[19]

This compound

Direct experimental evidence for the specific biological functions and mechanism of action of this compound is limited. However, based on its structure and the properties of its constituent amino acids, several potential activities can be inferred:

  • Nitric Oxide Production: The presence of the Arginine residue suggests that this compound could serve as a substrate for nitric oxide synthase, potentially influencing vasodilation and immune responses. However, the efficiency of its use by NOS compared to free Arginine is unknown.

  • Antioxidant Activity: The Methionine component provides a sulfur atom that could directly scavenge reactive oxygen species. Furthermore, if hydrolyzed into its constituent amino acids, it would release Methionine for glutathione synthesis.

  • Nutrient Bioavailability: Dipeptides are often absorbed more efficiently than free amino acids through specific peptide transporters in the intestine.[8][12][20] This could mean that this compound provides a more readily bioavailable source of Arginine and Methionine.

  • Cell Signaling: Some short peptides have been shown to have unique signaling properties independent of their constituent amino acids. This compound may interact with specific receptors or transporters to elicit unique cellular responses. A study on largemouth bass indicated that dietary supplementation with biochar led to an upregulation of this compound, which was associated with improved intestinal health, suggesting a potential role in gut health and metabolism.[21]

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound, Arginine, Methionine) and a standard antioxidant (e.g., Trolox).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the test compounds and standards at different concentrations to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro Nitric Oxide Production: Griess Assay

This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants.

Protocol:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of various concentrations of the test compounds.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[7][22]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Cell Viability and Proliferation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[23]

  • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[23]

  • Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with L-Arginine and L-Methionine.

Arginine_Signaling cluster_arginine L-Arginine Metabolism arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos + citrulline L-Citrulline no Nitric Oxide (NO) gc Guanylate Cyclase (sGC) no->gc Activates nos->citrulline nos->no cgmp cGMP gc->cgmp gtp GTP gtp->gc relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation

Caption: L-Arginine to Nitric Oxide Signaling Pathway.

Methionine_Signaling cluster_methionine L-Methionine Metabolism methionine L-Methionine mat MAT methionine->mat + ATP same S-Adenosylmethionine (SAMe) methyltransferases Methyltransferases same->methyltransferases sah S-Adenosylhomocysteine (SAH) sahh SAH Hydrolase sah->sahh homocysteine Homocysteine cbs CBS homocysteine->cbs + Serine cysteine Cysteine glutathione Glutathione (GSH) cysteine->glutathione antioxidant Antioxidant Defense glutathione->antioxidant methylation Methylation Reactions (DNA, proteins, lipids) mat->same methyltransferases->sah methyltransferases->methylation sahh->homocysteine cbs->cysteine

Caption: L-Methionine Metabolism and Dependent Pathways.

Experimental Workflow

The diagram below outlines a typical workflow for the comparative analysis of this compound and its constituent amino acids in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compounds Prepare Test Compounds: - this compound - L-Arginine - L-Methionine treatment Treat Cells with Test Compounds compounds->treatment antioxidant_assay Antioxidant Assay (e.g., DPPH) compounds->antioxidant_assay cells Cell Culture (e.g., RAW 264.7) cells->treatment no_assay Nitric Oxide Assay (Griess Reagent) treatment->no_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_collection Data Collection (Absorbance Readings) antioxidant_assay->data_collection no_assay->data_collection viability_assay->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis comparison Comparative Analysis of Potency and Efficacy statistical_analysis->comparison

Caption: General Experimental Workflow for Comparative Analysis.

Conclusion

This comparative guide highlights the well-established biological significance of L-Arginine and L-Methionine and underscores the nascent state of research into their dipeptide, this compound. While predictions based on its constituent amino acids suggest potential roles in nitric oxide production and antioxidant defense, further direct experimental investigation is crucial to elucidate its unique biological activities and mechanisms of action. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake such comparative studies. A deeper understanding of this compound's properties will be invaluable for its potential applications in nutrition, pharmacology, and drug development.

References

Cross-Validation of Arginylmethionine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Arginylmethionine is critical for robust and reproducible results. This guide provides a comparative analysis of two predominant analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate quantification method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. This document offers a detailed examination of the experimental protocols and performance characteristics of each method to facilitate an informed decision-making process.

Comparative Analysis of Quantification Methods

The performance of HPLC-FLD and LC-MS/MS for the quantification of this compound is summarized below. Both methods offer high precision and accuracy, but they differ significantly in sensitivity and selectivity. LC-MS/MS is generally considered the gold standard for its superior sensitivity and specificity, particularly in complex biological matrices.[1][2]

Performance MetricHPLC-FLD with Pre-column DerivatizationLC-MS/MS
Linearity (R²) > 0.999[3]> 0.99[4]
Accuracy (% Recovery) 98.2–102.0%[5]89.2–108.0%[4]
Precision (%RSD) < 2.9%[5]< 15%[4]
Limit of Detection (LOD) ng/mL rangeSub-ng/mL to pg/mL range[4]
Limit of Quantification (LOQ) ng/mL rangeSub-ng/mL to pg/mL range[4]
Selectivity Good, but potential for interference from co-eluting fluorescent compounds.Excellent, based on mass-to-charge ratio, minimizing matrix effects.[2]
Throughput Moderate, limited by derivatization and chromatography time.High, with potential for automated high-throughput analysis.[1]

Experimental Workflows

The selection of a quantification method dictates the experimental workflow. Below are diagrams illustrating the typical workflows for both HPLC-FLD with pre-column derivatization and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Tissue) s2 Protein Precipitation s1->s2 s3 Derivatization (OPA/FMOC) s2->s3 h1 HPLC Separation (C18 Column) s3->h1 h2 Fluorescence Detection h1->h2 d1 Peak Integration h2->d1 d2 Quantification d1->d2

HPLC-FLD with Pre-column Derivatization Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Tissue) s2 Protein Precipitation s1->s2 s3 Addition of Internal Standard s2->s3 l1 LC Separation (HILIC or C18) s3->l1 l2 Mass Spectrometry (MRM Mode) l1->l2 d1 Peak Integration l2->d1 d2 Quantification d1->d2

LC-MS/MS Quantification Workflow

Detailed Experimental Protocols

Method 1: HPLC-FLD with Pre-column Derivatization

This method relies on the chemical modification of this compound to introduce a fluorescent tag, enabling sensitive detection. A common approach involves the use of o-phthalaldehyde (OPA) for the primary amine and 9-fluorenylmethyl chloroformate (FMOC) for the secondary amine of the arginine residue.[6][7]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., deproteinized plasma), add 50 µL of borate buffer (pH 11).

  • Add 20 µL of OPA reagent and vortex for 30 seconds.

  • Add 20 µL of FMOC reagent and vortex for 30 seconds.

  • The reaction is allowed to proceed for 2 minutes at room temperature.

  • Inject an aliquot of the derivatized sample into the HPLC system.

2. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • OPA-derivatives: Excitation at 340 nm, Emission at 450 nm.

    • FMOC-derivatives: Excitation at 266 nm, Emission at 305 nm.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity without the need for derivatization, making it a powerful tool for quantifying this compound in complex biological matrices.[1][8] The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.[8]

1. Sample Preparation:

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add 10 µL of a stable isotope-labeled this compound internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 95% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Concluding Remarks

Both HPLC-FLD with pre-column derivatization and LC-MS/MS are viable methods for the quantification of this compound. The choice between these techniques should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-FLD offers a cost-effective solution. However, for complex biological samples requiring high sensitivity, selectivity, and throughput, LC-MS/MS is the superior method.[2][9] Proper method validation is crucial to ensure the generation of reliable and accurate data, regardless of the chosen technique.[10][11]

References

Arginylmethionine: A Comparative Analysis of a Promising Dipeptide in Nutritional Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arginylmethionine's Performance Against Other Dipeptides, Supported by Experimental Data.

In the landscape of nutritional science and therapeutic development, the efficient delivery of amino acids is paramount. Dipeptides, as a source of amino acids, have garnered significant attention due to their often superior absorption kinetics compared to free-form amino acids. This guide provides a comparative analysis of this compound against other dipeptides, focusing on its potential advantages in bioavailability, physiological effects, and impact on key cellular signaling pathways.

I. Comparative Analysis of Dipeptide Performance

While direct comparative quantitative data for this compound against a wide array of other dipeptides remains an area of active research, existing studies on related dipeptides provide valuable insights into its potential performance.

A. Absorption and Bioavailability

Dipeptides are primarily absorbed in the small intestine via the high-capacity peptide transporter 1 (PepT1). This transport system is often more efficient than the multiple transport systems for individual amino acids, leading to faster and more complete absorption.[1]

Studies on various dipeptides have consistently shown that their absorption can be more rapid and efficient than that of an equivalent mixture of free amino acids. While specific data for this compound is limited, research on other arginine- and methionine-containing dipeptides suggests a high potential for bioavailability. For instance, a study on a hydrolysate rich in di- and tripeptides demonstrated efficient utilization in growing rats, with similar food intake, body weight gain, and nitrogen balance compared to the intact protein source.[2][3]

Table 1: Comparative Bioavailability and Absorption Characteristics of Dipeptides (Illustrative)

DipeptideAbsorption Rate (Relative to Free Amino Acids)Bioavailability (Relative)Key Findings
This compound Data not availableData not availableUpregulated in metabolomic analysis of fish with improved intestinal health.[4]
Glycylsarcosine HigherHighA model dipeptide for studying transport via the PepT1 transporter.
Arginyl-arginine HigherHighIncreased αS1-casein synthesis and amino acid uptake in bovine mammary epithelial cells.
Methionyl-methionine HigherHighCan be used as a methionine source to promote reproductive outcomes in mice.
Carnosine (β-alanyl-L-histidine) HigherHighExhibits antioxidant and neuroprotective properties.

Note: This table is illustrative and highlights the general advantages of dipeptide absorption. Direct comparative values for this compound are needed from future studies.

B. Physiological Effects: Muscle Protein Synthesis and Beyond

Both arginine and methionine are crucial for numerous physiological processes, including protein synthesis, immune function, and antioxidant defense. As a dipeptide, this compound has the potential to synergistically deliver these benefits.

Arginine is a known stimulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of muscle protein synthesis. Methionine also plays a critical role in this pathway and is the precursor for S-adenosylmethionine (SAM), a universal methyl donor essential for numerous metabolic processes.

While direct studies on this compound's effect on muscle protein synthesis are not yet available, research on individual amino acid supplementation and other dipeptides provides a strong rationale for its potential efficacy. For example, supplementation with essential amino acids including arginine has been shown to increase lean body mass and muscle strength in the elderly.[5]

Table 2: Comparative Physiological Effects of Dipeptides (Illustrative)

DipeptidePrimary Physiological EffectImpact on mTOR PathwaySupporting Evidence
This compound Potential for enhanced protein synthesis and antioxidant activityExpected to be a potent activatorInferred from the roles of arginine and methionine.
Arginyl-arginine Increased milk protein synthesisActivates mTOR signalingDemonstrated in bovine mammary epithelial cells.
Methionyl-methionine Supports growth and developmentActivates AKT/mTOR signalingImproved reproductive performance in methionine-deficient mice.
Leucyl-leucine Potent stimulator of muscle protein synthesisStrong activatorLeucine is a key activator of mTOR.

II. Experimental Protocols

To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.

A. In Vitro Intestinal Absorption Assay using Caco-2 Cells

This protocol is designed to assess the intestinal permeability of dipeptides.

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Transport Assay:

    • The dipeptide solution (e.g., this compound) is added to the apical (AP) side of the Transwell® insert, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the dipeptide in the BL samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

B. In Vivo Bioavailability Study in a Rat Model

This protocol outlines a typical in vivo study to determine the bioavailability of a dipeptide.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment.

  • Dosing: A solution of the dipeptide (e.g., this compound) is administered to one group of rats via oral gavage. A second group receives an intravenous (IV) injection of the dipeptide to determine 100% bioavailability. A third group may receive an equimolar mixture of the free amino acids for comparison.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 360 minutes).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the dipeptide and its constituent amino acids is determined by LC-MS or a similar analytical technique.

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV administration routes. The absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

C. Western Blot Analysis of mTOR Pathway Activation

This protocol is used to assess the effect of dipeptides on the activation of the mTOR signaling pathway in cell culture (e.g., C2C12 myotubes).

  • Cell Treatment: C2C12 myotubes are treated with the dipeptide of interest (e.g., this compound) at various concentrations and for different durations.

  • Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative phosphorylation levels of the target proteins.

III. Visualizing Key Pathways and Workflows

A. Dipeptide Absorption and Signaling Pathway

Dipeptide_Absorption_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dipeptide This compound (or other dipeptides) PepT1 PepT1 Transporter Dipeptide->PepT1 Uptake Intracellular_Dipeptide Intracellular Dipeptide PepT1->Intracellular_Dipeptide Amino_Acids Free Arginine & Methionine Intracellular_Dipeptide->Amino_Acids Hydrolysis mTOR_Pathway mTOR Signaling Pathway Intracellular_Dipeptide->mTOR_Pathway Signaling Amino_Acids->mTOR_Pathway Signaling Absorbed_AA Absorbed Amino Acids Amino_Acids->Absorbed_AA Transport Protein_Synthesis Protein Synthesis mTOR_Pathway->Protein_Synthesis Activation

Caption: Dipeptide absorption via PepT1 and subsequent activation of mTOR signaling.

B. Experimental Workflow for In Vivo Bioavailability

Bioavailability_Workflow start Start: Fasted Rats dosing Dosing (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC Calculation) analysis->pk_analysis bioavailability Determine Bioavailability pk_analysis->bioavailability

Caption: Workflow for determining the in vivo bioavailability of a dipeptide.

C. Western Blotting Workflow for mTOR Signaling

Western_Blot_Workflow start Cell Treatment with Dipeptide extraction Protein Extraction start->extraction sds_page SDS-PAGE extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Band Quantification & Analysis detection->analysis

Caption: Workflow for analyzing mTOR pathway activation by Western blotting.

IV. Conclusion and Future Directions

This compound holds considerable promise as a nutritionally valuable dipeptide, leveraging the synergistic benefits of its constituent amino acids and the efficiency of dipeptide transport. While direct comparative studies are needed to fully elucidate its advantages over other dipeptides, the existing body of research on related compounds provides a strong foundation for its potential efficacy in enhancing protein synthesis, supporting metabolic health, and serving as a valuable component in specialized nutritional formulations and therapeutic agents. Future research should focus on conducting head-to-head comparative studies to quantify the absorption kinetics, bioavailability, and physiological effects of this compound against other relevant dipeptides. Such data will be invaluable for researchers, scientists, and drug development professionals in harnessing the full potential of this promising biomolecule.

References

Comparative Validation of Arginylmethionine as a Putative Substrate for Dipeptidyl Peptidase IV (DPP-IV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide Arginylmethionine as a potential substrate for the enzyme Dipeptidyl Peptidase IV (DPP-IV), a well-established serine protease. DPP-IV is a significant drug target, particularly in the context of type 2 diabetes, due to its role in inactivating incretin hormones.[1] Understanding the substrate specificity of DPP-IV is crucial for the development of novel therapeutics and for elucidating its broader physiological roles.

While DPP-IV preferentially cleaves dipeptides with N-terminal proline or alanine residues, its activity on other dipeptide sequences is of considerable interest for expanding its known substrate repertoire.[2][3] This guide presents a hypothetical validation framework, supported by established experimental protocols, to assess the enzymatic processing of this compound in comparison to known DPP-IV substrates.

Quantitative Comparison of Enzyme Kinetics

To evaluate the efficiency of DPP-IV in processing this compound, a kinetic analysis is essential. The Michaelis constant (Km) and the catalytic rate (kcat) are determined to calculate the catalytic efficiency (kcat/Km), which allows for a direct comparison between different substrates. A higher kcat/Km value indicates a more efficient substrate.

The following table summarizes hypothetical kinetic data for the hydrolysis of this compound compared to the well-characterized DPP-IV substrate, Gly-Pro-pNA (Glycyl-L-proline p-nitroanilide), and another dipeptide, Ala-Val.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 1.5251.67 x 10⁴
Gly-Pro-pNA 0.41203.00 x 10⁵
Ala-Val 2.2401.82 x 10⁴

This data is illustrative and serves as a model for comparative analysis.

Based on this hypothetical data, this compound is processed by DPP-IV, albeit with lower efficiency than the canonical substrate Gly-Pro-pNA. Its catalytic efficiency is comparable to that of another non-proline containing dipeptide, Ala-Val.

Experimental Protocols

Synthesis of this compound
  • Resin Preparation : Start with a pre-loaded Methionine resin (e.g., Fmoc-Met-Wang resin).

  • Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Methionine using a solution of piperidine in dimethylformamide (DMF).

  • Coupling : Activate the carboxyl group of Fmoc-protected Arginine (Fmoc-Arg(Pbf)-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected Met-resin to form the dipeptide.

  • Final Deprotection and Cleavage : Remove the N-terminal Fmoc group from Arginine. Subsequently, cleave the dipeptide from the resin and remove the side-chain protecting groups (e.g., Pbf from Arginine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification : Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical HPLC.

DPP-IV Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available DPP-IV activity assay kits and can be used to determine the kinetic parameters for this compound.[4]

Materials:

  • Human recombinant DPP-IV

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin) for a standard reaction, or a custom-synthesized Arginyl-AMC for direct measurement. For this comparison, we will use an indirect method.

  • This compound and other dipeptide substrates

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation :

    • Prepare a stock solution of human recombinant DPP-IV in Assay Buffer.

    • Prepare stock solutions of this compound and other test substrates in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in Assay Buffer.

  • Assay Setup :

    • In a 96-well plate, set up reactions in triplicate.

    • For each substrate concentration, add the following to each well:

      • 30 µL of Assay Buffer

      • 10 µL of diluted DPP-IV enzyme

      • 10 µL of the dipeptide substrate (this compound or other) at various concentrations.

    • Include control wells:

      • Enzyme Control : 10 µL of DPP-IV with 40 µL of Assay Buffer (no substrate).

      • Substrate Control : 10 µL of substrate with 40 µL of Assay Buffer (no enzyme).

      • Positive Control : Use a known DPP-IV substrate like Gly-Pro at a fixed concentration.

  • Reaction Initiation and Measurement :

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (Gly-Pro-AMC) to all wells. The cleavage of Gly-Pro-AMC by DPP-IV releases free AMC, which is fluorescent. The rate of this reaction will be inhibited competitively by the presence of this compound if it is also a substrate.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

    • Determine the catalytic efficiency (kcat/Km).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis synthesis Synthesize This compound purification Purify by RP-HPLC synthesis->purification characterization Characterize by Mass Spec & HPLC purification->characterization reagent_prep Prepare Reagents (Enzyme, Substrates) characterization->reagent_prep plate_setup Set up 96-well Plate Reactions reagent_prep->plate_setup reaction Initiate Reaction & Measure Fluorescence plate_setup->reaction velocity Calculate Initial Velocities (V₀) reaction->velocity kinetics Determine Kinetic Parameters (Km, kcat) velocity->kinetics comparison Compare Catalytic Efficiency (kcat/Km) kinetics->comparison signaling_pathway cluster_incretin Incretin Signaling cluster_dpp4 DPP-IV Action cluster_argmet Putative Substrate glp1 GLP-1 (Active Incretin) pancreas Pancreatic β-cells glp1->pancreas Stimulates dpp4 DPP-IV Enzyme glp1->dpp4 Substrate gip GIP (Active Incretin) gip->pancreas Stimulates gip->dpp4 Substrate insulin Insulin Secretion pancreas->insulin inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 Cleaves inactive_gip Inactive GIP dpp4->inactive_gip Cleaves cleaved_products Arg + Met dpp4->cleaved_products Hypothetical Cleavage argmet This compound argmet->dpp4 Putative Substrate

References

A Comparative Analysis of Arginylmethionine and Arginyl-glycine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, and biological activities of Arginylmethionine and Arginyl-glycine, supported by available experimental data, to guide researchers, scientists, and drug development professionals.

This guide provides a detailed comparative study of two dipeptides, this compound (Arg-Met) and Arginyl-glycine (Arg-Gly). While direct comparative studies are limited, this document synthesizes available data on their individual characteristics, offering insights into their potential applications in research and drug development.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of this compound and Arginyl-glycine is crucial for predicting their behavior in biological systems and for designing experimental protocols. The following table summarizes key computed properties for both dipeptides.

PropertyThis compound (Arg-Met)Arginyl-glycine (Arg-Gly)Data Source
Molecular Formula C11H23N5O3SC8H17N5O3[1][2]
Molecular Weight 305.40 g/mol 231.25 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid[1][2]
Synonyms RM dipeptide, N-L-Arginyl-L-methionineRG dipeptide, N-L-Arginylglycine[2][3]

Synthesis and Purification: Experimental Protocols

The synthesis of both this compound and Arginyl-glycine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol can be adapted for the synthesis of both this compound and Arginyl-glycine by selecting the appropriate protected amino acids.

Materials:

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Gly-OH)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling:

    • For this compound, couple Fmoc-Met-OH to the resin.

    • For Arginyl-glycine, couple Fmoc-Gly-OH to the resin.

    • Activate the Fmoc-amino acid with a coupling reagent like HATU and couple it to the swollen resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the deprotected N-terminus of the resin-bound amino acid using a coupling reagent.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

SPPS_Workflow Resin Resin Swelling Couple1 First Amino Acid Coupling Resin->Couple1 Deprotect1 Fmoc Deprotection Couple1->Deprotect1 Couple2 Second Amino Acid (Arginine) Coupling Deprotect1->Couple2 Deprotect2 Final Fmoc Deprotection Couple2->Deprotect2 Cleave Cleavage from Resin Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize mTOR_Signaling Arginine Arginine (from Arg-Met or Arg-Gly) mTORC1 mTORC1 Arginine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

References

Unraveling Cellular Entry: A Comparative Guide to Arginylmethionine and Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake mechanisms of bioactive molecules is paramount for designing effective therapeutic delivery systems. This guide provides a comprehensive comparison of the putative cellular uptake mechanism of the dipeptide Arginylmethionine against well-established cell-penetrating peptides (CPPs), supported by established experimental methodologies.

While extensive research has elucidated the entry pathways of various CPPs, the specific mechanism for the dipeptide this compound remains less characterized. Based on the known transport mechanisms of its constituent amino acids and other dipeptides, it is hypothesized that this compound likely utilizes carrier-mediated transport systems. This contrasts with the mechanisms employed by larger, arginine-rich CPPs, which primarily enter cells through direct translocation across the plasma membrane or via endocytic pathways.

Comparative Analysis of Cellular Uptake Mechanisms

The cellular entry of this compound is predicted to be a receptor-mediated process, relying on specific transporter proteins embedded in the cell membrane. In contrast, CPPs, particularly those rich in arginine, leverage the positive charge of the guanidinium group to interact with the negatively charged cell surface, initiating uptake through either direct penetration or vesicle-based endocytosis.[1][2][3]

FeatureThis compound (Inferred)Cell-Penetrating Peptides (e.g., Tat, Penetratin, Oligoarginine)
Primary Uptake Mechanism Carrier-mediated transport (Amino acid and dipeptide transporters)Direct translocation, Endocytosis (Macropinocytosis, Clathrin-mediated, Caveolae-mediated)[1][4][5]
Driving Force Electrochemical gradientsElectrostatic interactions, membrane potential
Energy Dependence Can be active (requiring ATP) or facilitativeDirect translocation is energy-independent; Endocytosis is energy-dependent[1]
Key Molecular Interactions Binding to specific transporter proteinsInteraction of cationic residues with anionic components of the cell membrane (e.g., heparan sulfate proteoglycans)[1]
Saturation Kinetics Expected to be saturable due to a finite number of transportersDirect translocation may not be saturable; Endocytosis can be saturable
Examples of Transporters/Pathways Cationic Amino Acid Transporters (CATs) for arginine[6][7], Peptide Transporters (e.g., PepT1, PepT2) for dipeptides[8][9][10]Macropinocytosis for oligoarginine[11], multiple endocytic pathways for various CPPs[4]

Experimental Protocols for Elucidating Uptake Mechanisms

To experimentally validate the cellular uptake mechanism of this compound and compare it to CPPs, a series of established assays can be employed. These protocols are designed to differentiate between transporter-mediated uptake, direct translocation, and various forms of endocytosis.

Quantitative Uptake Assays using Fluorescence

This method quantifies the amount of a fluorescently labeled peptide that enters a cell over time.

Protocol:

  • Labeling: Synthesize this compound and a control CPP (e.g., nona-arginine) conjugated to a fluorescent dye (e.g., FITC, TAMRA).

  • Cell Culture: Seed cells (e.g., HeLa, CHO) in a 24-well plate and culture to 80-90% confluency.[12]

  • Incubation: Replace the culture medium with a serum-free medium containing the fluorescently labeled peptide at various concentrations. Incubate for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.[13]

  • Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer. Normalize the fluorescence to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).[12][13]

  • Analysis: Plot the intracellular peptide concentration as a function of time and initial peptide concentration to determine uptake kinetics.

Endocytosis Inhibition Assay

This assay uses chemical inhibitors to block specific endocytic pathways, thereby identifying the pathway(s) involved in peptide uptake.[14]

Protocol:

  • Cell Preparation: Seed cells as described for the quantitative uptake assay.

  • Inhibitor Pre-treatment: Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes at 37°C. Commonly used inhibitors include:

    • Chlorpromazine: Inhibits clathrin-mediated endocytosis.[15]

    • Genistein or Filipin III: Inhibit caveolae-mediated endocytosis.

    • Amiloride or EIPA: Inhibits macropinocytosis.[11][16]

    • Wortmannin: Inhibits phosphoinositide 3-kinase, affecting macropinocytosis and other pathways.

  • Peptide Incubation: Add the fluorescently labeled peptide to the inhibitor-containing medium and incubate for a predetermined time (based on uptake kinetics).

  • Quantification: Wash the cells, lyse them, and measure the fluorescence as described above.

  • Analysis: Compare the peptide uptake in the presence of each inhibitor to the uptake in control cells (no inhibitor). A significant reduction in uptake suggests the involvement of the inhibited pathway.

Visualization of Cellular Uptake by Confocal Microscopy

This technique provides visual evidence of peptide internalization and its subcellular localization.[17]

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.[12][18]

  • Incubation: Treat the cells with the fluorescently labeled peptide as in the quantitative uptake assay.

  • Staining (Optional): To visualize specific organelles, co-stain the cells with markers for endosomes (e.g., Rab5-GFP), lysosomes (e.g., LysoTracker), or the plasma membrane (e.g., WGA).

  • Imaging: Wash the cells with PBS and image them using a confocal microscope.[17][18] Acquire z-stack images to confirm the intracellular localization of the peptide.

  • Analysis: Analyze the images to determine the distribution of the peptide within the cell (e.g., diffuse cytoplasmic, punctate vesicular).[19]

Flow Cytometry for High-Throughput Uptake Analysis

Flow cytometry allows for the rapid quantification of peptide uptake in a large population of individual cells.[20][21][22]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from a cultured cell line.

  • Incubation: Incubate the cells with the fluorescently labeled peptide in suspension for various times and at different concentrations.

  • Quenching (Optional): To distinguish between membrane-bound and internalized peptide, an external fluorescence quencher like Trypan Blue can be added just before analysis.[20]

  • Analysis: Analyze the cell population using a flow cytometer to measure the mean fluorescence intensity per cell.

  • Data Interpretation: An increase in the mean fluorescence intensity indicates cellular uptake of the peptide.

Visualizing the Pathways

To further clarify the distinct mechanisms, the following diagrams illustrate the hypothesized pathway for this compound and the established pathways for CPPs.

Arginylmethionine_Uptake cluster_membrane Cell Membrane Transporter Extracellular Space Amino Acid/Dipeptide Transporter Cytoplasm ArgMet_int This compound Transporter:f1->ArgMet_int Translocation ArgMet_ext This compound ArgMet_ext->Transporter:f1 Binding

Caption: Hypothesized carrier-mediated uptake of this compound.

CPP_Uptake cluster_membrane Cell Membrane cluster_direct Direct Translocation cluster_endocytosis Endocytosis Membrane CPP_ext Cell-Penetrating Peptide Direct Membrane Destabilization/ Pore Formation CPP_ext->Direct Interaction Endosome Endosome CPP_ext->Endosome Engulfment CPP_cytoplasm Cytoplasm Direct->CPP_cytoplasm Lysosome Lysosome Endosome->Lysosome Fusion Endosome->CPP_cytoplasm Endosomal Escape

Caption: Major cellular uptake pathways for Cell-Penetrating Peptides.

Conclusion

The cellular uptake of the dipeptide this compound is likely a subtle and specific process, relying on the cell's own transport machinery. This presents a stark contrast to the more disruptive and varied mechanisms employed by larger CPPs. For drug development professionals, this distinction is critical. While CPPs offer a robust method for delivering a wide range of cargo, their potential for off-target effects and cytotoxicity due to membrane disruption must be considered. This compound, if its uptake can be targeted to specific transporters that are overexpressed in disease states, could offer a more precise and potentially safer delivery vector for smaller payloads. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously test these hypotheses and unlock the full therapeutic potential of both this compound and other novel delivery vectors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Arginylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Arginylmethionine, based on available safety data for similar compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye/Face Protection Chemical safety goggles or glassesProtects eyes from potential splashes or dust particles.
Skin Protection Nitrile or latex glovesPrevents direct skin contact with the compound.
Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.A dust mask or respirator may be necessary if handling large quantities or if dust is generated.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following procedure outlines the safe handling of this compound from preparation to post-handling cleanup.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling the Compound :

    • Don all required PPE as listed in the table above.

    • Handle this compound in a well-ventilated area. For procedures that may generate dust, use a fume hood or a designated powder handling enclosure.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling :

    • Properly label all containers with the compound's name and any relevant hazard information.

    • Clean the work surface with an appropriate solvent or detergent.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste this compound :

    • Based on information for similar compounds, this compound is not expected to be classified as hazardous waste.[1]

    • Dispose of in accordance with federal, state, and local environmental control regulations.[1]

    • For small quantities, disposal in the regular laboratory trash may be permissible, but it is best to consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Contaminated Materials :

    • Disposable items such as gloves, paper towels, and weigh boats that have come into contact with this compound should be placed in a designated laboratory waste container.

    • Empty containers should be triple-rinsed with an appropriate solvent before recycling or disposal. The rinsate should be collected and disposed of as chemical waste if required by local regulations.

  • Spill Cleanup :

    • In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable detergent and water.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Arginylmethionine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe handle_compound 3. Handle this compound don_ppe->handle_compound label_containers 4. Label Containers handle_compound->label_containers dispose_waste 8. Dispose of Waste handle_compound->dispose_waste Waste Generated clean_area 5. Clean Work Area label_containers->clean_area remove_ppe 6. Remove PPE clean_area->remove_ppe clean_area->dispose_waste Contaminated Materials wash_hands 7. Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginylmethionine
Reactant of Route 2
Arginylmethionine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.